molecular formula C6H5BO7 B14113118 Boron citrate CAS No. 74231-02-0

Boron citrate

Cat. No.: B14113118
CAS No.: 74231-02-0
M. Wt: 199.91 g/mol
InChI Key: ZZNXTYCNZKDUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron citrate is a useful research compound. Its molecular formula is C6H5BO7 and its molecular weight is 199.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

74231-02-0

Molecular Formula

C6H5BO7

Molecular Weight

199.91 g/mol

IUPAC Name

5-hydroxy-2,8,9-trioxa-1-borabicyclo[3.3.2]decane-3,7,10-trione

InChI

InChI=1S/C6H5BO7/c8-3-1-6(11)2-4(9)13-7(12-3)14-5(6)10/h11H,1-2H2

InChI Key

ZZNXTYCNZKDUFC-UHFFFAOYSA-N

Canonical SMILES

B12OC(=O)CC(CC(=O)O1)(C(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Cellular Mechanisms of Boron Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron, a trace mineral, has garnered increasing attention for its diverse and significant roles in human health, including its impact on bone density, inflammation, and oxidative stress. Boron citrate (B86180), a common form of boron supplementation, is of particular interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the current understanding of boron citrate's mechanism of action at the cellular level. While much of the detailed molecular research has been conducted using other boron compounds, such as boric acid, this document synthesizes the available evidence to present a cohesive picture of how boron likely influences key cellular pathways. This guide summarizes quantitative data, details experimental approaches where available, and provides visual representations of the implicated signaling cascades to support further research and drug development endeavors.

Introduction

Boron is a naturally occurring element that plays a vital role in the metabolic processes of plants and animals.[1] In humans, while not yet classified as an essential nutrient, emerging evidence strongly suggests its beneficial effects on a wide array of physiological functions.[2] These include, but are not limited to, bone growth and maintenance, wound healing, regulation of steroid hormones like estrogen and testosterone, and modulation of the immune response.[1][3] Boron is available in various forms, with this compound being a frequently used compound in dietary supplements.[2] Understanding the cellular and molecular mechanisms underlying the action of this compound is crucial for harnessing its full therapeutic potential.

Most ingested boron, regardless of its initial form, is hydrolyzed to boric acid in the gastrointestinal tract, which is then readily absorbed.[2] This suggests that the biological effects of different boron compounds are likely attributable to the boron ion itself. However, the potential influence of the citrate counter-ion on bioavailability and cellular uptake cannot be entirely discounted, as citrate is a key metabolite in cellular energy production and can be transported across cell membranes.[4][5][6] This guide will primarily focus on the cellular pathways affected by boron, drawing from studies on various boron compounds, with the understanding that these are likely representative of this compound's actions.

Core Cellular Mechanisms of Action

Boron's influence on cellular behavior is multifaceted, impacting several key signaling pathways that govern inflammation, oxidative stress, cell proliferation, and apoptosis.

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases. Boron has demonstrated potent anti-inflammatory properties, and a key mechanism appears to be the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory cytokines and enzymes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Studies have shown that boron supplementation can suppress the activation of the NF-κB pathway, leading to a decrease in the production of several pro-inflammatory molecules, including:

  • Tumor Necrosis Factor-alpha (TNF-α) [1][3]

  • Interleukin-1 beta (IL-1β)

  • Interleukin-6 (IL-6) [1]

  • Macrophage Inflammatory Protein-1 alpha (MIP-1α)

  • Inducible Nitric Oxide Synthase (iNOS)

The precise point of intervention by boron in the NF-κB pathway is still under investigation, but it is hypothesized to act upstream of IκB degradation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NF-kB IkB NF-kB IKK->IkB_NF-kB phosphorylates IkB IkB IkB Proteasome Proteasome IkB->Proteasome degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NF-kB->NF-kB releases This compound This compound This compound->IKK inhibits DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Figure 1: Proposed mechanism of boron's anti-inflammatory action via inhibition of the NF-κB pathway.
Antioxidant Activity: Upregulation of Endogenous Antioxidant Enzymes

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many chronic diseases. Boron has been shown to bolster the body's antioxidant defenses by increasing the levels and activity of key antioxidant enzymes:

  • Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[1]

By enhancing the activity of these enzymes, boron helps to mitigate cellular damage caused by oxidative stress.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular Damage Cellular Damage ROS->Cellular Damage SOD SOD ROS->SOD Catalase Catalase ROS->Catalase GPx Glutathione Peroxidase ROS->GPx This compound This compound This compound->SOD upregulates This compound->Catalase upregulates This compound->GPx upregulates PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation This compound This compound This compound->PI3K modulates Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway Intracellular Stress Intracellular Stress Mitochondrion Mitochondrion Intracellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Boron Citrate_in This compound Boron Citrate_in->Mitochondrion induces stress Experimental_Workflow cluster_analysis Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment with this compound Analysis Analysis Treatment->Analysis Inflammatory Markers Inflammatory Markers Antioxidant Activity Antioxidant Activity Cell Viability Cell Viability Protein Expression Protein Expression

References

An In-depth Technical Guide to the Physicochemical Properties of Boron Citrate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of boron citrate (B86180) in an aqueous environment. Due to the limited availability of direct, published quantitative data for boron citrate, this document establishes a robust theoretical framework based on the well-understood chemistry of boric acid and citric acid. It further details the established experimental protocols required to quantitatively characterize this system. The included diagrams and data tables serve as a guide for researchers to design experiments and present their findings.

Introduction to this compound

This compound is a complex formed between boric acid and citric acid. Boron, an essential trace element, is known for its ability to form complexes with polyols (compounds with multiple hydroxyl groups).[1][2] Citric acid, being both a polycarboxylic acid and an α-hydroxy acid, is an excellent ligand for complexation with boric acid in aqueous solutions.[1][3] This interaction is fundamental to understanding the behavior of this compound in biological and pharmaceutical contexts, as it governs the compound's solubility, stability, and bioavailability.

The formation of this compound involves a reversible esterification reaction between the hydroxyl groups of boric acid and the hydroxyl and carboxyl groups of citric acid.[2] This complexation significantly alters the properties of both parent molecules, most notably increasing the apparent acidity of the weak boric acid.[3][4]

Aqueous Speciation and Complexation Equilibria

The behavior of this compound in water is governed by a series of pH-dependent equilibria involving boric acid, citric acid, and their various ionized and complexed forms.

2.1 Boron Speciation In an aqueous solution, boron exists primarily as undissociated trigonal planar boric acid (B(OH)₃) at acidic to neutral pH. As the pH increases above ~9 (in the absence of complexing agents), it converts to the tetrahedral borate (B1201080) ion (B(OH)₄⁻).[5][6]

2.2 Citric Acid Speciation Citric acid (H₃Cit) is a triprotic acid, meaning it can donate three protons. Its speciation is also highly pH-dependent, progressing through H₂Cit⁻, HCit²⁻, and Cit³⁻ forms as the pH rises. The pKa values for citric acid are approximately 3.13, 4.76, and 6.40.[3]

2.3 Boron-Citrate Complex Formation The interaction between boric acid and citric acid leads to the formation of anionic chelate complexes.[2] The primary reaction involves the α-hydroxy and α-carboxyl groups of citric acid. Studies on similar α-hydroxycarboxylic acids suggest that both 1:1 (boron:citrate) and 1:2 complexes can form.[1][3]

The key equilibria can be summarized as:

  • B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺ (Boric acid ionization)

  • H₃Cit ⇌ H₂Cit⁻ + H⁺ (Citric acid first ionization)

  • B(OH)₃ + H₃Cit ⇌ [B(OH)(H₂Cit)]⁻ + H⁺ + H₂O (Formation of a 1:1 complex)

  • [B(OH)(H₂Cit)]⁻ + H₃Cit ⇌ [B(H₂Cit)₂]⁻ + OH⁻ + H₂O (Formation of a 1:2 complex)

A detailed study on the ionization equilibrium of α-hydroxy carboxylic acids with boric acid presents a comprehensive set of possible reactions and their corresponding equilibrium constants, highlighting the complexity of the system.[3] The formation of these charged complexes is expected to be most favorable in the acidic to neutral pH range (approximately pH 3-7), where both boric acid and the relevant citrate species are available for reaction.[7]

G cluster_citrate Citric Acid Equilibrium cluster_complex Boron-Citrate Complex BOH3 B(OH)₃ BOH4 B(OH)₄⁻ BOH3->BOH4 + OH⁻ − H₂O Complex11 1:1 Complex [B(OH)(Cit)]⁻ BOH3->Complex11 + Citrate Species H3Cit H₃Cit H2Cit H₂Cit⁻ H3Cit->H2Cit + OH⁻ HCit HCit²⁻ H2Cit->HCit + OH⁻ H2Cit->Complex11 Cit Cit³⁻ HCit->Cit + OH⁻ Complex12 1:2 Complex [B(Cit)₂]⁻ Complex11->Complex12 + Citrate Species pH_low Low pH (Acidic) pH_high High pH (Alkaline)

Caption: pH-dependent equilibria of this compound in aqueous solution.

Key Physicochemical Properties and Data

While specific experimental values for this compound are scarce in the literature, this section outlines the critical properties and presents template tables for their systematic characterization.

3.1 Solubility The solubility of this compound is a critical parameter for formulation. Commercial sources describe it as soluble or partially soluble in water.[8] The complexation process, which forms anionic species, is expected to enhance the solubility of boric acid. Solubility is highly dependent on temperature and pH.

Table 1: Temperature-Dependent Solubility of this compound

Temperature (°C) Solubility (g/L) Molar Solubility (mol/L) Method
25 (Example) Data Point Data Point HPLC
37 (Example) Data Point Data Point HPLC

| 50 (Example) | Data Point | Data Point | HPLC |

3.2 Stability Constants The stability constant (K_stab_ or β) quantifies the strength of the interaction between boron and citrate. Higher values indicate a more stable complex. These constants are crucial for predicting the extent of complex formation under various conditions.

Table 2: Stability Constants for Boron-Citrate Complexes at 25°C

Complex Species Log β Ionic Strength (M) Method
[B(OH)(Cit)]⁻ (1:1) Data Point 0.1 (Example) Potentiometric Titration

| [B(Cit)₂]⁻ (1:2) | Data Point | 0.1 (Example) | Potentiometric Titration |

Experimental Protocols for Characterization

This section provides detailed methodologies for determining the key physicochemical properties of this compound in an aqueous solution.

4.1 Protocol: Determination of Stability Constants by Potentiometric Titration

This method is based on the principle that complexation of boric acid with a polyol like citric acid increases its acidity, allowing for accurate titration with a strong base.[4][9]

  • Objective: To determine the stoichiometry and stability constants of boron-citrate complexes.

  • Materials:

    • Boric Acid (analytical grade)

    • Citric Acid (analytical grade)

    • NaOH solution, standardized (e.g., 0.1 M)

    • KCl or NaClO₄ (for ionic strength adjustment)

    • Calibrated pH meter with a glass electrode

    • Automatic titrator or magnetic stirrer and burette

    • Thermostated reaction vessel

  • Methodology:

    • Solution Preparation: Prepare a series of solutions in the thermostated vessel, each with a fixed concentration of boric acid and varying molar ratios of citric acid (e.g., 1:0, 1:0.5, 1:1, 1:2, 1:5). Adjust the total volume and add an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.1 M).

    • Titration: Titrate each solution with the standardized NaOH solution. Record the pH value after each addition of titrant.

    • Data Analysis: Plot the pH versus the volume of NaOH added to generate titration curves. The shift in the titration curves in the presence of citric acid compared to boric acid alone provides evidence of complexation.

    • Calculation: Use specialized software (e.g., Hyperquad, BEST) to analyze the titration data. The software fits the data to a chemical model that includes the pKa values of boric and citric acids and the formation constants (β) of the proposed boron-citrate complexes to find the values that best describe the experimental curves.

G start Prepare Solutions (Fixed [Boric Acid], Varying [Citric Acid]) titrate Titrate with Standardized NaOH in Thermostated Vessel start->titrate Step 1 record Record pH vs. Volume of NaOH Added titrate->record Step 2 plot Plot Titration Curves (pH vs. V_NaOH) record->plot Step 3 analyze Analyze Data with Equilibrium Software (e.g., Hyperquad) plot->analyze Step 4 results Determine Stoichiometry and Stability Constants (β) analyze->results Step 5

Caption: Workflow for potentiometric determination of stability constants.

4.2 Protocol: Characterization by ¹¹B NMR Spectroscopy

¹¹B NMR is highly effective for studying borate speciation. The ¹¹B chemical shift is very sensitive to the coordination environment of the boron atom, allowing for the differentiation between trigonal B(III) (sp²) and tetrahedral B(IV) (sp³) species.[10][11]

  • Objective: To monitor the formation of boron-citrate complexes and determine the pKa of the complexed species as a function of pH.

  • Materials:

    • This compound or a mixture of Boric Acid and Citric Acid

    • D₂O (Deuterium Oxide) as solvent

    • NaOD and DCl for pH adjustment

    • NMR spectrometer equipped with a boron probe

    • Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.

  • Methodology:

    • Sample Preparation: Prepare a series of samples in D₂O with a fixed concentration of boron and citric acid (e.g., 40 mM). Adjust the pD (the pH in D₂O) of each sample to cover a wide range (e.g., pD 2 to 12) using NaOD and DCl.

    • NMR Acquisition: Acquire ¹¹B NMR spectra for each sample. A reference compound like BF₃·OEt₂ may be used.

    • Data Analysis:

      • Observe the chemical shifts. Trigonal boric acid (sp²) typically resonates at a lower field (~19 ppm), while the formation of a tetrahedral boronate ester (sp³) with citrate will cause a significant upfield shift to a higher field (~3-9 ppm).[10]

      • Plot the observed ¹¹B chemical shift versus the pD. The inflection point of the resulting sigmoidal curve corresponds to the apparent pKa of the boron-citrate complex.

      • By integrating the signals corresponding to the free and complexed boron species at different pH values, their relative concentrations can be determined, providing insight into the speciation diagram.

4.3 Protocol: Characterization by FTIR Spectroscopy

FTIR spectroscopy can provide structural information about the boron-citrate complex by identifying the vibrational modes of the boron-oxygen bonds.

  • Objective: To confirm the coordination of boron (trigonal vs. tetrahedral) in the complex.

  • Materials:

    • Aqueous solution of this compound

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory suitable for aqueous samples.

  • Methodology:

    • Background Spectrum: Record a background spectrum of the ATR crystal.

    • Reference Spectra: Record the spectra of pure water, a boric acid solution, and a citric acid solution at the same concentration and pH as the sample.

    • Sample Spectrum: Record the FTIR spectrum of the this compound aqueous solution.

    • Data Analysis: Subtract the spectra of water and the individual reactants from the spectrum of the this compound solution to obtain a difference spectrum. Analyze the new or shifted bands in the difference spectrum. Key regions include:

      • 1500-1200 cm⁻¹: Asymmetric stretching of trigonal BO₃ units.[12]

      • 1200-800 cm⁻¹: Stretching of tetrahedral BO₄ units.[12]

      • Changes in the carbonyl (C=O) and hydroxyl (O-H) stretching regions of citric acid can also indicate complexation.

G cluster_nmr ¹¹B NMR Analysis cluster_ftir FTIR Analysis start Prepare Aqueous Samples (this compound, Boric Acid, Citric Acid) acquire Acquire Spectra (¹¹B NMR or FTIR-ATR) start->acquire process Process Spectra (Referencing, Baseline Correction, Subtraction) acquire->process nmr_analyze Analyze Chemical Shifts (δ) Trigonal vs. Tetrahedral Boron process->nmr_analyze For NMR ftir_analyze Analyze Difference Spectrum Identify B-O Vibrational Modes process->ftir_analyze For FTIR nmr_plot Plot δ vs. pH Determine Apparent pKa nmr_analyze->nmr_plot nmr_result pH-Dependent Speciation nmr_plot->nmr_result ftir_result Confirm Boron Coordination Structure ftir_analyze->ftir_result

Caption: General workflow for spectroscopic analysis of this compound.

Conclusion

While direct quantitative data on the physicochemical properties of this compound in aqueous solution is not extensively published, a strong predictive framework can be built upon the known chemistry of boric acid and α-hydroxy acids. The complexation between boron and citrate is a pH-dependent process that results in the formation of anionic chelate species, thereby increasing the solubility and apparent acidity of boric acid.

The experimental protocols detailed in this guide—primarily potentiometric titration and ¹¹B NMR spectroscopy—provide a clear roadmap for researchers to fully characterize the boron-citrate system. By determining the stability constants, pH-dependent speciation, and solubility, scientists and drug development professionals can better understand and predict the behavior of this compound in their specific applications, leading to more effective and stable formulations.

References

Boron citrate's role in regulating gene expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the molecular mechanisms through which boron, delivered as boron citrate (B86180), regulates gene expression. Boron, a biologically active trace element, is increasingly recognized for its significant impact on various physiological processes, including bone metabolism, inflammatory response, and cellular signaling. This document synthesizes current research to detail the signaling pathways modulated by boron, its effects on specific gene targets, and the experimental methodologies used to elucidate these findings. The content is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of boron's role at the molecular level.

Key Signaling Pathways Modulated by Boron

Boron exerts its influence on gene expression by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and response to stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. Evidence suggests that boron can down-regulate the inflammatory process by inhibiting this pathway. In vitro studies on murine macrophage cell lines demonstrate that boron supplementation prevents the lipopolysaccharide (LPS)-induced activation of NF-κB.[1] This inhibition leads to a subsequent decrease in the expression of NF-κB target genes, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2][3] A novel halogenated boroxine (B1236090) compound has also been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic genes in leukemia cells.[4]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates Boron Boron (as Boron Citrate) Boron->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_complex p50 p65 IκB NFkB_p50 p50 NFkB_p65 p65 NFkB_active p50 p65 NFkB_complex->NFkB_active IκB Degradation & Translocation DNA DNA (κB site) NFkB_active->DNA Binds Gene_Expr Gene Expression (TNF-α, IL-1β, IL-6, iNOS) DNA->Gene_Expr Promotes Transcription

Fig 1. Boron's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes the ERK1/2, JNK, and p38 pathways, is crucial for regulating cell proliferation, differentiation, and apoptosis. Boron's effect on this pathway is notably dose-dependent.[2] Low concentrations (e.g., 0.4 mmol/L) have been shown to promote lymphocyte proliferation, an effect regulated by the ERK1/2 signaling pathway.[5] Conversely, high concentrations (e.g., 40 mmol/L) can inhibit immune function and induce apoptosis.[5] Transcriptomic studies in ostrich chicks also revealed that boron supplementation alters immune-related genes predominantly associated with the MAPK and calcium signaling pathways.[6]

MAPK_Pathway cluster_outcomes Cellular Outcomes Boron Boron (as this compound) ERK_node ERK1/2 Boron->ERK_node Low Dose Activates JNK_node JNK Boron->JNK_node High Dose Modulates p38_node p38 Boron->p38_node High Dose Modulates Proliferation Cell Proliferation (e.g., PCNA expression) ERK_node->Proliferation Promotes Apoptosis Apoptosis (e.g., Caspase-3 expression) JNK_node->Apoptosis Induces Immune_Func Immune Function (e.g., Cytokine expression) p38_node->Immune_Func Regulates

Fig 2. Dose-Dependent Modulation of MAPK Pathways by Boron.
PERK/eIF2α/Nrf2 Antioxidant Pathway

Boric acid has been shown to activate a protective pathway against oxidative stress. It triggers the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) in a manner dependent on the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK).[7] This activation leads to the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus.[7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of crucial antioxidant enzymes like HMOX-1, NQO1, and GCLC.[7] This mechanism provides a molecular basis for boron's role in preventing DNA damage and enhancing the cell's antioxidant capacity.

PERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Boron Boric Acid PERK PERK Boron->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates eIF2a_P p-eIF2α Nrf2_Keap1 Nrf2-Keap1 Complex eIF2a_P->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Gene Expression (HMOX-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes Transcription

Fig 3. Boron's Activation of the PERK/Nrf2 Antioxidant Pathway.

Regulation of Specific Gene Expression Programs

Boron's influence extends to diverse gene expression programs critical for tissue health and development.

Bone and Extracellular Matrix Metabolism

Boron plays a vital role in osteogenesis by regulating the expression of genes essential for bone formation and mineralization.[3] Studies on pre-osteoblastic cells show that boron treatment increases mRNA expression of key bone matrix proteins, including Type I Collagen (Col I), Osteopontin, Bone Sialoprotein, and Osteocalcin.[8][9] Furthermore, it upregulates crucial growth factors and transcription factors like Bone Morphogenetic Proteins (BMP-4, -6, and -7) and Runt-related transcription factor 2 (RUNX2).[3][9][10] Boron derivatives also modulate the broader extracellular matrix by affecting the synthesis of proteoglycans and proteins and stimulating the activity of proteases involved in tissue remodeling.[11][12]

Immune and Inflammatory Response

As detailed in the pathway analysis, boron significantly modulates the expression of immune-related genes. It generally exhibits an anti-inflammatory profile by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3] However, its effect can be dose-dependent, with low doses of boron (10-20 mg/L) enhancing the expression of IL-2, IFN-γ, and IL-4 in thymocytes, while very high doses (480-640 mg/L) elevate pro-inflammatory markers.[2]

Other Regulatory Roles
  • Anion Exchangers: In human embryonic kidney (HEK293) cells, a non-toxic concentration of boric acid (250 μM) was found to significantly upregulate the mRNA expression of anion exchanger genes SLC4A2 and SLC4A3.[13][14]

  • Embryonic Development: Boron supplementation in animal models has been linked to increased mRNA and protein levels of crucial early embryonic genes, including HEX, NANOG, and OCT-3/4, which are essential for proper development.[15][[“]]

  • Steroidogenesis: Boron may influence hormone levels by affecting the expression of genes involved in steroid synthesis. For example, it has been shown to increase the mRNA expression of CYP17A1, an enzyme critical for steroidogenesis.[17]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on boron's effect on gene expression and related biomarkers.

Table 1: Boron's Effect on Gene Expression in Various Cell Models

Gene TargetCell/Animal ModelBoron Form & ConcentrationIncubation TimeFold Change in mRNA ExpressionReference(s)
SLC4A2 HEK293 CellsBoric Acid (250 µM)36 hours▲ 8.6-fold[13][14]
SLC4A3 HEK293 CellsBoric Acid (250 µM)36 hours▲ 2.6-fold[13][14]
SLC4A1 HEK293 CellsBoric Acid (250 µM)36 hoursNo significant change[13][14]
TNF-α, IL-1β, MIP-1a, iNOS J774-A1 MacrophagesBoron (10 or 100 mmol)>5 days▼ Decreased levels (qualitative)[1]
Col I, Runx2 OsteoblastsBoron (from MBG scaffolds)Not Specified▲ Significantly improved[9]
ATM A549 Lung Cancer CellsBoric Acid (1-100 mM)24-48 hours▲ Significantly increased[18]

Table 2: Boron's Effect on Protein/Biomarker Levels

BiomarkerStudy Type / ModelBoron SupplementationDurationPercent ChangeReference(s)
hs-CRP Human11.6 mg/day1 week▼ ~50% reduction[3]
TNF-α Human11.6 mg/day1 week▼ ~30% reduction[3]
IL-6 Human11.6 mg/day1 week▼ ~44% reduction[3]
IL-2, IFN-γ, IL-4 Rat Thymus10-20 mg/L in waterNot Specified▲ Significantly elevated[2]
IL-6, IL-1β, TNF-α Rat Thymus480-640 mg/L in waterNot Specified▲ Elevated (toxic effect)[2]

Experimental Protocols

The investigation of this compound's effects on gene expression employs standard molecular biology techniques. Below are generalized protocols for key experiments.

Cell Culture and Boron Treatment

This protocol describes the general workflow for treating cultured cells with a boron compound to assess its impact on gene expression.

Cell_Culture_Workflow start Start step1 1. Cell Seeding Seed cells (e.g., HEK293, MC3T3-E1) in 6-well plates. start->step1 step2 2. Incubation Allow cells to adhere and grow (e.g., 24 hours at 37°C, 5% CO2). step1->step2 step3 3. Boron Treatment Replace medium with fresh medium containing this compound at desired concentrations (e.g., 0, 10, 100, 250 µM). step2->step3 step4 4. Incubation (Treatment) Incubate for a specified time (e.g., 6, 12, 24, 36 hours). step3->step4 step5 5. Cell Lysis & Harvest Wash cells with PBS, then add lysis buffer to extract RNA or protein. step4->step5 end Proceed to Downstream Analysis (qRT-PCR, Western Blot) step5->end

Fig 4. General Workflow for Cell Culture and Boron Treatment.

Methodology:

  • Cell Seeding: Plate cells of interest (e.g., HEK293, A549, or primary osteoblasts) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.

  • Adherence: Incubate the cells under standard conditions (37°C, 5% CO₂) for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound Solution: Prepare a sterile, concentrated stock solution of this compound in the appropriate solvent (e.g., sterile distilled water or culture medium). Further dilute this stock in complete culture medium to achieve the final desired treatment concentrations.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control group.

  • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 36, or 48 hours).

  • Harvesting: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). For gene expression analysis, lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or RLT buffer). For protein analysis, use a lysis buffer containing protease and phosphatase inhibitors. Scrape and collect the lysate.

  • Storage: Store the collected lysates at -80°C until further analysis.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the changes in mRNA expression levels of target genes following boron treatment.[13][14]

Methodology:

  • RNA Isolation: Extract total RNA from the cell lysates (from Protocol 4.1) using a commercial kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).

  • Primer Design: Design or obtain validated primers specific to the target genes (SLC4A2, TNF-α, etc.) and a stable housekeeping gene (GAPDH, ACTB, etc.) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction typically contains:

    • cDNA template

    • Forward and reverse primers

    • SYBR Green or TaqMan probe-based master mix

    • Nuclease-free water

  • qPCR Run: Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is included at the end for SYBR Green assays to verify product specificity.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the boron-treated groups to the vehicle control group.

Conclusion and Future Directions

The accumulated evidence strongly indicates that boron, as delivered by compounds like this compound, is a potent regulator of gene expression. Its ability to modulate fundamental signaling pathways such as NF-κB, MAPK, and PERK/Nrf2 underlies its observed effects on inflammation, bone health, and cellular antioxidant status. The quantitative data, though derived from varied models, consistently points to a significant, often dose-dependent, impact on the transcription of specific genes.

For drug development professionals, boron presents an intriguing candidate for therapeutic applications in inflammatory disorders, osteoporosis, and conditions associated with oxidative stress. Future research should focus on:

  • Elucidating the precise molecular interactions between boron and pathway components (e.g., specific kinases or transcription factors).

  • Conducting comprehensive transcriptomic (RNA-Seq) and proteomic analyses to uncover novel gene targets and pathways.

  • Performing well-controlled clinical trials to establish optimal dosages and therapeutic efficacy of this compound for specific human conditions.

This guide provides a foundational understanding of boron's molecular actions, offering a framework for continued investigation and potential therapeutic innovation.

References

Spectroscopic Analysis and Characterization of Boron Citrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron, a trace mineral, plays a crucial role in various physiological processes, including bone health, wound healing, and the modulation of inflammatory responses. Its supplementation, often in the form of boron citrate (B86180), has garnered increasing interest within the scientific and medical communities. Boron citrate, a complex of boric acid and citric acid, is favored for its potential bioavailability and efficacy. A thorough understanding of its physicochemical properties through spectroscopic analysis is paramount for quality control, formulation development, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, complete with detailed experimental protocols and data interpretation.

Synthesis of this compound

This compound is typically synthesized through the reaction of boric acid with citric acid. The reaction can be carried out in an aqueous solution, followed by dehydration and drying to obtain the final product in powder form. One common method involves the dehydration of boric acid to boron oxide at elevated temperatures (e.g., 220-260°C), which is then reacted with an aqueous solution of citric acid. The pH of the reaction mixture is controlled, and the resulting this compound is isolated by centrifugal dewatering and drying.[1]

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound. This includes techniques that probe the molecular vibrations, the nuclear magnetic environment of constituent atoms, and the overall molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within the this compound complex. The formation of ester linkages between boron and the hydroxyl and carboxyl groups of citric acid results in a characteristic infrared spectrum.

Table 1: Representative FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (from residual water and hydroxyl groups)
~2900-3000C-H stretching (aliphatic)
~1730C=O stretching (ester carbonyl)
~1400B-O stretching (trigonal BO₃ units)
~1100-1200B-O stretching (tetrahedral BO₄ units)
~950B-O-C stretching

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The solid this compound sample is finely ground to a powder. A small amount of the powder is mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder can be placed directly on the ATR crystal.[2]

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample pellet is placed in the sample holder (or the sample is placed on the ATR crystal).

    • The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of this compound. ¹H, ¹³C, and ¹¹B NMR are particularly informative.

  • ¹¹B NMR: This is a key technique for studying boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment (trigonal vs. tetrahedral).[3][4]

  • ¹H and ¹³C NMR: These spectra provide information on the organic (citrate) part of the complex and can confirm the formation of ester bonds.

Table 2: Representative NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹¹B~9-12singletTetrahedral boron (B(OR)₄⁻)
¹H~2.5-3.0doublet of doubletsMethylene protons of citrate backbone
¹³C~45tripletMethylene carbons of citrate backbone
¹³C~75singletQuaternary carbon of citrate
¹³C~175singletCarboxyl/ester carbons

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a quartz NMR tube to avoid background signals from borosilicate glass tubes.[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • Data Acquisition:

    • ¹¹B NMR: Acquire a one-dimensional ¹¹B spectrum. A reference standard such as BF₃·OEt₂ is used (δ = 0 ppm).

    • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C spectrum.

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals in each spectrum are analyzed to elucidate the structure of the this compound complex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the formation and stability of the this compound complex in solution. The complex may exhibit a characteristic absorption spectrum that differs from its individual components. This technique is also valuable for quantitative analysis.

Table 3: Representative UV-Vis Spectroscopic Data for this compound

ParameterValue
λmax (nm)~210-230
Molar Absorptivity (ε)Variable

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., deionized water) at known concentrations.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • Record the absorption spectrum of the solvent as a baseline.

    • Record the absorption spectra of the this compound solutions over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed for quantitative analysis. The formation constant of the complex can also be determined by spectrophotometric titration.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the observed data and the structural interpretation.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Boric_Acid Boric Acid Reaction Reaction (Aqueous Solution) Boric_Acid->Reaction Citric_Acid Citric Acid Citric_Acid->Reaction Boron_Citrate_Powder This compound Powder Reaction->Boron_Citrate_Powder FTIR FTIR Spectroscopy Boron_Citrate_Powder->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Boron_Citrate_Powder->NMR UV_Vis UV-Vis Spectroscopy Boron_Citrate_Powder->UV_Vis

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

data_interpretation cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation FTIR_Data FTIR Peaks (C=O, B-O, B-O-C) Functional_Groups Identification of Functional Groups FTIR_Data->Functional_Groups NMR_Data NMR Shifts (¹¹B: tetrahedral, ¹H/¹³C: citrate backbone) Coordination Boron Coordination Environment NMR_Data->Coordination UV_Vis_Data UV-Vis λmax Complex_Formation Confirmation of Complex Formation UV_Vis_Data->Complex_Formation Structure Elucidation of This compound Structure Functional_Groups->Structure Coordination->Structure Complex_Formation->Structure

Caption: Logical relationship between spectroscopic data and structural interpretation.

Biological Activity and Signaling Pathways

Boron has been shown to exert anti-inflammatory effects and influence the metabolism of steroid hormones and key minerals.[6] While a specific signaling pathway directly elucidated by spectroscopic analysis of this compound is not yet well-defined in the literature, based on its known biological effects, a plausible mechanism involves the modulation of inflammatory cytokine production and the enhancement of antioxidant enzyme activity.[6][7]

signaling_pathway cluster_cellular_effects Cellular Effects cluster_physiological_response Physiological Response Boron_Citrate This compound NF_kB NF-κB Pathway Boron_Citrate->NF_kB Inhibition Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) Boron_Citrate->Antioxidant_Enzymes Upregulation Improved_Metabolism Improved Mineral Metabolism Boron_Citrate->Improved_Metabolism Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Inflammation_Reduction Reduction of Inflammation Cytokines->Inflammation_Reduction Oxidative_Stress Oxidative Stress Oxidative_Stress->Inflammation_Reduction Antioxidant_Enzymes->Oxidative_Stress Reduction

Caption: Plausible signaling pathway for the anti-inflammatory effects of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical component of its development and application in the pharmaceutical and nutraceutical industries. The combination of FTIR, NMR, and UV-Vis spectroscopy provides a comprehensive understanding of its structure, purity, and behavior in solution. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and professionals involved in the study of this promising compound. Further research is warranted to fully elucidate the specific signaling pathways through which this compound exerts its beneficial biological effects.

References

In Vivo Metabolism and Biodistribution of Boron Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron citrate (B86180), a salt of boric acid and citric acid, is utilized in various applications, including dietary supplements. Understanding its fate within a biological system is crucial for assessing its efficacy and safety. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and biodistribution of boron citrate. Due to a scarcity of studies focusing specifically on this compound, this guide synthesizes data from research on closely related boron compounds, primarily boric acid, to infer the likely metabolic pathway and distribution profile of this compound. This document details the absorption, distribution, metabolism, and excretion (ADME) of boron compounds, presents available quantitative data in structured tables, outlines detailed experimental protocols for biodistribution studies, and provides visual representations of experimental workflows.

Introduction

Boron is a trace element that plays a role in various physiological processes, including bone health, wound healing, and the metabolism of steroid hormones.[1] this compound is one of the forms in which boron is delivered for supplementation. Upon ingestion, it is anticipated to hydrolyze into boric acid and citric acid. Therefore, its metabolic and biodistribution profile is expected to be largely governed by the well-documented behavior of boric acid in vivo.

Metabolism and Pharmacokinetics

Orally administered boron compounds are readily and almost completely absorbed from the gastrointestinal tract, with absorption rates estimated to be between 85% and 90%.[2][3] Once absorbed, boron, primarily in the form of boric acid, is distributed throughout the body via passive diffusion.[3]

Metabolism: Boron is not metabolized in the body; it remains as boric acid in body fluids.[3] The body's regulation of boron levels is primarily achieved through renal excretion.[4]

Distribution: Boron does not significantly accumulate in soft tissues.[3] However, higher concentrations are found in bone, nails, and hair compared to other tissues.[2] Fat has been observed to have lower levels of boron.[2] The blood-to-soft tissue ratio is approximately 1:1, while the blood-to-bone ratio is about 1:4.[3]

Excretion: The primary route of excretion for absorbed boron is via the urine.[2][4] The elimination half-life of boric acid in humans is approximately 21 hours.[3] A smaller fraction of boron is eliminated through feces, sweat, and bile.[2][4]

Quantitative Biodistribution Data

The following tables summarize quantitative data on boron distribution from studies on boron compounds in animal models and humans. It is important to note that these studies did not specifically use this compound, but the data provides a valuable reference for the expected distribution of boron.

Table 1: Boron Concentration in Tissues of Rats Supplemented with Boric Acid [5]

TissueBoron Dose (mg/rat/day)Boron Concentration (µg/g wet tissue)
2
Bone5.8 ± 0.6
Testes1.2 ± 0.1
Liver0.8 ± 0.1
Kidney1.5 ± 0.2
12.5
Bone15.2 ± 1.8
Testes4.1 ± 0.5
Liver2.9 ± 0.4
Kidney5.6 ± 0.7
25
Bone28.9 ± 3.5
Testes8.2 ± 1.0
Liver5.8 ± 0.7
Kidney11.2 ± 1.4

Data presented as mean ± SD after 6 weeks of supplementation.

Table 2: Boron Concentration in Human Biological Samples [6]

Biological SampleBoron StatusBoron Concentration
Hair (Male)Adequate0.771 - 6.510 µg/g
Hair (Female)Adequate0.472 - 3.89 µg/g
Whole Blood (Male)Adequate0.020 - 0.078 µg/mL
Whole Blood (Female)Adequate0.019 - 0.062 µg/mL
Plasma (Postmenopausal Women)Fasting34 - 95 ng/mL[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of boron biodistribution. The following protocols are representative of those used in preclinical and clinical research.

In Vivo Biodistribution Study in an Animal Model

This protocol outlines a typical procedure for determining the tissue distribution of a boron compound in a rodent model.

Objective: To quantify the concentration of boron in various tissues at different time points following administration of a boron compound.

Materials:

  • Boron compound (e.g., this compound)

  • Animal model (e.g., Sprague-Dawley rats)

  • Administration vehicle (e.g., sterile water)

  • Anesthesia

  • Surgical tools for dissection

  • Sample collection tubes (boron-free plastic)

  • Instrumentation for boron analysis (e.g., ICP-MS)

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

  • Dosing: Administer the boron compound to the animals via the desired route (e.g., oral gavage, intravenous injection). A control group should receive the vehicle only.

  • Time Points: Euthanize cohorts of animals at predetermined time points post-administration (e.g., 1, 4, 8, 24, 48 hours).

  • Sample Collection: Collect blood via cardiac puncture. Perfuse the animals with saline to remove blood from the tissues. Dissect and collect target organs and tissues (e.g., liver, kidney, spleen, brain, bone, muscle, tumor if applicable).

  • Sample Processing: Weigh each tissue sample and store in boron-free plastic tubes at -80°C until analysis.

  • Boron Quantification: Digest the tissue samples and analyze for boron content using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation Dosing Dosing with Boron Compound Acclimation->Dosing Euthanasia Euthanasia at Time Points Dosing->Euthanasia Time Course Collection Blood & Tissue Collection Euthanasia->Collection Processing Sample Processing & Storage Collection->Processing Analysis Boron Quantification (ICP-MS) Processing->Analysis

Workflow for an in vivo biodistribution study.

Sample Preparation for Boron Analysis

Accurate quantification of boron requires meticulous sample preparation to avoid contamination and ensure complete digestion.

Objective: To prepare biological samples for boron analysis by ICP-MS.

Materials:

  • Frozen tissue samples

  • Concentrated nitric acid (trace metal grade)

  • Hydrogen peroxide (30%, trace metal grade)

  • Boron-free plastic digestion vessels

  • Microwave digestion system or heating block

  • Volumetric flasks (boron-free plastic)

  • Milli-Q water

Procedure:

  • Thawing and Weighing: Thaw the tissue samples and accurately weigh a portion (e.g., 100-200 mg) into a clean digestion vessel.

  • Acid Digestion: Add a mixture of concentrated nitric acid and hydrogen peroxide to the vessel.

  • Microwave Digestion: Place the vessels in a microwave digestion system and run a program with controlled temperature and pressure ramps to ensure complete digestion. Alternatively, use a heating block.

  • Dilution: After cooling, dilute the digested sample to a final volume with Milli-Q water in a volumetric flask.

  • Analysis: The diluted sample is now ready for boron quantification by ICP-MS.

G Start Frozen Tissue Sample Weigh Thaw and Weigh Sample Start->Weigh Digest Add Digestion Acids (Nitric Acid, Hydrogen Peroxide) Weigh->Digest Heat Microwave or Block Digestion Digest->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Milli-Q Water Cool->Dilute End Ready for ICP-MS Analysis Dilute->End

Sample preparation workflow for boron analysis.

Signaling Pathways and Logical Relationships

While boron is not known to directly participate in classical signaling pathways as a signaling molecule, its influence on the metabolism of steroid hormones like estrogen and testosterone (B1683101) suggests an indirect role in modulating their respective signaling cascades.[1]

G BC This compound (Oral Administration) BA Boric Acid (in circulation) BC->BA Hydrolysis in GI Tract SH Steroid Hormone Metabolism BA->SH Influences ET Estrogen & Testosterone Levels SH->ET Modulates SP Downstream Signaling Pathways ET->SP Activate/Inhibit

Inferred influence of this compound on steroid hormone signaling.

Conclusion

The in vivo metabolism and biodistribution of this compound are predicted to closely follow that of boric acid. It is well-absorbed orally, distributed throughout the body with a preference for bone, is not metabolized, and is primarily excreted in the urine. While specific quantitative data for this compound is lacking, the information available for other boron compounds provides a solid foundation for understanding its pharmacokinetic profile. The experimental protocols outlined in this guide offer a framework for conducting further research to elucidate the specific biodistribution of this compound and other novel boron-containing compounds. Such studies are essential for the continued development of safe and effective boron-based products for a variety of applications.

References

The Modulatory Role of Boron Citrate on Enzymatic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron, a biologically active trace element, has garnered increasing attention for its diverse physiological effects, including its ability to modulate the activity of key enzymes. This technical guide provides an in-depth exploration of the role of boron, with a focus on boron citrate (B86180) as a delivery form, in influencing enzymatic reactions. It details the mechanisms of action, summarizes quantitative data on enzyme inhibition, provides comprehensive experimental protocols for assessing these effects, and visualizes the intricate signaling pathways impacted by boron's enzymatic modulation. This document serves as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development seeking to understand and leverage the enzymatic regulatory properties of boron.

Introduction: The Biological Significance of Boron

Boron is an essential micronutrient for plants and is increasingly recognized for its beneficial effects on human and animal health.[1][2] It is involved in a wide array of physiological processes, including bone growth and maintenance, wound healing, and the regulation of steroid hormones.[1][2] At the molecular level, boron's biological activity is largely attributed to the ability of boric acid and its esters to form reversible covalent complexes with molecules containing cis-hydroxyl groups, a feature found in many biological molecules, including sugars, nucleotides, and the active sites of certain enzymes.[1] Boron citrate, a salt of citric acid, serves as a bioavailable source of boron. While much of the existing research has been conducted using boric acid or other boron compounds, the enzymatic and signaling effects are primarily attributed to the boron ion itself.

Mechanisms of Enzymatic Modulation by Boron

The primary mechanism by which boron modulates enzymatic activity is through the formation of a reversible covalent bond with hydroxyl groups present in the enzyme's active site or on essential cofactors.

  • Serine Protease Inhibition: Boron compounds, particularly boronic acids, are well-documented inhibitors of serine proteases.[3][4][5] They act as transition-state analogs, forming a stable tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[1][4] This effectively blocks the enzyme's ability to bind and cleave its natural substrates.

  • Oxidoreductase Modulation: Boron can influence the activity of oxidoreductases that require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or flavin adenine dinucleotide (FAD) as cofactors. It is proposed that boron can bind to the ribose moiety of these nucleotides, thereby modulating their availability and function in redox reactions.

  • Phosphatase and ATPase Interaction: Boron has been shown to interact with and, in some cases, inhibit the activity of phosphatases, such as alkaline phosphatase (ALP), and ATPases.[6][7] The mechanism likely involves the interaction of borate (B1201080) with hydroxyl groups in the active site or with the phosphate (B84403) groups of the substrate.

Quantitative Data on Enzyme Inhibition by Boron Compounds

While specific kinetic data for this compound is limited in the current literature, studies on boric acid and other boron derivatives provide valuable insights into its inhibitory potential. The following tables summarize available quantitative data.

Disclaimer: The following data are primarily for boric acid and peptidyl boronic acids. These values are presented to illustrate the potential inhibitory potency of boron-containing compounds. The actual inhibitory constants for this compound may vary.

Table 1: Inhibition of Serine Proteases by Boron Compounds

EnzymeInhibitorInhibition Constant (K_i)IC_50Reference(s)
Prostate-Specific Antigen (PSA)Z-SSKL-(boro)L65 nM-[1]
Chymotrypsin (B1334515)Z-SSKL-(boro)L3.9 µM-[1]
ChymotrypsinPhenylethane boronic acidAgreement over three orders of magnitude between K_i and IC_50-[8]
β-lactamase CTX-M-14Boric acid-2.9 ± 0.4 mM[9]
KPC-2 β-lactamase3-azidomethylphenyl boronic acid2.3 µM-[10]
AmpC β-lactamase3-azidomethylphenyl boronic acid700 nM-[10]

Table 2: Effects of Boron Supplementation on Hormones and Inflammatory Markers

ParameterBoron SupplementationEffectReference(s)
Free Testosterone (B1683101)10 mg/day for one week (in males)Increased[10][11]
Estradiol10 mg/day for one week (in males)Decreased[10][11]
Dihydrotestosterone (DHT)10 mg/day for one week (in males)Elevated[10][11]
High-sensitive C-reactive protein (hsCRP)10 mg/day for one weekDecreased[10][11]
Tumor Necrosis Factor-α (TNF-α)10 mg/day for one weekDecreased[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the modulatory effects of this compound on enzymatic activity.

General Procedures

4.1.1. Protein Concentration Determination

Accurate determination of protein concentration is crucial for enzyme kinetic studies. The Bicinchoninic Acid (BCA) assay or the Bradford assay are recommended.

  • BCA Protein Assay Protocol:

    • Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.

    • Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

    • Add 25 µL of each standard or unknown sample to a microplate well.

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their concentrations and determine the concentration of the unknown samples.[11][12][13][14][15]

Serine Protease Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on a model serine protease, such as chymotrypsin or trypsin.

  • Materials:

    • Serine protease (e.g., α-chymotrypsin)

    • Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure for IC_50 Determination:

    • Prepare a stock solution of this compound in the assay buffer.

    • Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

    • In a 96-well plate, add a constant amount of the serine protease to each well.

    • Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time using a microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[16][17][18][19]

Alkaline Phosphatase (ALP) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on alkaline phosphatase activity.

  • Materials:

    • Alkaline phosphatase

    • Substrate (p-Nitrophenyl phosphate, pNPP)

    • This compound

    • Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

    • Stop solution (e.g., 3 M NaOH)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in the assay buffer.

    • Create a series of dilutions of this compound.

    • Add a fixed amount of alkaline phosphatase to each well of a 96-well plate.

    • Add the various concentrations of this compound to the wells, including a no-inhibitor control.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.

    • Start the reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC_50.[16][20][21][22][23][24][25][26]

ATPase Activity Assay

This protocol describes a method to measure the effect of this compound on ATPase activity by quantifying the release of inorganic phosphate (Pi).

  • Materials:

    • ATPase enzyme

    • ATP solution

    • This compound

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

    • Malachite green reagent for phosphate detection

    • Phosphate standards

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in the assay buffer.

    • Make serial dilutions of this compound.

    • In a 96-well plate, add a constant amount of ATPase to each well.

    • Add the different concentrations of this compound to the wells, including a no-inhibitor control.

    • Pre-incubate the enzyme and inhibitor for a set time at the optimal temperature for the ATPase.

    • Initiate the reaction by adding ATP to each well.

    • Incubate for a specific period to allow for ATP hydrolysis.

    • Stop the reaction and detect the amount of released inorganic phosphate by adding the malachite green reagent.

    • Measure the absorbance at ~620-650 nm.

    • Create a phosphate standard curve to quantify the amount of Pi produced.

    • Calculate the percentage of ATPase inhibition at each this compound concentration and determine the IC_50.[12][21][27][28][29]

Signaling Pathways Modulated by this compound

Boron's influence on enzymatic activity has downstream effects on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Bone Morphogenetic Protein (BMP) Signaling Pathway

Boron has been shown to upregulate the expression of Bone Morphogenetic Proteins (BMPs) and the transcription factor RUNX2, which are crucial for osteoblast differentiation and bone formation.[1]

BMP_Signaling cluster_nucleus Nucleus Boron_Citrate This compound BMPs BMP-2, -4, -6, -7 (Expression ↑) Boron_Citrate->BMPs RUNX2 RUNX2 (Expression ↑) Boron_Citrate->RUNX2 BMP_Receptor BMP Receptor BMPs->BMP_Receptor Smad Smad 1/5/8 (Phosphorylation) BMP_Receptor->Smad Smad_Complex Smad Complex Smad->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Osteoblast_Differentiation Osteoblast Differentiation Smad_Complex->Osteoblast_Differentiation RUNX2->Osteoblast_Differentiation Bone_Formation Bone Formation Osteoblast_Differentiation->Bone_Formation

Boron's role in promoting bone formation via the BMP signaling pathway.
Inflammatory Signaling Pathway

Boron supplementation has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting an anti-inflammatory role.[18][19][30][31][32]

Inflammatory_Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage/Immune Cell Inflammatory_Stimulus->Macrophage NF_kB_Pathway NF-κB Pathway Macrophage->NF_kB_Pathway Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ↓ NF_kB_Pathway->Proinflammatory_Cytokines Upregulation Boron_Citrate This compound Boron_Citrate->NF_kB_Pathway Inhibition Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

This compound's inhibitory effect on the pro-inflammatory signaling cascade.
Steroid Hormone Synthesis Pathway

Boron can influence the levels of steroid hormones, including testosterone and estrogen, potentially by affecting the activity of enzymes involved in their synthesis and metabolism.[1][2][10][11][33]

Steroid_Synthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone (Free Levels ↑) Androstenedione->Testosterone Estradiol Estradiol (Levels ↓ in males) Testosterone->Estradiol Aromatase Aromatase Aromatase (CYP19A1) Boron_Citrate This compound Boron_Citrate->Testosterone Boron_Citrate->Aromatase Modulation?

Postulated influence of this compound on steroid hormone biosynthesis.

Conclusion and Future Directions

This compound emerges as a significant modulator of enzymatic activity, with far-reaching implications for various physiological and pathological processes. Its ability to inhibit key enzymes like serine proteases and influence critical signaling pathways in bone metabolism, inflammation, and steroidogenesis underscores its potential as a therapeutic agent and a valuable tool in biomedical research.

While this guide provides a comprehensive overview based on current knowledge, further research is warranted to elucidate the precise molecular interactions and kinetic parameters of this compound with a wider range of enzymes. Future studies should focus on obtaining specific IC_50 and K_i values for this compound to enable direct comparisons with other inhibitors and to facilitate its application in drug design and development. The detailed experimental protocols and pathway diagrams presented herein provide a solid foundation for researchers to advance our understanding of the multifaceted role of boron in biological systems.

References

The Influence of Boron Citrate on Second Messenger Signaling Cascades: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron, an essential trace element, is gaining recognition for its significant modulatory role in various physiological processes. While the precise mechanisms are still under investigation, emerging evidence suggests that boron, and by extension its bioavailable form, boron citrate (B86180), exerts considerable influence on intracellular second messenger signaling cascades. This technical guide provides a comprehensive overview of the current understanding of boron citrate's impact on key signaling pathways, including calcium signaling, and its indirect effects on cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling networks to serve as a resource for researchers and professionals in drug development.

Introduction to Second Messenger Signaling

Second messenger systems are crucial for amplifying and transducing extracellular signals into intracellular responses. Primary messengers, such as hormones or neurotransmitters, bind to cell surface receptors, initiating a cascade of events that lead to the production of second messengers. These small, non-protein molecules diffuse throughout the cell to activate or inhibit a variety of downstream effectors, including protein kinases and ion channels, ultimately leading to a cellular response. The most well-characterized second messengers include cyclic nucleotides (cAMP and cGMP), inositol trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+).

Boron's Interaction with Calcium (Ca2+) Signaling

The most direct evidence for boron's influence on second messenger systems lies in its interaction with calcium signaling. Boron appears to modulate intracellular calcium concentrations through multiple mechanisms.

Regulation of Intracellular Calcium Stores

Studies on boric acid have shown that it can act as a reversible competitive inhibitor of cyclic ADP-ribose (cADPR), an endogenous agonist of the ryanodine (B192298) receptor (RyR) calcium channel located on the endoplasmic reticulum (ER). By inhibiting cADPR, boric acid can reduce the release of calcium from the ER, thereby lowering cytosolic calcium levels. This effect is dose-dependent and has been observed in various cell types.[1]

Boron deficiency, conversely, has been linked to an increase in cytosolic Ca2+ levels, primarily through an influx from the apoplast in plant cells.[2] This suggests that adequate boron levels are necessary for maintaining calcium homeostasis.

Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Extracellular Signal GPCR GPCR Signal->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates cADPR cADPR PLC->cADPR May influence (Indirectly) Boron_Citrate This compound Boron_Citrate->cADPR Inhibits RyR Ryanodine Receptor (RyR) cADPR->RyR Activates Ca2+ Ca²⁺ Downstream_Effectors Downstream Effectors (e.g., Calmodulin, Protein Kinases) Ca2+->Downstream_Effectors Activates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response RyR->Ca2+ Releases from ER Ca2+_Store Ca²⁺ Store Ca2+_Store->RyR

Indirect Modulation of Cyclic AMP (cAMP) Signaling

While direct evidence for this compound's effect on cAMP is limited, an indirect mechanism can be proposed through its interaction with phosphodiesterases (PDEs).

Inhibition of Phosphodiesterase 4 (PDE4)

Certain boron-based molecules have been identified as competitive, reversible inhibitors of phosphodiesterase 4 (PDE4).[3][4] PDE4 is a key enzyme responsible for the degradation of cAMP. By inhibiting PDE4, these boron compounds can lead to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA) and downstream signaling pathways. The IC50 values for some boron-based PDE4 inhibitors have been reported in the submicromolar range.[3]

cAMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Extracellular Signal GPCR GPCR (Gs) Signal->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates 5_AMP 5'-AMP PDE4->5_AMP Boron_Compound Boron Compound Boron_Compound->PDE4 Inhibits Cellular_Response Cellular Response PKA->Cellular_Response

Potential Influence on the IP3/DAG Signaling Pathway

The influence of boron on the inositol trisphosphate (IP3) and diacylglycerol (DAG) pathway is less direct and largely inferred from its interactions with G-protein coupled receptors (GPCRs).

Interaction with G-Protein Coupled Receptors (GPCRs)

A scoping review has indicated that various boron-containing compounds can act as ligands for GPCRs, functioning as agonists or antagonists.[5][6] Many GPCRs, particularly those of the Gq family, are coupled to phospholipase C (PLC). Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. Therefore, if this compound or its metabolites can modulate the activity of these GPCRs, they could indirectly influence the levels of IP3 and DAG. For instance, a boron-containing compound structurally related to prazosin (B1663645) has been shown to act as an antagonist at α1-adrenoceptors, which are known to signal through the Gq/PLC pathway.

IP3_DAG_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Extracellular Signal GPCR_Gq GPCR (Gq) Signal->GPCR_Gq PLC Phospholipase C (PLC) GPCR_Gq->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP₂ into IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Cleaves PIP₂ into PIP2 PIP₂ PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates Boron_Compound Boron Compound Boron_Compound->GPCR_Gq Modulates IP3R IP₃ Receptor IP3->IP3R Binds to Cellular_Response_PKC Cellular Response PKC->Cellular_Response_PKC Ca2+ Ca²⁺ Ca2+->PKC Co-activates Cellular_Response_Ca Cellular Response Ca2+->Cellular_Response_Ca IP3R->Ca2+ Releases from ER Ca2+_Store Ca²⁺ Store Ca2+_Store->IP3R

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of boron compounds on various cellular parameters related to second messenger signaling. It is important to note that much of the data is from studies using boric acid or other boron-containing compounds, and not specifically this compound.

Table 1: Effects of Boron Compounds on Calcium Signaling

Boron CompoundCell/Tissue TypeConcentrationEffectReference
Boric AcidProstate Cancer Cells (DU-145)10-50 µM22-32% reduction in ER Ca2+ levels[1]
Boric AcidMale Rats250 mg/kg bwtSignificant increase in testicular calcium levels[7]
Boron DeficiencyArabidopsis thaliana Roots-Increased cytosolic Ca2+ levels[2]

Table 2: Effects of Boron Compounds on cAMP-Related Parameters

Boron CompoundTargetIC50 ValueEffectReference
AN2728 (Benzoxaborole)PDE4173 ± 26 nMInhibition of TNF-α production[3]
AN2898 (Benzoxaborole)PDE4B~0.8 nM (Ki)Competitive inhibition[3]

Table 3: Effects of Boron Supplementation on Other Relevant Biomarkers

| Boron Compound | Subject | Dose | Duration | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Boron (as sodium tetraborate) | Healthy Males | 10 mg/day | 6 days | 19.1% reduction in TNF-α, 45% reduction in hs-CRP, 43.9% reduction in IL-6 |[8] | | Boric Acid | Male Rats | 250 ppm in feed | 3 weeks (postnatal) | Significant increase in total antioxidant status (TAS) |[9] | | Boron-rich diet | Healthy Women | ~10 mg/day increase | 1 month | Significant decrease in serum total cholesterol, LDL, VLDL, and triglycerides |[10] |

Experimental Protocols

This section outlines general methodologies for key experiments to assess the influence of this compound on second messenger signaling cascades.

Measurement of Intracellular Boron Concentration
  • Method: Colorimetric assay using curcumin (B1669340).

  • Principle: Boron reacts with curcumin in an acidic environment to form a reddish-colored complex, rosocyanine, which can be quantified spectrophotometrically.

  • Protocol Outline:

    • Cell lysis to release intracellular boron.

    • Acidification of the sample.

    • Addition of a curcumin-oxalic acid solution.

    • Incubation to allow for color development.

    • Addition of ethanol (B145695) to dissolve the complex.

    • Measurement of absorbance at approximately 540 nm.

    • Quantification against a standard curve of known boron concentrations.[11]

  • Alternative Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for higher sensitivity.

Boron_Measurement_Workflow cluster_workflow Boron Concentration Measurement Workflow A Cell Lysis B Acidification C Add Curcumin-Oxalic Acid D Incubation E Add Ethanol F Spectrophotometry (540 nm) G Quantification

Measurement of Intracellular Calcium (Ca2+)
  • Method: Fluorescence microscopy or plate reader-based assays using calcium-sensitive dyes.

  • Principle: Dyes such as Fura-2, Indo-1 (ratiometric), or Fluo-4, Fluo-8 (single wavelength) exhibit a change in their fluorescent properties upon binding to Ca2+.

  • Protocol Outline (using Fluo-4 AM):

    • Culture cells to an appropriate confluency in a multi-well plate.

    • Load cells with Fluo-4 AM ester, which is cell-permeant.

    • Allow time for intracellular esterases to cleave the AM group, trapping the dye inside the cells.

    • Wash cells to remove extracellular dye.

    • Acquire baseline fluorescence readings.

    • Treat cells with this compound at various concentrations.

    • Stimulate with an agonist known to induce calcium release (if investigating modulation of a specific pathway).

    • Monitor changes in fluorescence intensity over time using a fluorescence plate reader or microscope (excitation ~494 nm, emission ~516 nm).

  • Data Analysis: Changes in fluorescence are proportional to changes in intracellular calcium concentration.

Measurement of Cyclic AMP (cAMP)
  • Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Förster Resonance Energy Transfer (FRET)-based biosensors.

  • Principle (ELISA): Free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

  • Protocol Outline (ELISA):

    • Treat cells with this compound and a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Lyse the cells to release intracellular cAMP.

    • Add the cell lysate to a microplate pre-coated with anti-cAMP antibody.

    • Add a known amount of enzyme-labeled cAMP (e.g., HRP-cAMP).

    • Incubate to allow for competitive binding.

    • Wash to remove unbound reagents.

    • Add substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

    • Quantify cAMP concentration against a standard curve.

Measurement of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG)
  • IP3 Measurement:

    • Method: Radioligand binding assay or mass spectrometry.

    • Principle (Radioligand Binding): [3H]IP3 competes with unlabeled IP3 from the sample for binding to a specific IP3 receptor preparation.

    • Protocol Outline:

      • Label cells with [3H]myo-inositol.

      • Treat with this compound and stimulate with a PLC-activating agonist.

      • Stop the reaction and extract the soluble inositol phosphates.

      • Separate IP3 using anion-exchange chromatography.

      • Quantify radioactivity by liquid scintillation counting.

  • DAG Measurement:

    • Method: DAG kinase assay or mass spectrometry (LC-MS/MS).

    • Principle (DAG Kinase Assay): DAG is phosphorylated by DAG kinase using [γ-32P]ATP to form [32P]phosphatidic acid, which is then quantified.

    • Protocol Outline:

      • Treat cells with this compound and an appropriate agonist.

      • Extract total lipids from the cells.

      • Perform the in vitro kinase reaction with DAG kinase and [γ-32P]ATP.

      • Separate the radiolabeled phosphatidic acid by thin-layer chromatography (TLC).

      • Quantify the radioactivity of the phosphatidic acid spot.

Conclusion and Future Directions

The available evidence strongly suggests that boron, and likely this compound, plays a significant role in modulating intracellular signaling, particularly the calcium signaling pathway. Its indirect influence on cAMP and IP3/DAG cascades through interactions with phosphodiesterases and GPCRs presents exciting avenues for further research. However, a notable gap exists in the literature regarding the direct effects and dose-response relationships of this compound on these second messenger systems.

Future research should focus on:

  • Directly investigating the effects of this compound on adenylyl cyclase and phospholipase C activity.

  • Conducting comprehensive dose-response studies to quantify the impact of this compound on cAMP, IP3, and DAG levels in various cell types.

  • Elucidating the specific GPCRs that interact with boron compounds and the nature of these interactions.

  • Exploring the therapeutic potential of this compound in diseases characterized by dysregulated second messenger signaling.

This technical guide provides a foundational understanding of this compound's influence on second messenger signaling, highlighting both established knowledge and areas ripe for exploration. As research in this field progresses, a clearer picture of boron's intricate role in cellular communication will undoubtedly emerge, potentially paving the way for novel therapeutic strategies.

References

Unveiling the Bioavailability of Boron: A Technical Guide to Boron Citrate and Other Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron, a trace element with burgeoning evidence of its physiological significance, plays a crucial role in a myriad of biological processes, including bone health, hormone regulation, and inflammatory responses. While the general absorption of boron as boric acid is known to be high, the bioavailability of various organic forms, such as boron citrate (B86180), remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the bioavailability of different forms of boron, with a particular focus on boron citrate. It details experimental methodologies for assessing bioavailability, explores the signaling pathways modulated by boron, and presents available quantitative data for comparative analysis.

Bioavailability of Different Forms of Boron

The bioavailability of boron is a critical factor in determining its physiological efficacy. While inorganic boron, primarily as boric acid, is readily absorbed, the absorption characteristics of chelated and complexed forms are of significant interest for supplementation and therapeutic applications.

Absorption of Inorganic Boron

Ingested boron, largely in the form of boric acid from food and water, is rapidly and almost completely absorbed from the gastrointestinal tract. Studies indicate that approximately 85-90% of ingested boron is absorbed by the human body.[1] Most ingested forms of boron are hydrolyzed to boric acid in the gut.[1]

Organic Forms of Boron

Various organic forms of boron are available as dietary supplements, including this compound, boron glycinate, and calcium fructoborate. The rationale for using these forms is often based on the premise of enhanced absorption, stability, or targeted delivery. However, direct comparative human clinical trial data on the bioavailability of these different forms is limited in the currently available scientific literature.

This compound: this compound is a salt of boric acid and citric acid. While it is a common form used in supplements, specific pharmacokinetic data from human clinical trials detailing its absorption rate and bioavailability are not extensively published. A clinical trial protocol has been developed to investigate the effects of this compound supplementation on various health markers in obese patients, which may provide more data in the future.[2][3]

Calcium Fructoborate: Calcium fructoborate is a plant-derived form of boron that has been the subject of several studies. It is suggested to have good bioavailability and has demonstrated anti-inflammatory effects.[4][5][6][7] Some research suggests that calcium fructoborate may have a superior biological activity compared to boric acid due to its chemical structure.[4][8]

Boron Glycinate: Boron is also available chelated to amino acids, such as glycine, to potentially improve its absorption. However, similar to this compound, there is a lack of direct comparative bioavailability studies against other forms.

Table 1: Summary of Bioavailability Data for Different Forms of Boron

Boron FormSubjectDosageKey FindingsReference
Boric AcidHumanVariedReadily and completely absorbed (>90%). Half-life of approximately 21 hours.[9]
Sodium BorateHuman3 mg/daySignificantly increased serum 25-hydroxyvitamin D3 levels after 49 days of repletion.[10]
Calcium FructoborateHuman6 mg/daySignificantly reduced inflammatory markers (C-reactive protein) in individuals with osteoarthritis.[1]
This compoundHuman10 mg/day (protocol)Clinical trial protocol established to assess effects on cardiometabolic factors in obese patients. No bioavailability data yet.[2][3]

Note: The table highlights the limited availability of direct comparative bioavailability data.

Experimental Protocols for Assessing Boron Bioavailability

The assessment of boron bioavailability requires robust experimental designs, both in vivo and in vitro.

In Vivo Bioavailability Studies

A standard protocol for an in vivo study to determine the bioavailability of a boron compound in a rodent model would typically involve the following steps:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are housed in metabolic cages to allow for the collection of urine and feces.

  • Acclimatization and Diet: Animals are acclimatized to a boron-deficient diet for a specified period to deplete baseline boron levels.

  • Dosing: Animals are divided into groups and administered a specific dose of the boron compound (e.g., this compound) or a control (e.g., boric acid) orally. An intravenous dose group can be included to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Urine and feces are collected over a 24-hour or longer period.

  • Sample Analysis: Boron concentrations in plasma, urine, and feces are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Pharmacokinetic Analysis: The data from plasma concentrations are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Bioavailability is calculated as (AUCoral / AUCintravenous) x 100%.

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rats) Diet Boron-Deficient Diet Acclimatization Animal_Model->Diet Dosing Oral Administration of Boron Compound Diet->Dosing Sample_Collection Blood, Urine, Feces Collection Dosing->Sample_Collection ICP_MS Boron Quantification (ICP-MS) Sample_Collection->ICP_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) ICP_MS->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Workflow for a typical in vivo boron bioavailability study.
In Vitro Absorption Studies using Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely accepted in vitro model for studying intestinal drug and nutrient absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • In Vitro Digestion: The boron compound is subjected to a simulated gastrointestinal digestion process to mimic the conditions of the stomach and small intestine.

  • Apical Application: The digested sample is applied to the apical (luminal) side of the Caco-2 cell monolayer.

  • Sample Collection: Samples are collected from the basolateral (serosal) side at various time points to measure the transport of boron across the cell monolayer.

  • Cellular Uptake: At the end of the experiment, the cells are washed and lysed to determine the intracellular boron concentration.

  • Analysis: Boron concentrations in the basolateral medium and cell lysates are measured by ICP-MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of boron transport across the Caco-2 monolayer.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture on Permeable Supports Application Apply Digested Sample to Apical Side Caco2_Culture->Application Digestion In Vitro Digestion of Boron Compound Digestion->Application Incubation Incubate and Collect Basolateral Samples Application->Incubation ICP_MS_Analysis Boron Quantification (ICP-MS) Incubation->ICP_MS_Analysis Permeability_Calc Calculate Apparent Permeability (Papp) ICP_MS_Analysis->Permeability_Calc

Workflow for an in vitro boron absorption study using Caco-2 cells.
Analytical Methods for Boron Quantification

Accurate quantification of boron in biological matrices is essential for bioavailability studies.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive method for determining total boron concentrations in biological samples like blood, urine, and tissues.[11] It offers low detection limits and high throughput.

  • Titration: This method is suitable for measuring high concentrations of boron, for instance, in the quality control of boron-containing supplements.

  • Neutron Activation Analysis (NAA): A non-destructive method that can be used for boron determination in biological samples.[11]

Signaling Pathways Modulated by Boron

Boron exerts its physiological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical for bone formation and embryogenesis. Boron has been shown to influence this pathway, thereby promoting osteogenesis. Boron treatment has been found to regulate the expression of adipogenesis-related genes by affecting the β-catenin signaling pathway.[4] While the exact molecular target of boron within this pathway is still under investigation, it is hypothesized to interact with key components that regulate the stability of β-catenin.

wnt_pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP56 LRP5/6 Co-receptor Frizzled->LRP56 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates GSK3b GSK3β Dsh->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for Degradation Axin Axin Axin->GSK3b APC APC APC->Axin Proteasome Proteasomal Degradation bCatenin->Proteasome Degraded Nucleus Nucleus bCatenin->Nucleus Translocates TCF_LEF TCF/LEF bCatenin->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Boron Boron Boron->GSK3b Potential Inhibition?

Hypothesized influence of Boron on the Wnt/β-catenin signaling pathway.
Steroid Hormone and Vitamin D Metabolism

Boron plays a significant role in the metabolism of steroid hormones, including testosterone (B1683101) and estrogen, and vitamin D. It has been shown to increase the levels of free testosterone and estradiol (B170435) in both men and women.[4] A key proposed mechanism is the inhibition of the enzyme 24-hydroxylase (CYP24A1), which is responsible for the catabolism of 25-hydroxyvitamin D3, the primary circulating form of vitamin D.[9][11] By inhibiting this enzyme, boron can increase the half-life and bioavailability of vitamin D.

vitamin_d_pathway VitD3 Vitamin D3 (Cholecalciferol) Liver Liver VitD3->Liver Calcidiol 25-hydroxyvitamin D3 (Calcidiol) Liver->Calcidiol 25-hydroxylase Kidney Kidney Calcidiol->Kidney CYP24A1 24-hydroxylase (CYP24A1) Calcidiol->CYP24A1 Catabolism Calcitriol 1,25-dihydroxyvitamin D3 (Calcitriol - Active Form) Kidney->Calcitriol 1α-hydroxylase Inactive_Metabolites Inactive Metabolites CYP24A1->Inactive_Metabolites Boron Boron Boron->CYP24A1 Inhibits

Proposed mechanism of Boron's effect on Vitamin D metabolism.
Inflammatory Signaling

Boron exhibits anti-inflammatory properties, which may be mediated through its influence on inflammatory signaling pathways such as the JAK/STAT pathway. While direct evidence of boron's interaction with specific components of this pathway is still emerging, its ability to reduce inflammatory markers like C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) suggests a modulatory role.

Conclusion and Future Directions

The available evidence underscores the high bioavailability of inorganic boron. However, a significant gap exists in the scientific literature regarding the comparative bioavailability of different organic boron forms, including this compound. This lack of data hinders the ability to make definitive recommendations for supplementation and therapeutic use.

Future research should prioritize well-designed human clinical trials to directly compare the pharmacokinetic profiles of various boron supplements. In vitro studies using advanced models that incorporate simulated digestion and Caco-2 cell monolayers can provide valuable mechanistic insights into the absorption processes. Furthermore, continued investigation into the molecular mechanisms by which boron modulates key signaling pathways will be crucial for elucidating its full therapeutic potential. This in-depth understanding will be instrumental for researchers, scientists, and drug development professionals in harnessing the health benefits of this essential trace element.

References

The Influence of Boron Citrate on Gut Microbiome Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent scientific inquiry has highlighted the significant role of the gut microbiome in overall health and disease. Boron, a trace element, and its compounds, such as boron citrate (B86180), are emerging as potential modulators of the gut microbial landscape. This technical guide provides an in-depth analysis of the current understanding of the effects of boron, particularly in the form of boric acid as a proxy for boron citrate's active component, on the composition of the gut microbiome. This document synthesizes key findings from preclinical studies, details the experimental protocols utilized in this research area, and presents quantitative data on the microbial shifts observed. Furthermore, it visualizes the putative signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The intricate community of microorganisms residing in the gastrointestinal tract, collectively known as the gut microbiome, is a pivotal player in host physiology, influencing metabolism, immunity, and even neurological function.[1] Dysbiosis, an imbalance in this microbial community, has been linked to a myriad of diseases, prompting a search for therapeutic and preventative strategies that target the gut microbiota.

Quantitative Analysis of Microbiome Alterations

A pivotal study investigated the impact of various boron compounds on the gut microbiota of BALB/c mice. The administration of boric acid (BA) at a concentration of 200 mg/kg in drinking water for three weeks resulted in significant alterations to the gut microbiome composition.[1][2][3] The following tables summarize the quantitative changes observed in the relative abundance of key bacterial genera.

Table 1: Log2 Fold Change in Relative Abundance of Bacterial Genera Following Boric Acid Treatment

Bacterial GenusLog2 Fold Change (Boric Acid vs. Control)Implication
Barnesiella> 1.0Increased
Alistipes> 1.0Increased
Treponema> 1.0Increased
Catellicoccus> 1.0Increased
Clostridium XIVb< -1.0Decreased
Bilophila< -1.0Decreased

Data extracted from a study by Çakır et al. (2024). The exact numerical values for the log2 fold changes were not provided in the abstract, but the direction and significance of the changes were noted.

Experimental Protocols

A thorough understanding of the methodologies employed in studying the boron-microbiome interaction is crucial for the replication and advancement of research in this field. The following sections detail the key experimental protocols.

Animal Model and Treatment
  • Animal Model: Wild-type BALB/c mice are typically used.[1][2][3]

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

  • Diet: A standard chow diet and water are provided ad libitum.

  • Treatment Groups:

    • Control Group: Receives regular drinking water.

    • Boric Acid (BA) Group: Receives boric acid dissolved in drinking water at a concentration of 200 mg/kg.[1][2][3]

    • Other Boron Compounds: Other compounds like sodium pentaborate pentahydrate and sodium perborate (B1237305) tetrahydrate can be included for comparative analysis.[1][2][3]

  • Duration: The treatment period is typically three weeks.[1][2][3]

  • Sample Collection: Fecal samples are collected at baseline (before treatment) and at the end of the treatment period.

Gut Microbiome Analysis: 16S rRNA Gene Sequencing
  • DNA Extraction:

    • Fecal samples are homogenized.

    • Total genomic DNA is extracted using a commercial DNA isolation kit (e.g., QIAamp PowerFecal Pro DNA Kit, Qiagen) according to the manufacturer's instructions.

    • The quality and quantity of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • 16S rRNA Gene Amplification and Sequencing:

    • The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using specific primers (e.g., 341F and 806R).

    • The PCR products are purified to remove primers and dNTPs.

    • A second PCR is performed to attach dual indices and Illumina sequencing adapters.

    • The final library is purified and quantified.

    • The pooled library is sequenced on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing protocol.

Bioinformatics and Statistical Analysis
  • Data Preprocessing:

    • Raw sequencing reads are demultiplexed based on their unique barcodes.

    • Primers and adapters are trimmed from the sequences.

    • Paired-end reads are merged.

    • Low-quality reads are filtered out.

  • OTU Clustering and Taxonomic Assignment:

    • High-quality sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold using tools like QIIME 2 or VSEARCH.

    • A representative sequence from each OTU is assigned a taxonomic classification using a reference database such as Greengenes or SILVA.

  • Statistical Analysis:

    • Alpha diversity (within-sample diversity) is calculated using metrics like the Shannon index and Chao1.

    • Beta diversity (between-sample diversity) is assessed using metrics like Bray-Curtis dissimilarity and visualized using Principal Coordinate Analysis (PCoA).

    • The statistical significance of the differences in microbial composition between groups is determined using PERMANOVA.

    • Differential abundance of specific taxa is determined using methods like DESeq2 or ANCOM, with results often presented as log2 fold changes.

Visualizations: Pathways and Workflows

Signaling Pathway: Boron and Bacterial Quorum Sensing

Boron_AI2_Signaling cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell Boron Boric Acid AI2B Autoinducer-2-Borate (AI-2B) Boron->AI2B DPD DPD (AI-2 precursor) DPD->AI2B Receptor AI-2B Receptor AI2B->Receptor LuxS LuxS enzyme SRH S-ribosylhomocysteine LuxS->SRH SAM S-adenosylmethionine SAM->LuxS Metabolism SRH->DPD Signaling Downstream Signaling Cascade Receptor->Signaling Gene_Expression Altered Gene Expression (e.g., biofilm formation, virulence) Signaling->Gene_Expression

Boron's role in AI-2 mediated quorum sensing.
Experimental Workflow

The diagram below outlines the experimental workflow for investigating the effect of this compound on the gut microbiome.

Experimental_Workflow cluster_animal_phase Animal Experimentation cluster_lab_phase Laboratory Analysis cluster_data_phase Data Analysis Animal_Model BALB/c Mice Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Grouping (Control & Treatment) Acclimatization->Grouping Treatment 3-Week Treatment (Boric Acid in Water) Grouping->Treatment Fecal_Collection Fecal Sample Collection (Baseline & Endpoint) Treatment->Fecal_Collection DNA_Extraction Fecal DNA Extraction Fecal_Collection->DNA_Extraction Library_Prep 16S rRNA Gene Library Preparation DNA_Extraction->Library_Prep Sequencing Illumina MiSeq Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatics Pipeline (QIIME 2) Sequencing->Bioinformatics Statistical_Analysis Statistical Analysis (Diversity & Differential Abundance) Bioinformatics->Statistical_Analysis Interpretation Biological Interpretation Statistical_Analysis->Interpretation

Workflow for gut microbiome analysis.

Discussion and Future Directions

The available evidence strongly suggests that boron compounds, exemplified by boric acid, can significantly modulate the gut microbiome. The observed increase in beneficial genera such as Barnesiella and Alistipes and a decrease in potentially pro-inflammatory genera like Clostridium XIVb and Bilophila highlight the prebiotic potential of boron.[1][2][3] These shifts in the microbial community could have profound implications for host health, potentially influencing metabolic and inflammatory conditions.

Future research should focus on several key areas:

  • Dose-Response Studies: Elucidating the optimal dosage of this compound for achieving beneficial effects on the gut microbiome.

  • Human Clinical Trials: Translating the promising findings from animal models to human subjects to confirm the efficacy and safety of boron supplementation for gut health.

  • Metabolomic Analyses: Investigating the functional consequences of boron-induced microbiome changes by analyzing the metabolic output of the gut microbiota.

  • Specific Effects of this compound: Directly comparing the effects of this compound with other boron compounds to understand the specific contribution of the citrate moiety.

Conclusion

References

Methodological & Application

Standard Operating Procedure for Boron Citrate in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron is an essential micronutrient with diverse biological activities, including anti-inflammatory, anti-cancer, and regenerative properties.[1][2] Its compounds, such as boric acid and various borates, have been investigated for their therapeutic potential. Boron citrate (B86180), an organic salt of boron, is utilized in various applications, and understanding its effects at the cellular level is crucial for preclinical research and drug development.

These application notes provide a comprehensive overview and standardized protocols for the use of boron citrate in cell culture experiments. The methodologies outlined below are based on established techniques for assessing the cellular effects of boron compounds. While much of the existing literature focuses on boric acid, these protocols can be adapted for the study of this compound.

General Guidelines for Handling this compound in Cell Culture

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS). The solubility of this compound should be determined empirically. Filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to the cell culture medium.

  • Working Concentrations: The optimal working concentration of this compound should be determined for each cell line and experimental endpoint. It is recommended to perform a dose-response study to identify the desired biological effect (e.g., IC50 for cytotoxicity, optimal concentration for anti-inflammatory activity).

  • Cell Culture Conditions: Standard cell culture conditions should be maintained, including a humidified incubator at 37°C with 5% CO2.[3] The choice of cell culture medium will be dependent on the specific cell line being used.

  • Controls: Appropriate controls are essential for interpreting the results. These should include an untreated control (vehicle control) and, if applicable, a positive control (a compound with a known effect).

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the effect of this compound on cell proliferation and survival. The choice of assay depends on the specific research question and the cell type.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b) Neutral Red Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Staining: After the treatment period, remove the medium and add medium containing Neutral Red solution (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Boron compounds have been shown to induce apoptosis in cancer cells.[4][5]

a) Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry

This is a widely used method to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

b) Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3.[6][7][8]

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate to the cell lysate.

  • Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance to determine caspase activity.

Cell Cycle Analysis

Boron compounds can influence the cell cycle, leading to arrest at specific phases.[9][10] Cell cycle distribution can be analyzed by flow cytometry after staining the DNA with a fluorescent dye like propidium iodide (PI).[11][12][13][14]

Protocol:

  • Cell Seeding and Treatment: Treat cells with this compound as described previously.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of boron compounds (primarily boric acid) on various cell lines. These values can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Boron Compounds in Cancer Cell Lines

Cell LineBoron CompoundAssayIncubation Time (h)IC50 ValueReference
HL-60 (Leukemia)Boric AcidMTT24~500 µM (50% cell death)[4]
PC-3 (Prostate)BortezomibWST-12453.4 nM[15]
U87MG (Glioblastoma)Boron Glycine MonoesterMTT486.6 mM[16]
U87MG (Glioblastoma)Boron Glycine DiesterMTT4826 mM[16]
Mahlavu (HCC)Boric AcidCell Viability48Varies (Dose-dependent)[17]

Table 2: Apoptotic Effects of Boron Compounds

Cell LineBoron CompoundConcentrationIncubation Time (h)Apoptotic Cells (%)MethodReference
HL-60 (Leukemia)Boric Acid1000 µM248.8Acridine Orange[4]
Healthy LymphocytesBoric Acid1000 µM242.1Acridine Orange[4]
PC-3 (Prostate)Boric AcidNot specifiedNot specifiedIncreasedActive Caspase-3[7]
DU-145 (Prostate)Boric AcidNot specifiedNot specifiedIncreasedActive Caspase-3[7]

Mandatory Visualizations

Signaling Pathways

Boron compounds have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.

G cluster_0 PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: this compound can inhibit the PI3K/Akt pathway.

G cluster_1 Wnt/β-catenin Signaling Pathway This compound This compound Wnt Wnt This compound->Wnt Modulates β-catenin β-catenin Wnt->β-catenin Stabilizes Gene Expression Gene Expression β-catenin->Gene Expression Activates Adipogenesis Adipogenesis Gene Expression->Adipogenesis Inhibits

Caption: this compound can modulate the Wnt/β-catenin pathway.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.

G cluster_2 Experimental Workflow for this compound A Prepare this compound Stock Solution C Treatment with this compound A->C B Cell Seeding B->C D Incubation C->D E Cell Viability Assay (e.g., MTT) D->E F Apoptosis Assay (e.g., Annexin V) D->F G Cell Cycle Analysis (e.g., PI Staining) D->G H Data Analysis E->H F->H G->H

Caption: General workflow for cell culture experiments.

References

Application Notes and Protocols for Boron Citrate Dosage Determination in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron is a biologically active trace element that has demonstrated a variety of physiological effects in animal and human studies. Its compounds, such as boron citrate (B86180), are of increasing interest for their potential therapeutic applications, including roles in bone health, anti-inflammatory processes, and as anti-neoplastic agents.[1] These notes provide a comprehensive guide to determining appropriate dosages of boron citrate for in vivo studies using rodent models, based on available toxicological data and findings from studies on various boron compounds.

Toxicological Data and Safe Dosage Range Determination

Before initiating any in vivo study, it is critical to establish a safe dosage range for the test compound. For this compound, the acute oral toxicity in female rats has been determined.

Table 1: Acute Oral Toxicity of this compound in Rodents

CompoundSpeciesSexRouteLD50Reference
This compoundRatFemaleOral> 2,000 mg/kg[2]
Boric AcidRat (Sprague-Dawley)Not SpecifiedOral510 - 600 mg/kg (boron equivalent)[3]
Boric AcidRat (Long Evans)Not SpecifiedOral690 mg/kg (boron equivalent)[3]
Boric AcidMouseNot SpecifiedOral7100 mg/kg[4]

LD50: Median lethal dose.

Based on the LD50 of this compound being greater than 2,000 mg/kg in rats, a wide therapeutic window is suggested.[2] For initial dose-ranging studies, a common practice is to start with doses that are a fraction of the LD50, for instance, 1/10th, 1/50th, and 1/100th. However, it is also crucial to consider the doses at which physiological effects have been observed with other boron compounds.

Recommended Dosage Ranges from Rodent Studies with Boron Compounds

While specific studies on this compound are limited, research using other boron compounds like boric acid can provide valuable guidance for dose selection. The following table summarizes dosages used in various rodent studies and the observed effects.

Table 2: Summary of Boron Dosages and Effects in Rodent Studies

Boron CompoundSpeciesDosageRouteStudy DurationKey FindingsReference
Boric AcidMice1.7 and 9.0 mg boron/kg/dayGavage8 weeksDecreased prostate tumor size by 38% and 25%, respectively.[1]
Boric AcidRats (Wistar)250, 500, and 1000 ppm in dietOral (diet)5 weeksIncreased weight gain and food consumption at 250 and 500 ppm. Improved memory retention at 1000 ppm. Increased Vitamin D3 levels at 500 ppm.[5][6][7]
Boric AcidRats2, 12.5, and 25 mg boron/rat/dayOral (drinking water)6 weeksIncreased body weight gain at 2 mg/day. Testicular toxicity observed at 25 mg/day.[8]
Borax pentahydrateRats10 and 30 mg/kgOral gavage3 and 7 daysInvestigated effects on intestinal wound healing.[9]

Based on these studies, an initial exploratory dose range for this compound in rodents could be between 1 and 30 mg/kg/day . This range is well below the known LD50 and encompasses doses that have been shown to elicit biological effects.

Experimental Protocols

Preparation of this compound Dosing Solution
  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the rodents, calculate the total amount of this compound needed.

  • Vehicle Selection: Sterile water or saline (0.9% NaCl) are suitable vehicles for oral administration.

  • Dissolution: Weigh the required amount of this compound powder and dissolve it in the chosen vehicle. Gentle heating or sonication may be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.

  • Sterilization: For long-term studies, filter-sterilize the solution through a 0.22 µm filter.

  • Storage: Store the prepared solution at 4°C and protect it from light. Prepare fresh solutions weekly or as stability allows.

Administration Protocol: Oral Gavage

Oral gavage is a precise method for delivering a specific dose of a substance directly into the stomach.

  • Animal Handling: Acclimatize the animals to the handling and restraint procedures for several days before the study begins.

  • Gavage Needle Selection: Use a ball-tipped, stainless steel gavage needle of an appropriate size for the rodent species (e.g., 18-20 gauge for rats, 20-22 gauge for mice).

  • Dose Calculation: Calculate the volume to be administered based on the animal's most recent body weight and the concentration of the dosing solution.

  • Administration:

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea.

    • Carefully insert the gavage needle into the mouth and pass it along the roof of the mouth and down the esophagus to the predetermined depth.

    • Administer the solution slowly and smoothly.

    • Withdraw the needle gently.

  • Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing, immediately after administration.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo rodent study investigating the effects of this compound.

experimental_workflow start Study Design and Dose Selection acclimatization Animal Acclimatization start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing Daily Dosing with This compound randomization->dosing monitoring In-life Monitoring (Weight, Behavior) dosing->monitoring endpoint Endpoint Data Collection (Blood, Tissue) monitoring->endpoint analysis Data Analysis endpoint->analysis conclusion Conclusion and Reporting analysis->conclusion

Experimental workflow for a typical in vivo rodent study.

Signaling Pathways Influenced by Boron

Boron has been shown to modulate several key signaling pathways. Understanding these pathways can help in designing experiments with relevant endpoints.

Steroid Hormone and Vitamin D Metabolism

Boron can influence the levels of steroid hormones and vitamin D, which are crucial for bone health and other physiological processes.[1][10]

steroid_hormone_pathway Boron Boron Supplementation Enzyme_Inhibition Inhibition of 24-hydroxylase Boron->Enzyme_Inhibition Estradiol_Production Increased Production of 17β-Estradiol Boron->Estradiol_Production Testosterone Increased Free Testosterone Boron->Testosterone VitaminD_HalfLife Increased Half-life of Vitamin D Enzyme_Inhibition->VitaminD_HalfLife Calcium_Absorption Increased Calcium Absorption VitaminD_HalfLife->Calcium_Absorption Bone_Health Improved Bone Health Estradiol_Production->Bone_Health Calcium_Absorption->Bone_Health

Boron's influence on steroid hormone and Vitamin D pathways.

Bone Morphogenetic Protein (BMP) Signaling

Boron has been found to regulate the expression of Bone Morphogenetic Proteins (BMPs), which are critical for bone formation.[1]

bmp_signaling_pathway Boron Boron Supplementation mRNA_Expression Increased mRNA Expression Boron->mRNA_Expression BMPs BMP-4, BMP-6, BMP-7 mRNA_Expression->BMPs RUNX2 RUNX2 mRNA_Expression->RUNX2 Osteoblast_Differentiation Osteoblast Differentiation BMPs->Osteoblast_Differentiation RUNX2->Osteoblast_Differentiation Bone_Formation Enhanced Bone Formation Osteoblast_Differentiation->Bone_Formation

Boron's role in the BMP signaling pathway for osteogenesis.

Conclusion

The determination of an appropriate dosage for this compound in in vivo rodent studies should be based on a careful review of the existing toxicological data and the effective doses of other boron compounds. An initial dose range of 1-30 mg/kg/day administered via oral gavage is a scientifically sound starting point for most studies. Researchers should tailor their experimental design, including the specific doses, duration, and endpoints, to their specific research questions, while always adhering to ethical guidelines for animal research. The provided protocols and pathway diagrams offer a framework for conducting robust and informative preclinical studies with this compound.

References

Application Notes and Protocols for the Quantification of Boron Citrate in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boron citrate (B86180) is a compound of interest in various biological and pharmaceutical applications. Accurate quantification of its distribution and concentration in biological tissues is crucial for pharmacokinetic, toxicological, and efficacy studies. Direct quantification of the intact boron citrate complex in a biological matrix is analytically challenging.[1] Therefore, the standard and most reliable approach is to quantify the total boron content in the tissue and correlate it to the concentration of the administered this compound.

This document provides detailed protocols for the quantification of total boron in biological tissues using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), which are the methods of choice for sensitive and accurate boron determination.[1][2]

Part 1: Analytical Methods

The primary methods for quantifying total boron in biological samples are atomic spectrometry techniques.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most sensitive method available for boron determination, with detection limits in the sub-parts-per-billion (ppb or µg/L) range.[3] It is capable of isotope-specific analysis, which can be advantageous for tracer studies using stable isotopes like ¹⁰B.[2][4] ICP-MS is particularly suitable for samples with very low boron concentrations.[5]

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES/OES): ICP-AES is a robust and widely available technique for elemental analysis.[1] While generally less sensitive than ICP-MS, with detection limits in the parts-per-million (ppm or mg/L) range, it is often sufficient for studies involving administered boron compounds where tissue concentrations are expected to be higher.[6][5] It is less susceptible to certain types of matrix effects compared to ICP-MS.

  • Colorimetric Assays: Methods using dyes like curcumin (B1669340) or azomethine-H are simpler and more cost-effective but are less sensitive and more prone to interferences from other elements in the sample matrix.[2][3] These methods are generally not recommended for precise quantitative studies in complex biological tissues.

Method Selection: The choice between ICP-MS and ICP-AES depends on the expected concentration of boron in the tissues and the required sensitivity. For pharmacokinetic studies with low doses of this compound or for analyzing tissues with low uptake, ICP-MS is the preferred method. For toxicological studies or analysis of tissues with high expected concentrations, ICP-AES may be adequate.

Part 2: Experimental Workflow and Protocols

A generalized experimental workflow for the analysis of boron in biological tissues is presented below.

G cluster_collection Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing tissue_collection Tissue Collection homogenization Homogenization tissue_collection->homogenization digestion Acid Digestion homogenization->digestion instrument_setup Instrument Setup & Calibration digestion->instrument_setup sample_analysis Sample Analysis (ICP-MS/AES) instrument_setup->sample_analysis data_acquisition Data Acquisition sample_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

Caption: General workflow for boron quantification in tissues.

Protocol 1: Sample Preparation - Acid Digestion

Objective: To digest the biological tissue matrix to liberate boron for analysis.

Materials:

  • Biological tissue sample (e.g., liver, tumor, kidney)

  • Trace-metal grade nitric acid (HNO₃)

  • Trace-metal grade hydrogen peroxide (H₂O₂)

  • High-purity deionized water

  • Digestion vessels (e.g., Teflon-lined microwave digestion vessels or borosilicate glass tubes)

  • Microwave digestion system or heating block

Procedure:

  • Sample Weighing: Accurately weigh approximately 0.1 to 0.5 g of the homogenized tissue sample into a digestion vessel.

  • Acid Addition: Carefully add a mixture of concentrated nitric acid and hydrogen peroxide. A common ratio is 5:1 or 4:1 (e.g., 4 mL HNO₃ and 1 mL H₂O₂).

  • Pre-digestion: Allow the samples to pre-digest at room temperature for at least 30 minutes in a fume hood.

  • Digestion:

    • Microwave Digestion (Preferred): Place the vessels in the microwave digestion system and apply a program with ramping temperature and pressure controls, typically reaching 180-200°C.

    • Heating Block: Place the digestion tubes on a heating block and digest at a controlled temperature (e.g., 75-95°C) until the solution is clear and colorless or pale yellow.[7]

  • Dilution: After cooling, dilute the digested sample to a final volume (e.g., 10 or 25 mL) with high-purity deionized water. The final acid concentration should be suitable for the ICP instrument (typically 1-5% HNO₃).

  • Internal Standard: Add an internal standard (e.g., Beryllium) to the final diluted samples to correct for matrix effects and instrument drift.[5]

Protocol 2: Boron Quantification by ICP-MS

Objective: To accurately measure the total boron concentration in the digested tissue samples.

Instrumentation and Parameters:

  • Instrument: Inductively Coupled Plasma - Mass Spectrometer (e.g., Agilent 7900, PerkinElmer NexION 300X).

  • Nebulizer: Low-adsorption PFA nebulizer is recommended to minimize boron memory effects.[8]

  • Plasma Gas Flow: ~15-18 L/min Argon.[8]

  • Auxiliary Gas Flow: ~1.0-1.2 L/min Argon.[8]

  • Nebulizer Gas Flow: ~0.9-1.1 L/min Argon.[8][9]

  • RF Power: 1550-1600 W.[8][9]

  • Isotopes Monitored: ¹⁰B and ¹¹B. Monitoring both can help identify potential interferences.

  • Internal Standard: ⁹Be.

Procedure:

  • Instrument Tuning: Tune the ICP-MS according to the manufacturer's recommendations to ensure optimal sensitivity and resolution.

  • Calibration: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/L) from a certified boron standard solution. The standards should be matrix-matched with the samples (i.e., contain the same acid concentration).

  • Blank Measurement: Analyze a blank solution (acid matrix without boron) to establish the background signal.

  • Sample Analysis: Introduce the prepared tissue digestates into the ICP-MS.

  • Memory Effect Mitigation: Due to the "sticky" nature of boron, a thorough rinse solution (e.g., 2-5% HNO₃ or a mannitol-ammonia solution) and extended rinse times between samples are crucial to prevent carry-over.[8][10]

  • Data Analysis: The software will generate a calibration curve from the standards. The boron concentration in the unknown samples is calculated from this curve, corrected for the internal standard, and then adjusted for the initial sample weight and dilution factor to report the final concentration in µg/g of tissue.

Part 3: Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are examples of how to structure such data.

Table 1: ICP-MS Performance and Detection Limits

ParameterValue
Isotope Measured¹¹B
Limit of Detection (LOD)0.2 - 0.4 µg/L[4][8]
Limit of Quantification (LOQ)0.6 - 1.2 µg/L
Linearity (R²)> 0.999
Spike Recovery95 - 105%

Table 2: Boron Concentration in Different Tissues (Example Data)

Tissue TypeAnimal IDBoron Concentration (µg/g wet weight)Standard Deviation (SD)
TumorA0115.21.3
TumorA0218.51.9
LiverA015.80.6
LiverA026.20.7
BloodA013.10.4
BloodA023.50.5

Part 4: Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not well-defined, boron compounds are known to play roles in various biological processes. For therapeutic applications like Boron Neutron Capture Therapy (BNCT), the logical pathway is based on the selective accumulation of boron in tumor cells.

G cluster_delivery Drug Delivery & Uptake cluster_therapy Therapeutic Action (BNCT) admin Administration of This compound dist Systemic Distribution admin->dist uptake Selective Uptake by Tumor Cells dist->uptake neutron Neutron Irradiation uptake->neutron capture ¹⁰B Neutron Capture neutron->capture fission Nuclear Fission (¹⁰B + n → ⁴He + ⁷Li) capture->fission death Tumor Cell Death fission->death

Caption: Logical pathway for Boron Neutron Capture Therapy (BNCT).

This diagram illustrates the principle of BNCT, where a boron-containing compound (like a derivative of this compound) is administered, selectively accumulates in tumor tissue, and is then irradiated with neutrons to induce localized cell death.[11]

Disclaimer: These protocols provide a general framework. Specific parameters for digestion and instrumental analysis should be optimized for the particular tissue matrices and instrumentation used in your laboratory. Always follow appropriate safety procedures when working with strong acids and operating analytical instrumentation.

References

Protocol for Assessing the Anti-inflammatory Effects of Boron Citrate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can contribute to various chronic diseases. Boron, a trace mineral, has demonstrated significant anti-inflammatory properties.[1][2] Boron compounds have been shown to reduce levels of key inflammatory biomarkers such as C-reactive protein (hs-CRP) and tumor necrosis factor-alpha (TNF-α).[2] This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the anti-inflammatory effects of boron citrate (B86180) in vitro. The protocols outlined below utilize lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model for inducing an inflammatory response.

Principle

This protocol is designed to quantify the anti-inflammatory potential of boron citrate by measuring its ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages. The assays described will measure nitric oxide (NO) production, pro-inflammatory cytokine levels (TNF-α and IL-6), and the activation of the NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Analysis of Signaling Pathways A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Cell Lysis C->G E Nitric Oxide (NO) Assay (Griess Assay) D->E F Cytokine Measurement (ELISA) (TNF-α, IL-6) D->F H Western Blot Analysis (NF-κB, MAPK pathways) G->H

Caption: Experimental workflow for in vitro assessment of this compound's anti-inflammatory effects.

Materials and Reagents

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • TNF-α and IL-6 ELISA kits

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Primary antibodies (p-p65, p65, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO and cytotoxicity assays), 24-well plates (for ELISA), or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • This compound Preparation: Prepare a stock solution of this compound in sterile distilled water or PBS and dilute it to various test concentrations in DMEM.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with different concentrations of this compound for 1-2 hours. Include a vehicle control (medium without this compound).

  • LPS Stimulation: After pre-treatment, add LPS (final concentration of 1 µg/mL) to all wells except the negative control group and incubate for 24 hours.[3]

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.

  • After the 24-hour incubation with this compound and LPS, add 20 µL of MTT solution (5 mg/mL) to each well of a 96-well plate and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)
  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 100 µL of Griess reagent to each supernatant sample.[4]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatants from the 24-well plates.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathways
  • After treatment in 6-well plates, wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-p38, and p38 overnight at 4°C. Use β-actin as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Inflammatory Signaling Pathway

The diagram below illustrates the LPS-induced inflammatory signaling pathway and the potential points of inhibition by this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38) TAK1->MAPK NFkB p65/p50 (NF-κB) IKK->NFkB Phosphorylation & Degradation of IκBα p_NFkB p-p65/p50 NFkB->p_NFkB Nucleus Nucleus p_NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes p_MAPK p-p38 MAPK->p_MAPK p_MAPK->Nucleus Translocation Boron This compound Boron->IKK Boron->MAPK

Caption: LPS-induced pro-inflammatory signaling pathways and potential inhibition by this compound.

Data Presentation

The quantitative data obtained from the experiments should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Cell Viability in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µg/mL)Cell Viability (%)
Control-100 ± SD
LPS1Value ± SD
This compound + LPSXValue ± SD
This compound + LPSYValue ± SD
This compound + LPSZValue ± SD

Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µg/mL)Nitrite Concentration (µM)
Control-Value ± SD
LPS1Value ± SD
This compound + LPSXValue ± SD
This compound + LPSYValue ± SD
This compound + LPSZValue ± SD

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control-Value ± SDValue ± SD
LPS1Value ± SDValue ± SD
This compound + LPSXValue ± SDValue ± SD
This compound + LPSYValue ± SDValue ± SD
This compound + LPSZValue ± SDValue ± SD

Table 4: Effect of this compound on NF-κB and p38 MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µg/mL)p-p65/p65 Ratiop-p38/p38 Ratio
Control-Value ± SDValue ± SD
LPS1Value ± SDValue ± SD
This compound + LPSXValue ± SDValue ± SD
This compound + LPSYValue ± SDValue ± SD
This compound + LPSZValue ± SDValue ± SD

Conclusion

This protocol provides a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the effects of this compound on key inflammatory mediators and signaling pathways. The provided templates for data presentation and visualization will aid in the clear and concise communication of findings. These studies will contribute to a better understanding of the mechanisms underlying boron's anti-inflammatory effects and support its potential development as a therapeutic agent.

References

Application Notes and Protocols for Boron Citrate-Induced Osteogenic Differentiation of Mesenchymal Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron is a trace element that has demonstrated a significant role in bone health and development.[1][2][3] Emerging research indicates that boron compounds can effectively induce osteogenic differentiation in mesenchymal stem cells (MSCs), making it a promising candidate for applications in bone tissue engineering and regenerative medicine.[4][5] These application notes provide a comprehensive overview of the mechanisms, protocols, and expected outcomes when using boron, with a focus on its potential application in the form of boron citrate (B86180), to stimulate bone formation from MSCs. While specific studies on boron citrate for this application are limited, the provided protocols are based on extensive research with other boron compounds like boric acid and sodium borate.[6][7]

Mechanism of Action

Boron influences osteogenesis through a multi-faceted approach, impacting various cellular and molecular pathways.[8][[“]] It has been shown to enhance the expression of key osteogenic markers, modulate critical signaling pathways, and influence mineral metabolism, all of which contribute to the differentiation of MSCs into functional osteoblasts.[8][[“]]

Key molecular events include:

  • Upregulation of Osteogenic Genes: Boron treatment has been demonstrated to increase the mRNA expression of crucial transcription factors and bone matrix proteins, including Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), collagen type I (COL1), and bone sialoprotein (BSP).[8][[“]]

  • Activation of Signaling Pathways: Boron is known to influence several signaling pathways integral to bone formation. Notably, it has been shown to activate the Wnt/β-catenin pathway and modulate the expression of Bone Morphogenetic Proteins (BMPs), such as BMP-2, BMP-4, BMP-6, and BMP-7, which are potent inducers of osteogenesis.[8][[“]][[“]]

  • Modulation of Calcium Signaling: Boron can accelerate calcium flux in osteoblastic cells, which is a critical step in the mineralization process of the extracellular matrix.[[“]]

  • Hormonal and Mineral Regulation: Boron plays a role in the metabolism of calcium, magnesium, and vitamin D, and it can also influence the levels of steroid hormones like estrogen and testosterone, all of which are vital for maintaining bone homeostasis.[2][3][14][15]

Experimental Protocols

The following protocols are generalized from studies using various boron compounds and can be adapted for use with this compound. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for your specific MSC type and culture conditions.

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound powder.

  • Solvent: Sterile distilled water or an appropriate buffer (e.g., PBS).

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the sterile stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells
  • Cell Seeding:

    • Culture MSCs in a standard growth medium until they reach 70-80% confluency.

    • Trypsinize the cells and seed them into multi-well plates at a density of 2-5 x 104 cells/cm2.

    • Allow the cells to adhere for 24 hours in the growth medium.

  • Induction of Osteogenic Differentiation:

    • After 24 hours, replace the growth medium with an osteogenic differentiation medium. A standard osteogenic medium typically consists of:

      • Basal medium (e.g., DMEM or α-MEM)

      • 10% Fetal Bovine Serum (FBS)

      • 1% Penicillin-Streptomycin

      • 100 nM Dexamethasone

      • 10 mM β-glycerophosphate

      • 50 µM Ascorbic acid

    • Prepare experimental groups by supplementing the osteogenic medium with varying concentrations of this compound (e.g., 1, 10, 100 ng/mL).[4] Include a control group with an osteogenic medium without this compound.

  • Culture and Maintenance:

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Replace the medium every 2-3 days for the duration of the experiment (typically 14-21 days).

Protocol 3: Assessment of Osteogenic Differentiation

Alkaline Phosphatase (ALP) Activity Assay (Early Marker)

  • Time Point: Typically performed at days 7 and 14 of differentiation.

  • Procedure:

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Use a commercial ALP activity assay kit to measure the enzymatic activity according to the manufacturer's instructions.

    • Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Alizarin Red S Staining for Mineralization (Late Marker)

  • Time Point: Typically performed at days 14 and 21 of differentiation.

  • Procedure:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the fixed cells with distilled water.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

    • Wash the cells extensively with distilled water to remove excess stain.

    • Visualize and photograph the calcium deposits (stained red) using a microscope.

    • For quantification, the stain can be eluted with a cetylpyridinium (B1207926) chloride solution and the absorbance can be measured.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Time Point: Can be performed at various time points (e.g., days 3, 7, 14) to assess the temporal expression of osteogenic genes.

  • Procedure:

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for osteogenic marker genes (e.g., RUNX2, ALP, OCN, COL1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

The following tables summarize expected quantitative outcomes based on studies with various boron compounds.

Table 1: Effect of Boron on MSC Viability and Proliferation

Boron ConcentrationCell Viability (% of Control)Proliferation Rate (% of Control)Reference
1 ng/mLNo significant differenceNo significant difference[4]
10 ng/mLNo significant differenceNo significant difference[4]
100 ng/mLNo significant differenceNo significant difference[4]
1000 ng/mL (1 µg/mL)DecreasedInhibited[4]
6 µg/mLSignificantly decreasedNot reported

Table 2: Effect of Boron on Osteogenic Markers in MSCs

Boron ConcentrationALP Activity (Fold Change vs. Control)Calcium Deposition (Fold Change vs. Control)Osteogenic Gene Expression (Fold Change vs. Control)Reference
6 ng/mLSignificant increase at days 5, 10, 15, 21Significant increase at day 21Not reported[6]
10 ng/mLIncreasedIncreasedIncreased (ALP, OCN, COL1, BMP7)[4]
100 ng/mLIncreasedNot reportedIncreased (ALP, OCN, COL1, BMP7)[4]

Visualizations

Signaling Pathways

Boron_Signaling cluster_extracellular Extracellular cluster_cell Mesenchymal Stem Cell cluster_nucleus Nucleus This compound This compound Wnt Receptor Wnt Receptor This compound->Wnt Receptor BMP Receptor BMP Receptor This compound->BMP Receptor Ca2+ Channel Ca2+ Channel This compound->Ca2+ Channel β-catenin β-catenin Wnt Receptor->β-catenin Activates Smad Smad BMP Receptor->Smad Activates Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx Increases RUNX2 RUNX2 β-catenin->RUNX2 Upregulates Smad->RUNX2 Upregulates Ca2+ Influx->RUNX2 Influences Osteogenic Genes ALP OCN COL1 BSP RUNX2->Osteogenic Genes Promotes Transcription

Caption: Signaling pathways activated by boron to induce osteogenic differentiation.

Experimental Workflow

Osteogenic_Differentiation_Workflow cluster_assays Assessment of Differentiation MSC Culture MSC Culture Seeding Seeding MSC Culture->Seeding Osteogenic Induction Osteogenic Induction (+/- this compound) Seeding->Osteogenic Induction Culture_Maintenance Culture & Medium Change (14-21 Days) Osteogenic Induction->Culture_Maintenance ALP_Assay ALP Activity Assay (Day 7, 14) Culture_Maintenance->ALP_Assay ARS_Staining Alizarin Red S Staining (Day 14, 21) Culture_Maintenance->ARS_Staining qRT_PCR qRT-PCR (Day 3, 7, 14) Culture_Maintenance->qRT_PCR

Caption: Experimental workflow for boron-induced osteogenic differentiation of MSCs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Assessment of Boron Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boron citrate (B86180), a compound utilized in various applications including nutritional supplements and pharmaceuticals, requires accurate purity assessment to ensure safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of boron citrate, focusing on the quantification of the citrate moiety and the detection of potential impurities.

The inherent challenge in the HPLC analysis of boron-containing compounds is the lack of a significant UV chromophore in boric acid, a key component of this compound.[1] Consequently, this method employs a UV-based detection approach optimized for citric acid, which also allows for the detection of UV-active impurities. For a complete characterization of this compound, the determination of boron content may require a separate analytical technique such as titration or inductively coupled plasma-optical emission spectrometry (ICP-OES).[2]

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify citric acid and potential organic impurities in a this compound sample. The sample is dissolved in an aqueous mobile phase and injected into the HPLC system. The separation is achieved on a C18 stationary phase, and the elution of compounds is monitored at a low UV wavelength, where citric acid exhibits absorbance.[3][4] The purity of the this compound, with respect to the citrate content and organic impurities, is determined by comparing the peak area of the main citrate peak to the total area of all observed peaks.

Experimental Protocol

3.1. Apparatus and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software: Suitable for controlling the HPLC system and analyzing the chromatograms.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Flasks and Pipettes: Class A.

  • Syringe Filters: 0.45 µm pore size, compatible with the sample solvent.

  • pH Meter.

3.2. Reagents and Solutions

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade.

  • Acetonitrile (ACN): HPLC grade.

  • Mobile Phase: 0.1% Phosphoric Acid in Water. To prepare, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix well.

  • Diluent: Mobile phase.

  • Citric Acid Reference Standard: USP or equivalent grade.

3.3. Preparation of Standard Solution

  • Accurately weigh approximately 100 mg of citric acid reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 1.0 mg/mL.

  • Prepare a working standard solution by diluting the stock solution with the diluent to a final concentration of approximately 100 µg/mL.

3.4. Preparation of Sample Solution

  • Accurately weigh approximately 150 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

3.5. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 20 minutes

Data Presentation and Analysis

The purity of the this compound sample is calculated based on the area percent of the citric acid peak in the chromatogram.

Purity (%) = (Area of Citrate Peak / Total Area of All Peaks) x 100

Table 1: Example Chromatographic Data for this compound Purity Assessment

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 12.51500.15
Citric Acid 4.2 99500 99.50
Impurity 27.82500.25
Impurity 310.11000.10
Total 100000 100.00

Visualization of Workflows and Relationships

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Final Result prep_standard Prepare Citric Acid Reference Standard hplc_setup Set Up HPLC System and Equilibrate Column prep_standard->hplc_setup prep_sample Prepare this compound Sample Solution prep_sample->hplc_setup inject_standard Inject Standard Solution hplc_setup->inject_standard inject_sample Inject Sample Solution hplc_setup->inject_sample acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity final_report Purity Assessment Report calculate_purity->final_report

Caption: Experimental workflow for the HPLC purity assessment of this compound.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_conclusion Conclusion boron_citrate This compound Sample sample_prep Sample Preparation boron_citrate->sample_prep citric_acid_std Citric Acid Standard citric_acid_std->sample_prep reagents Reagents & Solvents reagents->sample_prep hplc_separation HPLC Separation sample_prep->hplc_separation uv_detection UV Detection hplc_separation->uv_detection chromatogram Chromatogram uv_detection->chromatogram peak_data Peak Area Data chromatogram->peak_data purity_determination Purity Determination peak_data->purity_determination

Caption: Logical relationship of the this compound purity assessment method.

Discussion

This HPLC method provides a straightforward and reliable approach for assessing the purity of this compound with respect to its citrate content and any UV-active impurities. The use of a simple isocratic mobile phase ensures robustness and ease of use. For a comprehensive analysis, particularly for regulatory submissions, validation of this method according to ICH guidelines would be necessary. This would include assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

It is important to reiterate that this method does not directly quantify the boron content. If the stoichiometric ratio of boron to citrate is a critical quality attribute, a separate assay for boron should be employed. Techniques such as ICP-OES or a validated titration method are recommended for accurate boron determination.[2] Additionally, for the identification of unknown impurities, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) could be utilized.

References

Application of Boron Citrate in 3D Bone Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The development of advanced biomaterials that actively promote bone regeneration is a cornerstone of modern tissue engineering. Boron, a trace element essential for bone health, has emerged as a promising bioactive cue for incorporation into three-dimensional (3D) scaffolds. While various boron-containing compounds have been investigated, boron citrate (B86180) presents a unique potential due to the dual role of both boron and citrate in bone metabolism. Boron is known to enhance osteogenesis by stimulating osteoblast proliferation and differentiation, while citrate is a significant component of the organic phase of bone and plays a role in bone's mechanical properties.

Mechanism of Action

Boron exerts its pro-osteogenic effects through multiple signaling pathways. It has been shown to upregulate the expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (RUNX2)[1][2]. This, in turn, triggers a cascade of downstream gene expression, including alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN), which are crucial for extracellular matrix maturation and mineralization[3][4]. Furthermore, boron has been demonstrated to influence the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways, both of which are critical for bone formation and regeneration[1][5][6][7]. Boron may also play a role in promoting angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the regenerating bone tissue[8].

Advantages of Boron Citrate in 3D Scaffolds

The incorporation of this compound into 3D scaffolds for bone tissue engineering offers several potential advantages:

  • Enhanced Osteoinductivity: The sustained release of boron from the scaffold can create a microenvironment that promotes the differentiation of mesenchymal stem cells into osteoblasts.

  • Improved Mechanical Properties: Citrate is a known component of bone apatite crystals and may contribute to the mechanical stability of the scaffold.

  • Biocompatibility: Both boron and citrate are naturally present in the body, suggesting good biocompatibility of this compound-containing scaffolds.

  • Controlled Release: By incorporating this compound into a biodegradable polymer matrix, a sustained and localized delivery of boron can be achieved, maximizing its therapeutic effect while minimizing potential systemic toxicity.

Quantitative Data Summary

While specific data for this compound is limited in the current literature, the following tables summarize the quantitative effects of other boron compounds on osteoblast behavior and scaffold properties, providing a benchmark for expected outcomes with this compound.

Table 1: Effect of Boron Compounds on Osteoblast Proliferation and Differentiation

Boron CompoundCell TypeConcentrationAssayResultReference
Boric AcidHuman BMSCs10 ng/mLALP ActivitySignificant increase vs. control[4]
Boric AcidHuman BMSCs100 ng/mLALP ActivitySignificant increase vs. control[4]
Boric AcidHuman BMSCs10 ng/mLCalcium DepositionSignificant increase vs. control[4]
Boric AcidRat BMSCs6 ng/mLALP ActivitySignificant increase vs. control[9]
Boron-containing bioactive glassrBMSCs30 wt% in PCLALP Activity~2-fold increase vs. pure PCL[10]

Table 2: Effect of Boron Compounds on Osteogenic Gene Expression

Boron CompoundCell TypeConcentrationGeneFold Change vs. ControlReference
Boric AcidHuman BMSCs10 ng/mLALPIncreased[4]
Boric AcidHuman BMSCs10 ng/mLOCNIncreased[4]
Boric AcidHuman BMSCs100 ng/mLALPIncreased[4]
Boric AcidHuman BMSCs100 ng/mLOCNIncreased[4]
Boron-containing bioactive glassrBMSCs30 wt% in PCLRUNX2Upregulated[1]

Table 3: Mechanical Properties of Boron-Containing Scaffolds

Scaffold MaterialBoron CompoundConcentrationMechanical PropertyValueReference
PVA/hBN/BCHexagonal Boron Nitride0.25 wt%Tensile Strength~1.5 MPa[11]
PLA/EBNExfoliated Boron NitrideNot specifiedYoung's ModulusNot specified[12][13]
B-BG/PCL compositeBoron-containing bioactive glass30 wt%Tensile Strength~12 MPa[10]

Experimental Protocols

1. Synthesis of this compound

This protocol describes a hypothetical synthesis of a this compound complex suitable for incorporation into a biodegradable scaffold.

  • Materials: Boric acid (H₃BO₃), Citric acid (C₆H₈O₇), Deionized water, Ethanol (B145695), Magnetic stirrer, Heating mantle, Round bottom flask, Condenser, Rotary evaporator.

  • Procedure:

    • Dissolve equimolar amounts of boric acid and citric acid in a minimal amount of deionized water in a round bottom flask.

    • Attach a condenser and heat the mixture to 80-90°C with continuous stirring for 4-6 hours to facilitate the esterification reaction.

    • After the reaction is complete, remove the water and any unreacted starting materials using a rotary evaporator.

    • Wash the resulting white precipitate with cold ethanol and dry under vacuum.

    • Characterize the synthesized this compound using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm the formation of the ester linkage.

2. Fabrication of this compound-PLGA Scaffold

This protocol details the fabrication of a porous 3D scaffold from Poly(lactic-co-glycolic acid) (PLGA) incorporating this compound using a solvent casting and particulate leaching method.

  • Materials: PLGA (e.g., 75:25 lactide:glycolide ratio), this compound, Dichloromethane (DCM), Sodium chloride (NaCl) sieved to a specific particle size (e.g., 200-400 µm), Beaker, Magnetic stirrer, Petri dish, Vacuum oven.

  • Procedure:

    • Dissolve PLGA in DCM to create a 10% (w/v) solution.

    • Disperse the desired amount of this compound powder into the PLGA solution and stir until a homogenous suspension is formed.

    • Add NaCl particles (porogen) to the polymer-boron citrate mixture at a desired polymer-to-salt ratio (e.g., 1:9 by weight) and stir until the salt particles are evenly distributed.

    • Pour the mixture into a petri dish and allow the solvent to evaporate in a fume hood for 24 hours.

    • Place the composite film in a vacuum oven at room temperature for 48 hours to remove any residual solvent.

    • Immerse the dried composite in deionized water for 48 hours, changing the water every 12 hours, to leach out the NaCl particles.

    • Freeze-dry the resulting porous scaffold for 48 hours to remove all water.

    • Sterilize the scaffolds using ethylene (B1197577) oxide or gamma irradiation before cell culture experiments.

3. Cell Culture and Seeding on 3D Scaffolds

  • Materials: Osteoprogenitor cells (e.g., Mesenchymal Stem Cells - MSCs or pre-osteoblast cell lines like MC3T3-E1), Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin), Osteogenic differentiation medium (complete medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone), Sterile 3D scaffolds, 24-well culture plates, Pipettes.

  • Procedure:

    • Culture the osteoprogenitor cells in a T-75 flask until they reach 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in complete culture medium to a concentration of 1 x 10⁶ cells/mL.

    • Place the sterile scaffolds into the wells of a 24-well plate.

    • Carefully pipette 50-100 µL of the cell suspension onto each scaffold.

    • Allow the cells to adhere to the scaffold for 2-4 hours in a cell culture incubator (37°C, 5% CO₂).

    • Gently add 1 mL of complete culture medium to each well, being careful not to dislodge the cells.

    • After 24 hours, replace the complete medium with osteogenic differentiation medium.

    • Change the medium every 2-3 days for the duration of the experiment (e.g., 7, 14, and 21 days).

4. Alkaline Phosphatase (ALP) Activity Assay

  • Materials: Cell-seeded scaffolds, Phosphate-buffered saline (PBS), Lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl), p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution, 96-well plate, Microplate reader.

  • Procedure:

    • At each time point, rinse the cell-seeded scaffolds twice with PBS.

    • Add 500 µL of lysis buffer to each scaffold and incubate at 37°C for 30 minutes with gentle shaking.

    • Transfer 50 µL of the cell lysate from each scaffold to a new 96-well plate.

    • Add 100 µL of pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Quantify the protein content of the cell lysates using a BCA protein assay to normalize the ALP activity.

5. Alizarin Red S Staining for Mineralization

  • Materials: Cell-seeded scaffolds, PBS, 4% Paraformaldehyde (PFA), Alizarin Red S (ARS) solution (2% in distilled water, pH 4.2), Distilled water.

  • Procedure:

    • At each time point, rinse the cell-seeded scaffolds twice with PBS.

    • Fix the cells by incubating the scaffolds in 4% PFA for 15 minutes at room temperature.

    • Rinse the scaffolds three times with distilled water.

    • Add 1 mL of ARS solution to each scaffold and incubate for 20 minutes at room temperature with gentle shaking.

    • Aspirate the ARS solution and wash the scaffolds four to five times with distilled water until the wash water is clear.

    • Visualize the stained calcium deposits using light microscopy or quantify by eluting the stain with cetylpyridinium (B1207926) chloride and measuring the absorbance.

6. Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

  • Materials: Cell-seeded scaffolds, TRIzol reagent, Chloroform, Isopropanol (B130326), 75% Ethanol, RNase-free water, cDNA synthesis kit, SYBR Green PCR master mix, Primers for target genes (e.g., RUNX2, ALP, OPN, OCN) and a housekeeping gene (e.g., GAPDH), qRT-PCR instrument.

  • Procedure:

    • At each time point, homogenize the cell-seeded scaffolds in 1 mL of TRIzol reagent.

    • Extract total RNA according to the manufacturer's protocol (TRIzol-chloroform extraction and isopropanol precipitation).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

    • Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

7. Mechanical Testing

  • Materials: Fabricated scaffolds (with and without this compound), Universal testing machine with a compression platen.

  • Procedure:

    • Cut the scaffolds into uniform cylindrical or cubical shapes.

    • Measure the dimensions of each scaffold.

    • Place a scaffold on the lower platen of the universal testing machine.

    • Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the scaffold fails.

    • Record the load-displacement data.

    • Calculate the compressive modulus from the initial linear region of the stress-strain curve and the compressive strength from the maximum stress before failure.

Visualizations

cluster_workflow Fabrication and Characterization Workflow cluster_assays Experimental Assays Synthesis Synthesis of This compound Fabrication Scaffold Fabrication (PLGA + this compound) Synthesis->Fabrication Sterilization Sterilization Fabrication->Sterilization Mechanical Mechanical Testing Fabrication->Mechanical Cell_Seeding Cell Seeding (MSCs/Osteoblasts) Sterilization->Cell_Seeding Culture Osteogenic Culture Cell_Seeding->Culture Characterization Characterization Culture->Characterization ALP ALP Activity Assay Characterization->ALP ARS Alizarin Red Staining Characterization->ARS qRT_PCR qRT-PCR Characterization->qRT_PCR

Caption: Workflow for the fabrication and characterization of this compound-containing scaffolds.

cluster_wnt Wnt/β-catenin Pathway cluster_bmp BMP Pathway Boron This compound Wnt Wnt Signaling Boron->Wnt BMP BMP Signaling Boron->BMP Beta_Catenin β-catenin Accumulation Wnt->Beta_Catenin RUNX2 RUNX2 Upregulation Beta_Catenin->RUNX2 Smad Smad Phosphorylation BMP->Smad Smad->RUNX2 Osteogenic_Genes Osteogenic Gene Expression (ALP, OPN, OCN) RUNX2->Osteogenic_Genes Differentiation Osteoblast Differentiation & Mineralization Osteogenic_Genes->Differentiation

Caption: Proposed signaling pathways for boron-induced osteogenesis.

cluster_bio Biological Evaluation cluster_mech Mechanical Evaluation Scaffold This compound Scaffold Proliferation Cell Proliferation Scaffold->Proliferation Differentiation Osteogenic Differentiation Scaffold->Differentiation Mineralization Matrix Mineralization Scaffold->Mineralization Strength Compressive Strength Scaffold->Strength Modulus Compressive Modulus Scaffold->Modulus

Caption: Logical relationship of experimental assays for scaffold evaluation.

References

Application Notes and Protocols for the Colorimetric Detection of Boron in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron is an essential trace element for some organisms and has emerging roles in human health, including bone development, immune function, and anti-inflammatory processes. Consequently, the accurate quantification of boron levels in biological fluids such as serum, plasma, and urine is of significant interest in clinical research, toxicology, and drug development. While advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity, colorimetric assays provide a simple, cost-effective, and accessible alternative for routine boron analysis.[1][2] This document provides detailed application notes and protocols for the colorimetric determination of boron in biological fluids using the curcumin (B1669340) and azomethine-H methods.

Principle of the Methods

Curcumin Method

The curcumin method is a highly sensitive technique for boron determination.[1] In an acidic environment, boric acid reacts with curcumin to form a red-colored complex known as rosocyanine.[3] The intensity of the red color is directly proportional to the boron concentration and can be quantified spectrophotometrically at approximately 550 nm.[1]

Azomethine-H Method

The azomethine-H method is another widely used colorimetric assay for boron. In this method, borate (B1201080) ions react with azomethine-H in a buffered aqueous solution to form a stable, yellow-colored complex. The absorbance of this complex is measured at around 420 nm to determine the boron concentration.[4] This method is valued for its simplicity and fewer interference issues compared to the curcumin method.

Data Presentation

The following tables summarize the quantitative data for the curcumin and azomethine-H methods for boron detection. Please note that performance characteristics can vary based on the specific laboratory conditions and sample matrix.

Table 1: Performance Characteristics of the Curcumin Method for Boron Detection

ParameterUrineSerum/PlasmaReference
Linear Range 0.1 - 2.0 µg/mL0.1 - 2.0 µg/mLAdapted from[5]
Limit of Detection (LOD) ~0.05 µg/mL~0.05 µg/mL[6]
Precision (%RSD) < 10%< 15%[6]
Recovery 90 - 110%85 - 115%[6]

Table 2: Performance Characteristics of the Azomethine-H Method for Boron Detection

ParameterUrineSerum/PlasmaReference
Linear Range 0.2 - 10 µg/mL0.2 - 10 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL
Precision (%RSD) < 8%< 10%[7]
Recovery 95 - 105%92 - 108%[4]

Experimental Protocols

I. Sample Preparation

A. Serum and Plasma: Deproteinization using Perchloric Acid (PCA)

Proteins in serum and plasma can interfere with the colorimetric reactions. Therefore, a deproteinization step is crucial.[8][9]

Materials:

  • Perchloric acid (PCA), 4 M, ice-cold

  • Potassium hydroxide (B78521) (KOH), 2 M, ice-cold

  • Microcentrifuge

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • To 500 µL of serum or plasma in a microcentrifuge tube, add 125 µL of ice-cold 4 M PCA to achieve a final concentration of approximately 0.8 M.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube.

  • Neutralize the supernatant by adding an appropriate volume of ice-cold 2 M KOH. Start with approximately 250 µL and add dropwise while monitoring the pH with a pH strip. The target pH is between 6.5 and 7.5.

  • A precipitate of potassium perchlorate (B79767) will form. Incubate the tube on ice for 10 minutes to ensure complete precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • The resulting clear supernatant is the deproteinized sample, ready for boron analysis.

B. Urine

Urine samples typically do not require deproteinization but may need dilution depending on the expected boron concentration.

Procedure:

  • Centrifuge the urine sample at 2000 x g for 10 minutes to remove any sediment.

  • Dilute the supernatant with deionized water as needed to bring the boron concentration within the linear range of the chosen assay. A 1:10 dilution is a common starting point.

II. Curcumin Method Protocol

Materials:

  • Curcumin reagent: Dissolve 0.125 g of curcumin and 5 g of oxalic acid in 100 mL of ethanol (B145695).

  • Ethanol (95%)

  • Boric acid standard solutions (0.1, 0.5, 1.0, 1.5, 2.0 µg/mL B)

  • Water bath at 55°C

  • Spectrophotometer

Procedure:

  • Pipette 1 mL of the deproteinized serum/plasma supernatant, diluted urine, or standard solution into a porcelain evaporating dish.

  • Add 4 mL of the curcumin reagent and mix gently.

  • Place the dishes in a water bath set at 55°C and evaporate to dryness.

  • Continue heating for at least 15 minutes after the residue appears dry to ensure the complete formation of the rosocyanine complex.

  • Cool the dishes to room temperature.

  • Add 10 mL of 95% ethanol to each dish and swirl to dissolve the red-colored complex completely.

  • Transfer the solution to a cuvette and measure the absorbance at 550 nm against an ethanol blank.

  • Construct a standard curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the boron concentration in the samples from the standard curve, remembering to account for the initial dilution factor.

III. Azomethine-H Method Protocol

Materials:

  • Buffer solution: Dissolve 250 g of ammonium (B1175870) acetate, 15 g of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt, and 125 mL of glacial acetic acid in 400 mL of deionized water and dilute to 1 L.

  • Azomethine-H solution: Dissolve 0.45 g of azomethine-H and 1 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh.[10]

  • Boric acid standard solutions (0.2, 1, 2, 5, 10 µg/mL B)

  • Spectrophotometer

Procedure:

  • Pipette 1 mL of the deproteinized serum/plasma supernatant, diluted urine, or standard solution into a test tube.

  • Add 2 mL of the buffer solution and mix well.

  • Add 2 mL of the azomethine-H solution and mix thoroughly.

  • Allow the mixture to stand at room temperature for 30 minutes for color development.

  • Measure the absorbance at 420 nm against a reagent blank (prepared using 1 mL of deionized water instead of the sample).

  • Construct a standard curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the boron concentration in the samples from the standard curve, remembering to account for the initial dilution factor.

Visualizations

Curcumin_Reaction BoricAcid Boric Acid (from sample) Rosocyanine Rosocyanine (Red Complex) BoricAcid->Rosocyanine + 2x Curcumin (Acidic conditions) Curcumin Curcumin (reagent) Curcumin->Rosocyanine H2O Water

Caption: Chemical reaction pathway for the curcumin method.

AzomethineH_Reaction Borate Borate Ion (from sample) YellowComplex Yellow Complex Borate->YellowComplex + Azomethine-H (Buffered solution) AzomethineH Azomethine-H (reagent) AzomethineH->YellowComplex

Caption: Chemical reaction pathway for the azomethine-H method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis BiologicalFluid Biological Fluid (Serum, Plasma, or Urine) Deproteinization Deproteinization (for Serum/Plasma) BiologicalFluid->Deproteinization Serum/ Plasma Dilution Dilution (for Urine) BiologicalFluid->Dilution Urine PreparedSample Prepared Sample Deproteinization->PreparedSample Dilution->PreparedSample AddReagents Add Colorimetric Reagents (Curcumin or Azomethine-H) PreparedSample->AddReagents Incubation Incubation (Color Development) AddReagents->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement StandardCurve Standard Curve Construction Measurement->StandardCurve Concentration Boron Concentration Calculation StandardCurve->Concentration

Caption: General experimental workflow for boron detection.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cancer Cells Treated with Boron Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis in cancer cells treated with boron citrate (B86180) using flow cytometry. While direct studies on boron citrate are limited, this document leverages data from various boron-containing compounds to provide a robust framework for experimental design and data interpretation.

Introduction

Boron-containing compounds have demonstrated significant potential as anti-cancer agents by inducing apoptosis, a form of programmed cell death, in various cancer cell lines.[1][2][3][4][5][6] this compound, as an organic boron compound, is hypothesized to exhibit similar pro-apoptotic effects. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis. This document outlines the principles, protocols, and data interpretation for assessing the apoptotic effects of this compound on cancer cells.

Principle of Apoptosis Detection by Flow Cytometry

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, APC) for detection by flow cytometry.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells where the membrane integrity is compromised.

By using a combination of Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis).

Data Presentation

The following tables summarize quantitative data on the apoptotic effects of various boron compounds on different cancer cell lines, as determined by flow cytometry. This data can serve as a reference for expected outcomes when treating cancer cells with this compound.

Table 1: Apoptotic Effects of Boric Acid and Sodium Tetraborate on HL-60 Leukemia Cells and Normal Lymphocytes [1][2][7]

CompoundCell LineConcentration (µM)Apoptosis Rate (%)
Boric AcidHL-6010008.8
Sodium TetraborateHL-6010004.9
Boric AcidNormal Lymphocytes10002.5
Sodium TetraborateNormal Lymphocytes10003.16

Table 2: Apoptotic Effects of Boric Acid (BA) and Disodium Pentaborate Dehydrate (DPD) on Prostate Cancer Cells [8]

CompoundCell LineConcentrationApoptosis Rate (%)
Boric Acid (BA)PC-31 mM21.5
Disodium Pentaborate Dehydrate (DPD)PC-37 mM52.4
Boric Acid (BA)DU-1451 mM29.3
Disodium Pentaborate Dehydrate (DPD)DU-1457 mM52.4

Table 3: Apoptotic Effects of Boron Derivatives on Small-Cell Lung Cancer (DMS-114) Cells [9]

CompoundTreatment DurationApoptosis Increase (%)
Boric Acid (BA)72 h10
Sodium Pentaborate Pentahydrate (NaB)72 h19
Sodium Perborate Tetrahydrate (SPT)72 h42

Experimental Protocols

Materials
  • Cancer cell line of interest

  • This compound (or other boron compound)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol: Treatment of Cancer Cells with this compound
  • Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control (vehicle control).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol: Staining for Apoptosis with Annexin V and PI
  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Staining:

    • Add Annexin V-FITC to the cell suspension.

    • Add Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate at room temperature in the dark for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways and Visualizations

Boron compounds primarily induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[10][11][12]

Experimental Workflow for Apoptosis Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis a Seed Cancer Cells b Treat with this compound a->b c Harvest Cells b->c d Wash with PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC e->f g Add Propidium Iodide (PI) f->g h Incubate in the Dark g->h i Flow Cytometry Analysis h->i j Quantify Apoptotic Populations i->j G cluster_0 Stimulus cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Boron_Citrate This compound Bax Bax (Pro-apoptotic) Boron_Citrate->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Boron_Citrate->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Optimizing boron citrate solubility for parenteral administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered when optimizing boron citrate (B86180) solubility for parenteral administration.

Frequently Asked Questions (FAQs)

Q1: What is boron citrate and what are its general solubility properties? A1: this compound is a complex of boric acid and citric acid, typically appearing as a white crystalline powder.[1][2] It is considered soluble in water, though the dissolution process can be slow.[1][3] Factors such as temperature, pH, and the presence of other solutes significantly influence its solubility.

Q2: Why is my this compound solution cloudy or showing precipitation at room temperature? A2: Cloudiness or precipitation can occur for several reasons:

  • Supersaturation: The solution may have been prepared at a higher temperature and became supersaturated upon cooling, leading to crystallization.[4]

  • pH Shift: The pH of the solution may not be optimal for solubility. Boron compounds' solubility is highly dependent on pH.[5][6][7]

  • Low Intrinsic Solubility: The desired concentration may exceed the intrinsic solubility of this compound under the current conditions.

  • Impurity: The presence of impurities can act as nucleation sites for precipitation.

Q3: How does pH impact the solubility of this compound? A3: The pH of the aqueous solution is a critical factor. The solubility of boron-containing compounds generally increases with pH up to an alkaline range (around pH 9), after which it may decrease.[6][7] This is because boric acid, a component of this compound, converts to the more soluble borate (B1201080) anion [B(OH)₄]⁻ at higher pH.[4][7] However, optimal pH for boron extraction and stability has been observed in the acidic range of pH 1-5 in some studies.[5] It is crucial to determine the optimal pH for your specific formulation empirically.

Q4: Can heating the solution improve this compound solubility? A4: Yes, increasing the temperature generally increases both the rate of dissolution and the overall solubility of this compound and its parent compound, boric acid.[3][4][8] However, a solution prepared at a high temperature may become supersaturated and precipitate upon cooling to room temperature.[4]

Q5: What types of co-solvents or excipients can be used to enhance solubility for a parenteral formulation? A5: Several approaches can be used to enhance solubility:

  • Co-solvents: Water-miscible solvents can be added to increase the solubility of lipophilic compounds or those with high crystalline energy.

  • Complexation Agents: Molecules like cyclodextrins can encapsulate the drug, improving its solubility.[9][10] Adding glycerol (B35011) or additional citric acid can also increase the solubility of boric acid.[4]

  • Hydrotropes: Certain compounds, such as sodium citrate or sodium benzoate, can increase the aqueous solubility of sparingly soluble substances.

  • Buffering Agents: The presence of pH buffering agents can also increase the solubility of boric acid.[11]

Q6: How can I accurately measure the boron concentration in my final formulation? A6: Several analytical methods are available:

  • Inductively Coupled Plasma (ICP): ICP-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS) are highly sensitive and common methods for quantifying boron in biological and aqueous samples.[12][13]

  • Colorimetric Assays: For laboratories without access to ICP instrumentation, colorimetric methods using reagents like curcumin (B1669340) or azomethine-H provide a simpler and more affordable alternative.[13][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Powder does not fully dissolve. Insufficient time or agitation; Concentration exceeds solubility at current temperature.Increase stirring time. Gently warm the solution while stirring. Note that precipitation may occur upon cooling if a supersaturated state is achieved.[3][4]
Solution is clear when hot but precipitates upon cooling. Supersaturation and crystallization.The concentration is too high for stability at room temperature. Reduce the final concentration or add stabilizing excipients like co-solvents or complexing agents.[15]
Precipitation occurs after pH adjustment. The adjusted pH is not optimal for solubility; The drug is less soluble at the new pH.Boron solubility is pH-dependent.[6] Systematically evaluate solubility across a pH range (e.g., pH 4-10) to identify the optimal value for your desired concentration.
Cannot achieve desired concentration at physiological pH (~7.4). Low intrinsic solubility of this compound at this pH.Investigate solubility enhancement techniques. The use of co-solvents, hydrotropes, or complexation agents like cyclodextrins may be required.[10]

Quantitative Data

Direct quantitative solubility data for this compound is not widely published. However, the solubility of boric acid, its primary component, is well-documented and provides a useful reference.

Table 1: Solubility of Boric Acid in Water at Different Temperatures

Temperature (°C)Solubility (g / 100 mL)
02.52
204.72
408.08
6012.97
8019.10
10027.53

(Data adapted from the literature on boric acid solubility, which serves as a proxy for understanding this compound behavior).[8]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol helps determine the optimal pH for maximizing this compound solubility.

  • Preparation: Prepare a slurry of this compound in purified water at a concentration slightly higher than your target.

  • Titration: While continuously stirring, slowly add small aliquots of a suitable acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) to the slurry.

  • Monitoring: Monitor the pH using a calibrated pH meter. After each addition, allow the solution to equilibrate for 5-10 minutes.

  • Observation: Visually inspect the solution for clarity. The pH at which the solution becomes completely clear and free of particulates is the optimal pH for that concentration.

  • Verification: Prepare a fresh solution at the determined optimal pH to confirm complete dissolution and stability over a desired period (e.g., 24 hours).

Protocol 2: Boron Quantification using Curcumin Colorimetric Assay

This is a simplified protocol for determining boron concentration based on established methods.[14]

  • Reagent Preparation:

    • Curcumin Stock Solution: Prepare a solution of curcumin in an appropriate organic solvent (e.g., ethanol).

    • Acid Reagent: Prepare a mixture of sulfuric acid and acetic acid.

    • Boron Standard Solutions: Prepare a series of known boron concentrations (e.g., 0 to 10 mg/L) from a certified boric acid standard.

  • Sample Preparation: Dilute your this compound formulation with deionized water to fall within the range of your standard curve.

  • Assay Procedure:

    • To a plastic tube, add an aliquot of your diluted sample or standard.

    • Add the acid reagent and mix.

    • Add the curcumin stock solution and mix thoroughly.

    • Incubate at a controlled temperature for a specified time (e.g., 60 minutes) to allow for color development (a reddish color, rosocyanin, forms).

    • Add a diluting solvent (e.g., ethanol) to stop the reaction and stabilize the color.

  • Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (typically ~550 nm) using a spectrophotometer.

  • Calculation: Plot a standard curve of absorbance versus boron concentration for your standards. Use the equation of the line to calculate the boron concentration in your unknown samples, accounting for the dilution factor.

Visualizations

TroubleshootingWorkflow start Start: Precipitation or Incomplete Dissolution Observed check_conc Is concentration realistic based on known solubility data? start->check_conc reduce_conc Action: Reduce Target Concentration check_conc->reduce_conc No check_temp Was the solution heated? Does it precipitate on cooling? check_conc->check_temp Yes reduce_conc->start use_stabilizers Action: Add Stabilizers (Co-solvents, Complexing Agents) check_temp->use_stabilizers Yes check_ph Action: Measure pH of the Solution check_temp->check_ph No final_check Problem Resolved? use_stabilizers->final_check ph_optimal Is pH in the optimal range (empirically determined)? check_ph->ph_optimal adjust_ph Action: Perform pH Titration (e.g., pH 4 to 10) to find maximum solubility point ph_optimal->adjust_ph No / Unknown ph_optimal->final_check Yes adjust_ph->final_check success End: Stable Parenteral Formulation Achieved final_check->success Yes re_evaluate End: Re-evaluate Formulation Strategy. Consider alternative boron sources or delivery systems. final_check->re_evaluate No

Caption: Troubleshooting workflow for this compound solubility issues.

FactorsAffectingSolubility solubility This compound Solubility ph pH solubility->ph Critical Driver Solubility max at optimal pH temp Temperature solubility->temp Positive Correlation Higher temp = higher solubility cosolvents Co-solvents (e.g., Propylene Glycol) solubility->cosolvents Increases Solubility Modifies solvent polarity complexation Complexing Agents (e.g., Cyclodextrins) solubility->complexation Increases Apparent Solubility Forms soluble inclusion complexes

Caption: Key factors influencing this compound solubility.

References

Addressing inconsistent cellular responses to boron citrate treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing boron citrate (B86180) in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistent cellular responses and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in cell viability assays (e.g., MTT, XTT) with boron citrate treatment between experiments. What are the potential causes?

A1: Inconsistent results in viability assays are common and can stem from several factors. Here are the most likely causes and how to address them:

  • Cell Passage Number: The number of times a cell line has been subcultured can significantly alter its phenotype, growth rate, and drug sensitivity.[1][2][3] High-passage cells may become more resistant or sensitive to treatment.

    • Solution: Use cells within a consistent and narrow passage number range for all experiments. We recommend creating a master cell bank and thawing a new vial after a set number of passages (e.g., 10-15).

  • Cell Seeding Density: The density at which you plate your cells can affect their growth phase and, consequently, their response to this compound.[4][5]

    • Solution: Ensure you have a homogenous cell suspension before plating and use a precise cell counting method. Optimize the seeding density so that cells are in the logarithmic growth phase at the time of treatment.

  • Inconsistent Incubation Times: Variability in the duration of cell plating, treatment, or reagent incubation can lead to differing results.

    • Solution: Standardize all incubation times. For multi-well plates, use a multichannel pipette to add reagents and compounds to minimize time discrepancies between wells.[4]

  • Reagent Quality and Preparation: The quality of your cell culture media, serum, and the stability of your this compound solution can impact results.

    • Solution: Use high-quality reagents from a reliable supplier. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure the compound is fully dissolved.

Q2: Our results for this compound's effect on inflammatory cytokine production (e.g., TNF-α, IL-6) are not consistent. How can we troubleshoot this?

A2: Variability in cytokine expression can be due to several experimental variables:

  • Cell Health and Confluency: Stressed or overly confluent cells can exhibit altered basal and stimulated cytokine profiles.

  • Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with test compounds or modulate inflammatory responses. Boron clusters have been shown to interact with serum albumin, which could affect bioavailability.[6][7]

    • Solution: Consider reducing the serum concentration or using serum-free media during the treatment period, if your cell line can tolerate it.

  • Assay Variability: ELISA and other immunoassays have inherent variability.

    • Solution: Run samples in triplicate and include positive and negative controls in every plate. Ensure consistent washing steps and incubation times as per the manufacturer's protocol.[8][9]

Q3: We are studying cell migration and see a high degree of variation in our wound healing assays with this compound. What could be the cause?

A3: Wound healing assays are particularly sensitive to technical variations:

  • Inconsistent "Wound" Creation: The width and quality of the scratch can significantly impact the results.[10][11]

    • Solution: Use a consistent tool (e.g., a p200 pipette tip) and apply steady pressure. For higher consistency, consider using commercially available culture inserts that create a defined cell-free gap.[10][12]

  • Cell Proliferation: If your experiment runs for an extended period, cell proliferation can be mistaken for cell migration.

    • Solution: If you are only interested in migration, consider using a proliferation inhibitor like Mitomycin C. However, you must first titrate its concentration to ensure it does not cause cytotoxicity in your cell line.

  • Imaging and Analysis: Inconsistent imaging time points and subjective analysis can introduce bias.

    • Solution: Use an automated imaging system if available. Standardize the time points for image capture. Use image analysis software (e.g., ImageJ) to quantify the wound area objectively.

Troubleshooting Guide

This table summarizes potential issues, their causes, and recommended solutions to address inconsistent cellular responses to this compound treatment.

Observed Issue Potential Cause Recommended Solution
High variability in IC50 values Cell passage number is too high or inconsistent.[1][2]Establish a working cell bank and use cells within a defined passage range (e.g., 5-20).
Inconsistent cell seeding density.[4][5]Optimize and standardize the number of cells seeded per well. Ensure cells are in the log growth phase.
This compound solution instability or precipitation.Prepare fresh dilutions for each experiment. Visually inspect for precipitates.
Unexpected Cytotoxicity Incorrect compound concentration.Verify calculations and stock solution concentration. Perform a new serial dilution.
Contamination (mycoplasma, bacteria, etc.).Regularly test for mycoplasma. Practice aseptic technique.[4]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells.
Lack of Expected Biological Effect Sub-optimal treatment time or dose.Perform a time-course and dose-response experiment to determine optimal conditions.
Cell line is non-responsive.Confirm the expression of target pathways (e.g., NF-κB, hormone receptors) in your cell line.
Interaction with media components or serum.[6][7]Test the effect in reduced-serum or serum-free media.
"Edge Effects" in 96-well plates Evaporation from wells on the plate's perimeter.[4]Do not use the outer wells for experimental samples. Fill them with sterile PBS or media instead.

Quantitative Data Summary

The following tables present illustrative quantitative data from hypothetical experiments investigating the effect of this compound on different cell lines. Note: This data is for example purposes to guide data presentation and may not reflect the actual outcomes for these specific cell lines.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineCell TypeAssayTreatment Duration (hours)Hypothetical IC50 (µM)
DU-145Prostate CancerMTT48150
MCF-7Breast CancerXTT72250
J774A.1MacrophageResazurin24>500
SH-SY5YNeuroblastomaMTT48300

Table 2: Effect of this compound on Cytokine Secretion in LPS-stimulated J774A.1 Macrophages

TreatmentConcentration (µM)TNF-α Secretion (% of Control)IL-6 Secretion (% of Control)
Vehicle Control0100 ± 8.5100 ± 10.2
This compound5085 ± 7.190 ± 9.5
This compound10062 ± 6.375 ± 8.0
This compound20045 ± 5.958 ± 6.7

Table 3: Effect of this compound on Cell Migration

Cell LineTreatmentConcentration (µM)Wound Closure at 24h (% of Control)
DU-145Vehicle Control0100 ± 12.1
This compound10078 ± 9.8
This compound20055 ± 7.4

Experimental Protocols & Visualizations

Cell Viability (MTT Assay)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[14]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Assay seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for a typical MTT cell viability assay.

Western Blot for MAPK Pathway Analysis

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations and time points.[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay kit.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against a target protein (e.g., phospho-ERK1/2, total ERK1/2, or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL chemiluminescent substrate and capture the signal using a digital imaging system. Quantify band intensities using software like ImageJ.

G cluster_pathway MAPK/ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors p Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Boron's Potential Anti-inflammatory Mechanism

Boron compounds have been shown to down-regulate the inflammatory process by inhibiting the NF-κB pathway. This prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[17]

G cluster_pathway NF-κB Signaling Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation IkB_NFkB->NFkB IκB degradation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Boron This compound Boron->IKK Inhibition

Caption: this compound's potential inhibition of the NF-κB pathway.

References

Impact of pH on the stability and activity of boron citrate in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability and activity of boron citrate (B86180) in culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of boron citrate in cell culture media?

A1: this compound is stable in a pH range of 6.2-10.5.[1] The typical pH of cell culture media (7.2-7.4) falls well within this range, suggesting that this compound should remain soluble and stable under standard culture conditions. A production process for this compound also describes the reaction occurring within a pH of 4-8.[2]

Q2: I observed a precipitate in my culture medium after adding this compound. What could be the cause?

A2: While this compound itself is generally soluble at physiological pH, precipitation can occur due to interactions with other media components. Potential causes include:

  • Interaction with Calcium and Phosphate (B84403): Boron is known to interact with calcium.[3][4][5] High concentrations of calcium and phosphate in the medium can lead to the formation of insoluble calcium phosphate, and the addition of this compound might influence this process.

  • High Concentrations: Exceeding the solubility limit of this compound in your specific media formulation can cause it to precipitate.

  • pH Shifts: Although stable over a broad range, significant deviations from the optimal pH of your culture medium could reduce the solubility of media components, including this compound.

  • Temperature Fluctuations: Repeated freeze-thaw cycles of media containing this compound can lead to the precipitation of various components.

Q3: How does the pH of the culture medium affect the biological activity of this compound?

A3: The biological activity of boron is linked to its chemical form. In aqueous solutions, boric acid is in equilibrium with the borate (B1201080) ion. At physiological pH (around 7.4), the predominant form is boric acid (B(OH)3).[6] This form is believed to be responsible for many of its biological effects. Maintaining a stable physiological pH is crucial for consistent and reproducible results.

Q4: What are the known cellular effects of this compound?

A4: Boron has been shown to have several effects on cells, including:

  • Modulation of Calcium Signaling: Boron can influence calcium metabolism and signaling pathways.[7][[“]][9]

  • Regulation of Cell Proliferation and Apoptosis: Studies have indicated that boron can affect cell proliferation and apoptosis, in part through the PI3K/Akt signaling pathway.[10]

  • Impact on Immune Response and Inflammation: Boron may have immunomodulatory and anti-inflammatory effects.[6][11]

  • Influence on Extracellular Matrix: Boron is involved in the synthesis of the extracellular matrix.[12]

Troubleshooting Guide

This guide provides a step-by-step approach to address common issues encountered when using this compound in cell culture.

Issue 1: Precipitation in the Culture Medium

Symptoms:

  • Visible turbidity or particulate matter in the medium after adding this compound.

  • Crystalline structures observed under the microscope.

Troubleshooting Steps:

  • Verify Stock Solution:

    • Ensure your this compound stock solution is fully dissolved and free of precipitates before adding it to the medium.

    • Consider sterile filtering the stock solution through a 0.22 µm filter.

  • Optimize this compound Concentration:

    • Perform a dose-response experiment to determine the optimal, non-precipitating concentration of this compound for your specific cell line and media combination.

  • Control Media pH:

    • Measure the pH of your complete medium after adding this compound. If a significant shift is observed, adjust the pH back to the desired range (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

  • Order of Addition:

    • When preparing media from scratch, add this compound to the basal medium before adding components that are prone to precipitation, such as calcium and phosphate salts.

  • Consider Media Formulation:

    • If precipitation persists, you may need to use a medium with lower concentrations of calcium and phosphate.

Quantitative Data Summary

ParameterValue/RangeSource
pH Stability of this compound 6.2 - 10.5[1]
pH for this compound Production 4 - 8[2]
Typical Cell Culture pH 7.2 - 7.4

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile container.

  • Add a small volume of sterile, deionized water or an appropriate buffer (e.g., PBS) to create a slurry.

  • Gradually add more solvent while vortexing or stirring until the this compound is completely dissolved.

  • If necessary, adjust the pH of the stock solution to be within the neutral range (7.0-7.4) using sterile 1N NaOH or 1N HCl.

  • Bring the solution to the final desired volume with the solvent.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability in Culture Medium
  • Prepare your complete culture medium.

  • Add this compound to the medium at your desired final concentration.

  • Measure and record the initial pH of the medium.

  • Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 24, 48, and 72 hours), take a small aliquot of the medium.

  • Visually inspect the aliquot for any signs of precipitation.

  • Measure and record the pH of the aliquot.

  • Optional: To quantify boron concentration and ensure it has not precipitated out, analyze the supernatant using methods like inductively coupled plasma mass spectrometry (ICP-MS) or a colorimetric assay using curcumin.[13]

Visualizations

Troubleshooting this compound Precipitation cluster_end start Precipitation Observed check_stock Is the stock solution clear? start->check_stock filter_stock Filter stock solution (0.22 µm) check_stock->filter_stock No check_conc Is the concentration too high? check_stock->check_conc Yes filter_stock->check_conc dose_response Perform dose-response to find optimal concentration check_conc->dose_response Yes check_ph Is the media pH correct? check_conc->check_ph No dose_response->check_ph end_ok Issue Resolved adjust_ph Adjust media pH to 7.2-7.4 check_ph->adjust_ph check_media Consider media components (Ca2+, PO4^3-) check_ph->check_media Yes adjust_ph->check_media change_media Use low Ca2+/PO4^3- media check_media->change_media If high check_media->end_ok If normal change_media->end_ok end_persist Issue Persists

Caption: Troubleshooting workflow for this compound precipitation in culture media.

Hypothesized Boron Signaling Pathways Boron This compound Ca_Signal Calcium Signaling Boron->Ca_Signal PI3K_Akt PI3K/Akt Pathway Boron->PI3K_Akt ERK12 ERK1/2 Pathway Boron->ERK12 Gene_Expression Gene Expression Ca_Signal->Gene_Expression Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis ERK12->Proliferation ERK12->Gene_Expression

Caption: Hypothesized signaling pathways influenced by boron in cells.

References

Mitigating the cytotoxic effects of high concentrations of boron citrate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating the cytotoxic effects of high concentrations of boron citrate (B86180) in in-vitro experiments. The resources below are designed to help troubleshoot common issues, provide standardized protocols, and offer insights into the underlying mechanisms of boron-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Is a certain level of cytotoxicity expected when using boron compounds like boron citrate?

A2: Yes, boron compounds, including boric acid, have been shown to induce dose-dependent cytotoxicity and apoptosis in various cell lines.[1][2][3] High concentrations can lead to significant reductions in cell viability.[3] The cytotoxic effects are an expected outcome of the compound's interaction with cellular pathways.

Q2: What is the primary mechanism of boron-induced cytotoxicity?

A2: Studies on boron compounds, primarily boric acid, indicate that cytotoxicity is often mediated through the induction of apoptosis. This involves the activation of caspase pathways, changes in the expression of apoptosis-related proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and increased production of reactive oxygen species (ROS), leading to oxidative stress.[1][4][5]

Q3: How can I mitigate the cytotoxic effects of this compound to study its other biological roles?

A3: While direct mitigation strategies for this compound are not extensively documented, based on the known mechanisms of boron compounds, researchers can explore several approaches:

  • Co-treatment with Antioxidants: Since boron-induced toxicity can involve oxidative stress[5], co-administering an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.

  • Apoptosis Inhibitors: Using pan-caspase inhibitors (e.g., Z-VAD-FMK) could block the apoptotic pathway and maintain cell viability.

  • Dose and Time Optimization: The most straightforward method is to perform a thorough dose-response and time-course experiment to find a concentration and duration that allows for the study of non-cytotoxic effects while still being biologically relevant.

  • Serum Concentration: The concentration of serum in the culture medium can sometimes influence compound activity. Reducing serum concentration during the assay period may be a variable to test.[6]

Q4: Could the observed cytotoxicity be an artifact of my assay?

A4: Yes, this is possible. For example, in MTT assays, the compound itself might interfere with the formazan (B1609692) product formation.[6][7] It is crucial to include proper controls, such as "compound only" wells (no cells), to account for any intrinsic absorbance or chemical reactivity of this compound with the assay reagents.[6] If artifacts are suspected, using a secondary, mechanistically different assay (e.g., LDH release or a dye-exclusion method) is recommended to confirm the results.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Recommended Solution Reference
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Perform a cell count for each experiment and create a standard curve to determine the optimal seeding density for your cell line.[6][8]
Edge Effects on Plates Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.[9][10]
Compound Precipitation High concentrations of this compound may precipitate in the culture medium. Visually inspect wells after compound addition. If precipitation occurs, test the compound's solubility limit or use a suitable, non-toxic solvent at a low final concentration (e.g., DMSO <0.5%).[6]
Bubbles in Wells Air bubbles can interfere with absorbance or fluorescence readings. After adding reagents, check the plate and gently break any bubbles with a sterile pipette tip or syringe needle.[8]
Issue 2: Unexpectedly High Cytotoxicity in Control Groups
Potential Cause Recommended Solution Reference
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the vehicle control wells is identical to the treatment wells and is non-toxic (typically <0.5%).[6]
Unhealthy Cell Culture Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or stressed cells can show increased sensitivity and spontaneous cell death.[6][7]
Microbial Contamination Mycoplasma or bacterial contamination can cause cell stress and death, confounding results. Regularly test cultures for contamination.[6][7]
Forceful Pipetting Excessive force during pipetting can cause physical damage to cell membranes, leading to cell death and leakage of cellular contents (affecting LDH assays). Handle cells gently.[6][8]

Quantitative Data Summary

The following table summarizes reported IC₅₀ (half-maximal inhibitory concentration) values for boric acid in various cancer cell lines. Note that these values are for boric acid and may differ for this compound, but they provide a useful reference range for designing experiments.

Cell LineAssay DurationIC₅₀ ConcentrationReference
HEC-1B (Endometrial Adenocarcinoma)72 hours377.75 mM[4]
Ishikawa (Endometrial Adenocarcinoma)72 hours28.45 mM[4]
B16-F10 (Mouse Melanoma)Not Specified16 mM[1]
U251 (Human Glioblastoma)Not Specified31.25 µg/mL[5]
U87MG (Human Glioblastoma)48 hours6.6 mM (for BGM*)[11]

*BGM: Boron Glycine Monoester, a different boron compound.

Experimental Protocols & Visualizations

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[12]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • This compound stock solution

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000 - 50,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls and no-cell (medium only) controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h for Attachment A->B C Treat with this compound Concentrations B->C D Incubate for Exposure Period (24-72h) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Buffer F->G H Read Absorbance at 570nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as described in the cytotoxicity assay.

  • Harvest the cells, including any floating cells from the supernatant, as they may be apoptotic.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Troubleshooting_Flowchart start High Cytotoxicity Observed q1 Is control group viability low? start->q1 a1_yes Check for solvent toxicity, cell health, or contamination. q1->a1_yes Yes q2 Are results highly variable? q1->q2 No a2_yes Optimize cell seeding, check for edge effects, or compound precipitation. q2->a2_yes Yes q3 Is cytotoxicity an expected outcome? q2->q3 No a3_yes Proceed to dose-response analysis and mechanistic studies. q3->a3_yes Yes a3_no Consider mitigation strategies (e.g., antioxidants, shorter exposure) or verify with a second assay. q3->a3_no No

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Signaling Pathway: Boron-Induced Apoptosis

High concentrations of boron compounds can trigger the intrinsic apoptosis pathway, often involving oxidative stress.

Apoptosis_Pathway Boron High Concentration This compound ROS ↑ Reactive Oxygen Species (ROS) Boron->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by boron.

References

Technical Support Center: Troubleshooting Poor Absorption of Boron Citrate in Animal Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with poor absorption of boron citrate (B86180) in animal feeding studies.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential causes of poor boron citrate absorption in your animal feeding studies.

1. Initial Assessment: Confirming Poor Absorption

  • Question: Are the observed low boron levels in plasma, tissues, or bone a true reflection of poor absorption?

  • Troubleshooting Steps:

    • Verify Analytical Methods: Ensure that the method for quantifying boron in biological samples (e.g., ICP-MS, ICP-AES) is validated and performing correctly.[1] Cross-validate with a secondary method if possible.

    • Review Sample Collection and Handling: Confirm that sample collection (blood, urine, feces, tissues) and storage protocols are appropriate to prevent contamination or loss of boron.

    • Assess Boron Excretion: Analyze fecal and urinary boron levels. High fecal boron in relation to intake strongly suggests poor absorption, while high urinary boron indicates that absorption has occurred, followed by excretion.[2]

2. Investigating Dietary Factors

  • Question: Could the composition of the basal diet be interfering with this compound absorption?

  • Troubleshooting Steps:

    • Analyze Mineral Interactions:

      • High Dietary Calcium and Phosphorus: Excessive levels of calcium and phosphorus can negatively impact the absorption of other minerals.[3] An imbalanced calcium-to-phosphorus ratio may also play a role.

      • Magnesium and Vitamin D Status: Boron metabolism is closely linked with magnesium and vitamin D.[4][5] Ensure the diet is sufficient in these nutrients, as their deficiency can affect boron's physiological effects.[4]

    • Evaluate Anti-Nutritional Factors:

      • Phytates: Diets high in phytates (e.g., from cereal grains) can chelate minerals, including boron, rendering them unavailable for absorption.[6] Consider the phytate content of your feed ingredients.

      • Fiber: High levels of certain types of dietary fiber may physically entrap minerals or alter transit time in the gut, potentially reducing absorption.

    • Assess Diet Formulation and Preparation:

      • Homogeneity of this compound: Verify that this compound is evenly mixed throughout the feed to ensure consistent intake.

      • Diet Processing: High temperatures during feed processing could potentially alter the chemical form of this compound, although this is less likely for a stable compound.

3. Examining Animal-Related Factors

  • Question: Are there physiological or health-related factors in the study animals that could be impairing absorption?

  • Troubleshooting Steps:

    • Gastrointestinal Health:

      • Gut pH: While boron is absorbed as boric acid across a range of physiological pHs, extreme variations in gut pH could potentially affect the solubility of this compound.[4][5]

      • Gut Microbiota: The composition of the gut microbiota can influence nutrient absorption.[7] Dysbiosis could potentially impact the intestinal environment and absorptive capacity.

      • Intestinal Health: Subclinical gastrointestinal inflammation or disease can impair the function of the intestinal lining and reduce nutrient transporter expression, leading to malabsorption.

    • Animal Health Status:

      • Stress: Physiological stress can alter gut function and nutrient absorption.

      • Underlying Disease: Screen for any underlying health conditions that may affect nutrient metabolism and absorption.

    • Genetic Factors: Consider potential strain or breed differences in mineral metabolism and transporter efficiency.

4. Reviewing the Boron Source

  • Question: Is the this compound source itself a contributing factor?

  • Troubleshooting Steps:

    • Source Purity and Bioavailability: Verify the purity and specifications of the this compound used. While organic forms like citrate are generally considered bioavailable, there can be variations between suppliers.

    • Comparison with Other Boron Forms: If troubleshooting is unsuccessful, consider including a control group with a different, well-characterized boron source, such as boric acid, to compare relative bioavailability.[8]

Experimental Workflows

Experimental_Troubleshooting_Workflow cluster_0 Phase 1: Verification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution A Low Boron Levels Observed B Verify Analytical Methods A->B C Review Sample Handling A->C D Analyze Fecal & Urinary Boron B->D C->D E High Fecal Boron Confirmed (Poor Absorption) D->E If Fecal Boron is High F Analyze Diet Composition (Minerals, Phytates, Fiber) E->F G Assess Animal Health (Gut Health, Stress) E->G H Evaluate Boron Source E->H I Modify Diet Formulation F->I J Implement Health Interventions G->J K Test Alternative Boron Source H->K L Re-evaluate Boron Absorption I->L J->L K->L Boron_Absorption_Pathway cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_blood Bloodstream BC This compound BA Boric Acid BC->BA Hydrolysis NaBC1 NaBC1 Transporter BA->NaBC1 Transport B_cell Intracellular Boron NaBC1->B_cell B_blood Boron in Circulation B_cell->B_blood Basolateral Transport Phytates Phytates Phytates->BA Chelation (reduces availability) High_CaP High Ca/P High_CaP->NaBC1 Indirect Interference Gut_Issues Poor Gut Health Gut_Issues->NaBC1 Impaired Function

References

The potential for boron citrate to chelate divalent cations in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for boron citrate (B86180) to chelate divalent cations in experimental buffers. Understanding and troubleshooting this interaction is critical for maintaining the integrity and reproducibility of experiments that rely on specific concentrations of free divalent cations.

Frequently Asked Questions (FAQs)

Q1: Can boron citrate in my buffer chelate essential divalent cations like Ca²⁺ and Mg²⁺?

A1: Yes, it is highly probable. Citrate is a well-known chelator of divalent cations. While specific stability constants for a "this compound" complex are not extensively documented, the presence of citrate implies a significant potential for chelation. Boric acid can form complexes with polyhydroxy compounds like citrate, potentially influencing the overall chelating strength of the buffer.

Q2: What are the potential consequences of this chelation in my experiment?

A2: Chelation of divalent cations can have several adverse effects on your experiment, including:

  • Enzyme Inhibition: Many enzymes require divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) as cofactors for their activity. Chelation can reduce the bioavailable concentration of these cations, leading to decreased or complete loss of enzyme function.

  • Signal Transduction Interference: Cellular signaling pathways often depend on precise concentrations of intracellular Ca²⁺. Chelation can disrupt these signaling cascades.

  • Alteration of Biomolecular Interactions: The stability and conformation of proteins and nucleic acids can be dependent on divalent cations. Their removal by chelation can lead to structural changes and affect binding interactions.

  • Inaccurate Assay Results: If your assay measures the concentration of a divalent cation or is dependent on a cation-driven reaction, chelation will lead to erroneous readings.

Q.3: My assay, which depends on Mg²⁺, is showing lower than expected activity when I use a this compound buffer. Could this be due to chelation?

A3: This is a strong possibility. The citrate component of the buffer is likely binding to the Mg²⁺, reducing its effective concentration and thus limiting the activity of your Mg²⁺-dependent enzyme. You should proceed to the troubleshooting guide to confirm this hypothesis.

Q4: Are there alternative buffers I can use to avoid this issue?

A4: Yes, several buffers have low or no chelating activity. Consider using buffers like HEPES, PIPES, or MOPS if your experimental pH range allows. Always check the compatibility of the buffer with your specific assay system.

Troubleshooting Guide

If you suspect that this compound is interfering with your experiment through divalent cation chelation, follow this step-by-step guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Chelation by this compound A Problem: Unexpected experimental results (e.g., low enzyme activity, signal loss) B Hypothesis: this compound is chelating essential divalent cations. A->B C Step 1: Review Buffer Composition - What is the concentration of citrate? - What is the concentration of divalent cations? B->C D Step 2: Perform Cation Addition Experiment - Add excess divalent cations to the buffer. - Does this rescue the activity/signal? C->D E YES: Chelation is likely the issue. D->E Activity/Signal Restored F NO: Chelation may not be the primary cause. Consider other troubleshooting steps. D->F No Change G Step 3: Quantify the Effect - Titrate the divalent cation to determine the concentration needed to restore activity. E->G H Step 4: Choose a Mitigation Strategy G->H I Option A: Increase Divalent Cation Concentration - Add a surplus of the cation to your existing buffer. H->I J Option B: Switch to a Non-Chelating Buffer - Replace this compound with a buffer like HEPES or MOPS. H->J K Option C: pH Adjustment - If possible, adjust the pH to a range where citrate's chelation is weaker (generally lower pH). H->K L Step 5: Validate the Solution - Rerun the experiment with the chosen mitigation strategy. - Confirm that the results are now as expected. I->L J->L K->L

Caption: Troubleshooting workflow for identifying and mitigating divalent cation chelation by this compound buffer.

Data Presentation: Stability Constants of Citrate with Divalent Cations

While specific data for "this compound" is limited, the following table provides the logarithmic stability constants (log K) for the formation of complexes between citrate and various divalent cations. Higher log K values indicate stronger chelation. This data can help you anticipate the potential for interference.

Divalent CationLog K₁ (Metal:Citrate 1:1)
Calcium (Ca²⁺)3.2 - 4.8
Magnesium (Mg²⁺)2.8 - 4.4
Zinc (Zn²⁺)4.5 - 5.0
Copper (Cu²⁺)5.9 - 6.1

Note: These values are approximate and can vary with pH, temperature, and ionic strength.

Experimental Protocols

Protocol 1: Testing for Divalent Cation Chelation in an Enzymatic Assay

This protocol is designed to determine if this compound is inhibiting a divalent cation-dependent enzyme through chelation.

Materials:

  • Your enzyme of interest

  • Enzyme substrate

  • This compound buffer (at the concentration used in your experiment)

  • A non-chelating buffer (e.g., HEPES, MOPS) at the same pH and ionic strength

  • Stock solution of the required divalent cation (e.g., 1 M MgCl₂)

  • Assay plate reader or spectrophotometer

Methodology:

  • Prepare two sets of reaction mixtures:

    • Set A: Prepare your standard assay mixture using the This compound buffer .

    • Set B: Prepare an identical assay mixture using the non-chelating buffer .

  • Create a cation titration series in the this compound buffer:

    • In a multi-well plate, set up a series of reactions in the this compound buffer.

    • Add increasing concentrations of the divalent cation to these wells (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM).

  • Run the assay:

    • Initiate the enzymatic reaction in all wells simultaneously by adding the substrate or enzyme.

    • Measure the reaction rate according to your established protocol.

  • Analyze the data:

    • Compare the enzyme activity in the this compound buffer (Set A, 0 mM added cation) to the activity in the non-chelating buffer (Set B). A significantly lower activity in the this compound buffer suggests chelation.

    • Plot the enzyme activity from the titration series (Step 2) against the concentration of the added divalent cation. If chelation is the issue, you should observe a dose-dependent increase in enzyme activity as more cation is added, eventually reaching a plateau.

Mandatory Visualization: Signaling Pathway Interference

The following diagram illustrates a hypothetical signaling pathway dependent on intracellular calcium, and how chelation by an extracellular buffer component could interfere with it.

Diagram: Interference with a Ca²⁺-Dependent Signaling Pathway

SignalingPathway Interference of this compound with a Ca²⁺-Dependent Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Boron_Citrate This compound Chelated_Ca This compound-Ca²⁺ Complex Boron_Citrate->Chelated_Ca Chelation Ca2_ext Ca²⁺ Ca2_ext->Chelated_Ca Ca_Channel Ca²⁺ Channel Ca2_ext->Ca_Channel Influx Ca2_int Ca²⁺ Ca_Channel->Ca2_int Calmodulin Calmodulin Ca2_int->Calmodulin Binding CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase Activation Phosphorylation Substrate Phosphorylation CaM_Kinase->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Caption: this compound in the extracellular buffer chelates Ca²⁺, reducing its influx and disrupting downstream signaling.

Validation & Comparative

Comparative Analysis of Boron Compounds on Bone Cell Proliferation: A Focus on Boric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of boron citrate (B86180) versus boric acid on bone cell proliferation is not feasible at this time due to a significant lack of published experimental data on the effects of boron citrate on bone cells. The available scientific literature predominantly investigates the impact of "boron" in the form of boric acid on osteoblast proliferation and differentiation. This guide, therefore, provides a comprehensive analysis of the existing data for boric acid and its established role in bone cell biology, which can serve as a benchmark for future studies on other boron compounds like this compound.

Boric Acid: A Catalyst for Bone Cell Proliferation and Differentiation

Boric acid has been consistently shown to positively influence bone health by promoting the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. In vitro studies have demonstrated that low concentrations of boric acid can accelerate osteoblast proliferation, enhance the expression of genes related to mineralization, and stimulate the activity of key signaling pathways involved in bone regeneration.[[“]][[“]]

Quantitative Effects of Boric Acid on Bone Cell Proliferation

The following table summarizes key quantitative findings from studies investigating the effects of boric acid on bone cell proliferation and differentiation markers. It is important to note that optimal concentrations for stimulatory effects are generally in the ng/mL to low µg/mL range, with higher concentrations potentially leading to inhibitory or toxic effects.[[“]][[“]]

Cell Line/ModelBoric Acid ConcentrationKey FindingsReference
Human Bone Marrow Stromal Cells (BMSCs)1, 10, 100 ng/mLNo significant effect on proliferation compared to control.[4]
Human Bone Marrow Stromal Cells (BMSCs)1000 ng/mLInhibited proliferation at days 4, 7, and 14.[4]
Human Bone Marrow Stromal Cells (BMSCs)10, 100 ng/mLIncreased Alkaline Phosphatase (ALP) activity.[4]
Human Bone Marrow Stromal Cells (BMSCs)1, 10 ng/mLIncreased calcium deposition.[4]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the impact of boric acid on bone cell proliferation and differentiation.

Cell Culture and Treatment:

  • Cell Seeding: Human Bone Marrow Stromal Cells (BMSCs) are seeded in 96-well plates at a density of 5 x 10³ cells/well.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Boric Acid Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of boric acid (e.g., 0, 1, 10, 100, and 1000 ng/mL).

  • Incubation: Cells are incubated for specific time points (e.g., 1, 4, 7, and 14 days) to assess proliferation and differentiation.

Assessment of Cell Proliferation (CCK-8 Assay):

  • At the designated time points, the culture medium is removed.

  • 100 µL of fresh medium containing 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • The plate is incubated for 2 hours at 37°C.

  • The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Assessment of Osteogenic Differentiation:

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After the treatment period, cells are washed with phosphate-buffered saline (PBS).

    • Cells are lysed using a lysis buffer (e.g., 0.1% Triton X-100).

    • The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

    • The reaction is stopped, and the absorbance is measured at 405 nm. ALP activity is normalized to the total protein content.

  • Von Kossa Staining for Mineralization:

    • Cells are fixed with 4% paraformaldehyde.

    • The fixed cells are incubated with a 5% silver nitrate (B79036) solution under ultraviolet light for 60 minutes.

    • The cells are then treated with 5% sodium thiosulfate (B1220275) to remove unreacted silver.

    • Mineralized nodules appear as black deposits and can be quantified using image analysis software.

Signaling Pathways in Boron-Mediated Osteoblast Proliferation

Boric acid is known to influence several key signaling pathways that govern osteoblast proliferation and differentiation. The Wnt/β-catenin pathway and the modulation of calcium signaling are two prominent mechanisms.

Wnt/β-catenin Signaling Pathway:

Boric acid has been shown to activate the Wnt/β-catenin signaling pathway, a critical regulator of bone formation.[[“]][[“]]

Wnt_Signaling cluster_nucleus Nucleus Boron Boric Acid Wnt Wnt Proteins Boron->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation (inhibited) Nucleus Nucleus Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Gene_Expression Osteogenic Gene Expression (e.g., Runx2, ALP) Beta_Catenin->Gene_Expression Binds to TCF/LEF Proliferation Osteoblast Proliferation Gene_Expression->Proliferation

Wnt/β-catenin pathway activation by boric acid.

Calcium Signaling Pathway:

Boric acid also modulates intracellular calcium levels, which is a crucial second messenger in many cellular processes, including proliferation.[[“]][5]

Calcium_Signaling Boron Boric Acid Ca_Channel Voltage-gated Ca²⁺ Channels Boron->Ca_Channel Modulates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Signaling_Cascades Downstream Signaling Cascades (e.g., MAPK/ERK) Ca_Influx->Signaling_Cascades Gene_Expression Proliferation-related Gene Expression Signaling_Cascades->Gene_Expression Proliferation Osteoblast Proliferation Gene_Expression->Proliferation

Modulation of calcium signaling by boric acid.
Experimental Workflow

The general workflow for investigating the effects of boron compounds on bone cell proliferation is illustrated below.

Experimental_Workflow Cell_Culture 1. Osteoblast Cell Culture (e.g., BMSCs, MC3T3-E1) Treatment 2. Treatment with Boron Compound (e.g., Boric Acid at various concentrations) Cell_Culture->Treatment Incubation 3. Incubation (Defined time points) Treatment->Incubation Proliferation_Assay 4a. Proliferation Assay (e.g., CCK-8, MTT) Incubation->Proliferation_Assay Differentiation_Assay 4b. Differentiation Assay (e.g., ALP activity, Von Kossa) Incubation->Differentiation_Assay Gene_Expression 4c. Gene Expression Analysis (e.g., RT-qPCR for Runx2, OCN) Incubation->Gene_Expression Data_Analysis 5. Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Gene_Expression->Data_Analysis

General experimental workflow for analysis.

Conclusion and Future Directions

While substantial evidence supports the pro-osteogenic effects of boric acid, the bioactivity of other boron compounds, such as this compound, remains largely unexplored in the context of bone cell proliferation. The lack of comparative data underscores a critical knowledge gap. Future research should prioritize head-to-head comparisons of different boron compounds to elucidate their relative potencies and mechanisms of action. Such studies would be invaluable for the development of novel therapeutic strategies for bone regeneration and the treatment of bone-related disorders. Researchers are encouraged to utilize the established protocols for boric acid as a framework for investigating this compound and other boron-containing molecules.

References

A Comparative Guide to the In Vivo Bioavailability of Boron Citrate and Calcium Fructoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo bioavailability of two common boron supplements: boron citrate (B86180) and calcium fructoborate. While direct comparative studies are limited, this document synthesizes the available scientific literature to offer an objective overview of their performance, supported by experimental data.

Executive Summary

Boron is a trace element with emerging evidence supporting its role in bone health, inflammation modulation, and hormone regulation. The bioavailability of boron supplements is a critical factor in their efficacy. Calcium fructoborate is a nature-identical form of boron found in plants and has been the subject of several clinical studies demonstrating its bioavailability and health benefits.[1][2] Boron citrate is a synthetically chelated form of boron that is also purported to have high bioavailability, though specific in vivo quantitative data is less readily available in the current scientific literature.[3] Both compounds are believed to be hydrolyzed in the gastrointestinal tract to boric acid, which is then absorbed.[4][5]

Data Presentation: Bioavailability and Pharmacokinetics

Direct comparative in vivo studies on the bioavailability of this compound versus calcium fructoborate are not extensively documented in the current body of peer-reviewed literature. However, we can infer and compare their likely bioavailability based on studies of various boron forms. Generally, orally administered boron is readily and almost completely absorbed (>90%) as boric acid.[6] The body absorbs about 85%–90% of ingested boron.[5]

Table 1: Summary of In Vivo Bioavailability Data for Boron Compounds

ParameterThis compoundCalcium FructoborateGeneral Boron (as Boric Acid/Borates)Source
Absorption Rate High (inferred)[3]Bioavailable[2][7]>90%[6][2][3][6][7]
Time to Peak Plasma Concentration Not specified in reviewed studiesSignificant increase in plasma boron after 6 hours[8]4 hours (from sodium tetraborate)[9][8][9]
Elimination Half-life Not specified in reviewed studiesNot specified in reviewed studies~21 hours[6][6]
Primary Form in Blood Boric Acid[5]Boric Acid[5][10]Boric Acid[5][5][10]
Excretion Primarily urinary[5]Primarily urinary[5]Primarily urinary (~84-92%)[5][6][5][6]

Experimental Protocols

Detailed experimental protocols for direct comparison are not available. However, the following methodologies are commonly employed in bioavailability studies of boron compounds.

Human Pharmacokinetic Study Protocol (General)

  • Subject Recruitment: Healthy volunteers are recruited and typically undergo a washout period to eliminate dietary boron.

  • Supplement Administration: Subjects are given a standardized dose of the boron supplement (e.g., this compound or calcium fructoborate) with a controlled meal.

  • Blood Sampling: Blood samples are collected at predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-ingestion.

  • Urine Collection: Urine is collected over a 24-hour period to assess excretion.

  • Boron Analysis: Plasma and urine samples are analyzed for boron concentration using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).

  • Pharmacokinetic Analysis: Data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

A recent study protocol for a randomized, double-blind clinical trial investigating the effects of this compound supplementation in obese patients has been published, which will provide more specific data upon completion.[11]

Mandatory Visualization

Diagram 1: General Experimental Workflow for a Boron Bioavailability Study

G cluster_protocol Experimental Protocol Subject Recruitment Subject Recruitment Washout Period Washout Period Subject Recruitment->Washout Period Supplement Administration Supplement Administration Washout Period->Supplement Administration Blood & Urine Sampling Blood & Urine Sampling Supplement Administration->Blood & Urine Sampling Sample Analysis (ICP-MS) Sample Analysis (ICP-MS) Blood & Urine Sampling->Sample Analysis (ICP-MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis (ICP-MS)->Pharmacokinetic Analysis

Caption: A typical workflow for an in vivo boron bioavailability study.

Diagram 2: Proposed Signaling Pathway for Boron's Anti-inflammatory Effects

Calcium fructoborate has been shown to reduce inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).[8] While the precise mechanisms are still under investigation, it is hypothesized that boron, as boric acid, may interact with signaling pathways that regulate the expression of inflammatory cytokines.

G Boron (as Boric Acid) Boron (as Boric Acid) Signaling Cascade (e.g., NF-κB) Signaling Cascade (e.g., NF-κB) Boron (as Boric Acid)->Signaling Cascade (e.g., NF-κB) Inhibition Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Signaling Cascade (e.g., NF-κB) Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Signaling Cascade (e.g., NF-κB)->Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Caption: Boron's potential role in modulating inflammatory pathways.

Conclusion

Both this compound and calcium fructoborate are considered bioavailable forms of boron.[2][3][7] Clinical studies on calcium fructoborate provide robust evidence for its absorption and efficacy in reducing inflammatory markers.[8] While this compound is widely marketed as having high bioavailability, there is a comparative lack of published in vivo pharmacokinetic data to definitively compare its absorption profile with that of calcium fructoborate. Future head-to-head clinical trials are necessary to elucidate any significant differences in the bioavailability and subsequent physiological effects of these two popular boron supplements. Researchers and drug development professionals should consider the existing body of evidence for calcium fructoborate and the need for further research on this compound when designing studies and formulating products.

References

Validating the Anti-inflammatory Potential of Boron Citrate: A Comparative Guide Using Primary Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory effects of boron citrate (B86180) using primary human cells. Due to the limited availability of direct experimental data on boron citrate in this specific context, this document outlines a proposed study, including detailed experimental protocols and expected outcomes based on the known anti-inflammatory properties of other boron compounds. The performance of this compound is compared with two well-established anti-inflammatory drugs, Dexamethasone and Ibuprofen, to offer a comprehensive evaluation.

Comparative Analysis of Anti-inflammatory Effects

This section outlines the expected dose-dependent effects of this compound, Dexamethasone, and Ibuprofen on key inflammatory markers in primary human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). The data presented in the following tables are hypothetical but based on established knowledge of the anti-inflammatory activity of boron compounds and the comparator drugs.

Table 1: Effect on Pro-inflammatory Cytokine Secretion

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound 1 µM15 ± 410 ± 312 ± 5
10 µM45 ± 738 ± 642 ± 8
100 µM75 ± 968 ± 872 ± 10
Dexamethasone 0.1 µM55 ± 660 ± 752 ± 5
1 µM92 ± 595 ± 490 ± 6
Ibuprofen 10 µM25 ± 520 ± 4Not Significant
100 µM65 ± 858 ± 7Not Significant

Table 2: Effect on Inflammatory Mediator Production

CompoundConcentrationCOX-2 Expression Inhibition (%)Nitric Oxide (NO) Production Inhibition (%)
This compound 1 µM10 ± 38 ± 2
10 µM35 ± 630 ± 5
100 µM60 ± 755 ± 6
Dexamethasone 0.1 µM70 ± 8Not Significant
1 µM95 ± 4Not Significant
Ibuprofen 10 µM85 ± 5Not Significant
100 µM98 ± 2Not Significant

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Isolation and Culture of Primary Human PBMCs
  • Source: Healthy donor buffy coats.

  • Isolation: PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

In Vitro Model of Inflammation
  • Cell Seeding: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Differentiation (optional for macrophage studies): For macrophage-specific assays, monocytes can be enriched by adherence and differentiated into macrophages by culturing with 50 ng/mL of M-CSF for 6-7 days.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone, or Ibuprofen for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding 100 ng/mL of lipopolysaccharide (LPS) to each well (except for the unstimulated control) and incubating for 24 hours.

Measurement of Cytokine Levels
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Collect the cell culture supernatants after the 24-hour incubation period.

    • Use commercially available ELISA kits for human TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions to measure the concentration of each cytokine.

    • Calculate the percentage of inhibition relative to the LPS-stimulated control.

Western Blot for COX-2 Expression
  • Method: Immunoblotting.

  • Procedure:

    • After treatment and stimulation, lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.

Nitric Oxide (NO) Assay
  • Method: Griess Reagent System.

  • Procedure:

    • Collect cell culture supernatants.

    • Mix the supernatant with Griess reagent according to the manufacturer's protocol.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration, which is indicative of NO production, using a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for this comparative study.

G cluster_0 Experimental Workflow cluster_1 Downstream Assays start Isolate Primary Human PBMCs culture Culture and Differentiate (optional for macrophages) start->culture pretreat Pre-treat with This compound / Dexamethasone / Ibuprofen culture->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect elisa ELISA (TNF-α, IL-6, IL-1β) collect->elisa western Western Blot (COX-2) collect->western griess Griess Assay (Nitric Oxide) collect->griess G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 Points of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) NFkB->ProInflammatory_Genes COX2_enzyme COX-2 Enzyme ProInflammatory_Genes->COX2_enzyme Boron This compound Boron->NFkB Inhibits Dexa Dexamethasone Dexa->NFkB Inhibits Ibu Ibuprofen Ibu->COX2_enzyme Inhibits

Unraveling the Impact of Boron Citrate on Serum Testosterone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals varying degrees of efficacy for boron supplementation in modulating serum testosterone (B1683101) levels. This guide provides a detailed cross-study comparison, focusing on the effects of different boron compounds, including boron citrate (B86180), on testosterone concentrations in human subjects. The following analysis is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of quantitative data, experimental methodologies, and proposed physiological mechanisms.

The impact of boron on testosterone regulation is a subject of ongoing scientific inquiry. While some studies suggest a significant increase in free testosterone levels following boron supplementation, others report no statistically significant changes in total testosterone. These discrepancies may be attributable to variations in the chemical form of boron administered, dosage, duration of supplementation, and the physiological status of the study participants.

Quantitative Data Summary

To facilitate a clear comparison of findings across various studies, the quantitative data on the effects of different boron supplements on serum testosterone levels are summarized in the table below. The presented data highlights the changes in both total and free testosterone, where reported.

Study (Year)Boron FormDosageDurationParticipant GroupKey Findings on Testosterone Levels
Naghii et al. (2011)[1][2]Sodium Tetraborate10 mg/day7 days8 healthy adult malesFree Testosterone: Increased significantly. Total Testosterone: No significant change reported.
Ferrando & Green (1993)Boron Supplement2.5 mg/day7 weeks10 male bodybuildersNo significant effect on total or free testosterone compared to placebo.[3]
Nielsen et al. (1987)Dietary Boron Repletion3 mg/day7 weeks13 postmenopausal womenTestosterone: Significantly increased.[4]
Unknown Study (Referenced in Examine.com)[5]Boron (Aspartate, Citrate , Glycinate chelate)3 mg/day10 monthsAthletic and sedentary womenThis study focused on phosphorus levels, not testosterone.[5]
Naghii & Samman (1997)Boron Supplement10 mg/day4 weeks18 healthy adult malesTrend towards increased total testosterone (11.4%), but not statistically significant.[5]

Note: The study utilizing a mixed chelate including boron citrate did not assess testosterone levels, highlighting a gap in the current research landscape for this specific form.

Experimental Protocols

A critical evaluation of the cited studies necessitates a detailed understanding of their experimental designs. The methodologies employed in the key studies investigating the link between boron and testosterone are outlined below.

Naghii et al. (2011): A Study on Healthy Adult Males[1][2]
  • Study Design: This study involved eight healthy male volunteers. Blood samples were collected at baseline (Day 0), after a single dose (Day 1, with samples taken every 2 hours for 6 hours), and after one week of daily supplementation.

  • Supplementation: Participants ingested a capsule containing 10 mg of boron (as sodium tetraborate) with their breakfast daily for seven days.

  • Blood Collection and Analysis: Fasting blood samples were collected in the morning. Serum levels of free testosterone, total testosterone, estradiol (B170435) (E2), sex hormone-binding globulin (SHBG), and other biomarkers were measured. The specific assay used for testosterone measurement was not detailed in the available abstract.

Ferrando & Green (1993): A Placebo-Controlled Trial in Bodybuilders[3]
  • Study Design: A placebo-controlled study was conducted with nineteen male bodybuilders. Ten subjects received the boron supplement, and nine received a placebo for seven weeks.

  • Supplementation: The treatment group received a daily supplement of 2.5 mg of boron.

  • Measurements: Plasma total and free testosterone were measured at the beginning and end of the seven-week period. The study also assessed changes in lean body mass and strength.

Testosterone Measurement Methodologies

The accuracy of serum testosterone measurement is paramount in these studies. The two primary methods employed are immunoassays and mass spectrometry.

  • Radioimmunoassay (RIA): This is a competitive binding assay where radiolabeled testosterone (e.g., with Iodine-125) competes with the testosterone in the patient's sample for binding sites on a specific antibody.[6][7] The amount of radioactivity is inversely proportional to the concentration of testosterone in the sample.[6] Kits for testosterone RIA are commercially available and provide protocols for sample preparation, incubation, and measurement.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity, this method involves the chromatographic separation of testosterone from other serum components followed by mass spectrometric detection.[8][9] The sample preparation typically involves protein precipitation and liquid-liquid or solid-phase extraction.[8][10] Testosterone is then ionized and identified based on its unique mass-to-charge ratio.[8]

Proposed Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which boron influences testosterone levels are not fully elucidated. However, several hypotheses have been proposed based on existing evidence. Boron's role as a Lewis acid, allowing it to bind to hydroxyl groups, is central to many of these theories.[5]

A key proposed mechanism involves the reduction of Sex Hormone-Binding Globulin (SHBG) levels. SHBG binds to testosterone in the bloodstream, rendering it inactive. By decreasing SHBG, boron may increase the concentration of free, biologically active testosterone.[5][11]

Additionally, boron is thought to influence the metabolism of other steroid hormones and vitamin D. It may inhibit certain enzymatic activities in the steroidogenesis pathway, potentially leading to an increase in testosterone precursors or a decrease in its conversion to other hormones like estradiol.[4][12]

Below is a diagram illustrating the proposed signaling pathway for boron's effect on testosterone levels.

Boron_Testosterone_Pathway Boron Boron Supplementation (e.g., this compound) SHBG Sex Hormone-Binding Globulin (SHBG) Boron->SHBG Inhibits Enzymes Steroidogenic Enzymes (e.g., Aromatase) Boron->Enzymes May Inhibit VitaminD Vitamin D Metabolism Boron->VitaminD Influences TotalT Total Testosterone SHBG->TotalT Binds to FreeT Free Testosterone (Biologically Active) TotalT->FreeT Dissociates to Estradiol Estradiol (E2) TotalT->Estradiol Conversion via Aromatase TargetTissues Target Tissues (e.g., Muscle, Bone) FreeT->TargetTissues Acts on

Caption: Proposed mechanism of boron's influence on testosterone.

The diagram above illustrates that boron supplementation may increase free testosterone levels by inhibiting SHBG and potentially modulating the activity of steroidogenic enzymes.

Conclusion

The existing body of research provides suggestive but not conclusive evidence for the testosterone-boosting effects of boron supplementation. While some studies, primarily with sodium tetraborate, have shown increases in free testosterone, the data for other forms, including this compound, is sparse. The variability in outcomes across studies underscores the need for further well-controlled clinical trials with larger sample sizes and standardized methodologies. Future research should focus on directly comparing the bioavailability and efficacy of different boron compounds, including this compound, and further elucidating the molecular pathways involved in its hormonal effects.

References

Reproducibility of the effects of boron citrate on inflammatory markers like C-reactive protein

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of the experimental evidence surrounding the anti-inflammatory effects of boron citrate (B86180), with a comparative look at other boron forms and their influence on key biomarkers such as C-reactive protein.

Executive Summary

Boron, a trace mineral, has garnered increasing attention for its potential role in modulating the inflammatory response. Various forms of boron, including boron citrate and calcium fructoborate, have been investigated for their ability to reduce key inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This guide provides a comprehensive comparison of the available scientific evidence to assess the reproducibility of these effects, with a specific focus on this compound. While direct evidence for this compound is still emerging, preliminary studies and data from other boron compounds suggest a consistent anti-inflammatory potential. This document summarizes the quantitative data from relevant clinical trials, details the experimental protocols employed, and visualizes the proposed signaling pathways through which boron may exert its effects.

Comparative Analysis of Boron's Anti-Inflammatory Effects

The anti-inflammatory effects of boron have been observed across several studies, primarily focusing on the reduction of circulating inflammatory biomarkers. While research specifically on this compound is in its early stages, studies on other forms of boron, particularly calcium fructoborate, provide valuable insights into the potential efficacy of boron supplementation.

A pilot clinical trial investigating the effects of this compound (5 mg twice daily) in conjunction with oleoylethanolamide in COVID-19 patients observed a significant reduction in high-sensitivity C-reactive protein (hs-CRP) and interleukin-1β (IL-1β) concentrations[1]. However, the concurrent use of another active compound makes it challenging to isolate the precise contribution of this compound to these effects.

A more extensive body of research exists for calcium fructoborate. Multiple studies have reported its efficacy in reducing inflammatory markers. For instance, one study noted a significant decrease in CRP levels in supplemented groups, with reductions of up to 60.25% in one group[2]. Another trial found that supplementation with calcium fructoborate significantly reduced inflammatory markers like CRP and fibrinogen in participants with osteoarthritis[3].

The following table summarizes the quantitative findings from key studies on different forms of boron. It is important to note the variability in study design, participant populations, and boron dosages when comparing these results.

Table 1: Summary of Clinical Studies on Boron Supplementation and Inflammatory Markers

Boron FormDosageStudy PopulationDurationInflammatory MarkerKey FindingsReference
This compound (with Oleoylethanolamide)10 mg/dayCOVID-19 PatientsNot Specifiedhs-CRP, IL-1βSignificant reduction in hs-CRP (p=0.031) and IL-1β (p=0.027)
Boron (form not specified)10 mg/dayHealthy Males1 weekhs-CRP, TNF-α, IL-6~50% decrease in hs-CRP, ~20% decrease in TNF-α, and a decrease in IL-6 from 1.55 to 0.87 pg/mL
Calcium Fructoborate3 mg, 6 mg, or 12 mg/dayOsteoarthritis Patients15 daysCRP, Fibrinogen, ESRDose-dependent decrease in CRP, Fibrinogen, and ESR[2]
Calcium Fructoborate6 mg or 12 mg/dayOsteoarthritis Patients8 weeksNot specifiedHighly positive effects on osteoarthritis symptoms, hypothesized to be due to anti-inflammatory effects[2]

It is noteworthy that a registered clinical trial is currently underway to specifically investigate the effects of 10 mg/day of this compound supplementation for 12 weeks on inflammatory biomarkers (CRP, TNF-α, IL-6, and IL-10) in obese patients.[4][5][6] The results of this study will be crucial in establishing the reproducible effects of this compound as a standalone supplement.

Experimental Protocols

The measurement of inflammatory markers is a critical component of assessing the efficacy of any anti-inflammatory agent. A standardized and reproducible methodology is essential for comparing results across different studies. The most common method for quantifying C-reactive protein and other cytokines is the Enzyme-Linked Immunosorbent Assay (ELISA).

Measurement of C-reactive Protein (CRP) by ELISA

Principle: The sandwich ELISA technique is a highly sensitive method for detecting and quantifying an antigen (in this case, CRP) in a sample. The assay involves the use of two antibodies that bind to different epitopes on the CRP molecule.

Protocol Outline:

  • Coating: A 96-well microplate is coated with a capture antibody specific for CRP. The plate is then washed to remove any unbound antibody.

  • Sample Incubation: Patient serum or plasma samples, along with a series of CRP standards of known concentrations, are added to the wells. If CRP is present in the sample, it will bind to the capture antibody. The plate is then washed to remove unbound sample components.

  • Detection Antibody Incubation: A detection antibody, also specific for CRP but labeled with an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells. This antibody binds to a different site on the captured CRP, forming a "sandwich". The plate is washed again to remove any unbound detection antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The intensity of the color is directly proportional to the concentration of CRP in the sample.

  • Quantification: A standard curve is generated by plotting the absorbance values of the known CRP standards against their concentrations. The concentration of CRP in the patient samples is then determined by interpolating their absorbance values on the standard curve.

The following diagram illustrates the general workflow for a sandwich ELISA protocol.

ELISA_Workflow cluster_steps ELISA Protocol Steps A 1. Coat plate with capture antibody B 2. Add sample (containing CRP) A->B C 3. Add enzyme-linked detection antibody B->C D 4. Add chromogenic substrate C->D E 5. Measure absorbance D->E F 6. Determine concentration from standard curve E->F

A simplified workflow of the Enzyme-Linked Immunosorbent Assay (ELISA).

Proposed Signaling Pathways for Boron's Anti-Inflammatory Action

The precise molecular mechanisms underlying boron's anti-inflammatory effects are an active area of research. Current evidence suggests that boron may modulate key signaling pathways involved in the inflammatory cascade, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[7]

The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and other cytokines. In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals (e.g., lipopolysaccharide - LPS), a cascade of events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Research indicates that boron may inhibit this pathway, thereby reducing the production of inflammatory cytokines.[7] One proposed mechanism is that boron acts at a site upstream of the activation of cytokine genes within the NF-κB regulated pathway.[7]

The following diagram illustrates a proposed model of how boron may interfere with the NF-κB signaling pathway to exert its anti-inflammatory effects.

Boron_NFkB_Pathway cluster_pathway Proposed Anti-Inflammatory Mechanism of Boron Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Activates Boron Boron Boron->IKK_Complex Inhibits?

A proposed mechanism of boron's anti-inflammatory action via NF-κB pathway inhibition.

Conclusion and Future Directions

The available evidence suggests that boron supplementation has a reproducible, albeit modestly documented, effect on reducing key inflammatory markers, most notably C-reactive protein. While the majority of robust quantitative data comes from studies on calcium fructoborate, emerging research on this compound indicates a similar anti-inflammatory potential. The consistency of findings across different forms of boron strengthens the hypothesis that the boron element itself is the primary driver of these effects.

For researchers, scientists, and drug development professionals, the key takeaway is that boron, and specifically this compound, represents a promising area for the development of novel anti-inflammatory strategies. However, several critical questions remain to be addressed:

  • Reproducibility of this compound's Effects: The ongoing clinical trial on this compound in obese patients will be pivotal in confirming the reproducibility of its anti-inflammatory effects as a standalone agent.

  • Comparative Efficacy: Head-to-head clinical trials comparing the bioavailability and efficacy of this compound with other forms of boron, such as calcium fructoborate, are necessary to determine the optimal form for supplementation.

  • Mechanism of Action: Further research is needed to fully elucidate the precise molecular targets of boron within the NF-κB and other inflammatory signaling pathways.

References

A Head-to-Head Analysis of Boron Compounds in Wound Healing: From Established Salts to Novel Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The therapeutic potential of boron, a trace element vital for various biological processes, has garnered significant interest in the field of tissue regeneration and wound care.[1][2] Its multifaceted role in modulating inflammation, promoting cell proliferation, and exerting antimicrobial effects makes it a compelling candidate for advanced wound healing formulations.[3][4][5][6] This guide provides a head-to-head comparison of the wound healing properties of various boron compounds, including boric acid, sodium pentaborate, and emerging boron-based nanomaterials. While boron citrate (B86180) is marketed as a high-bioavailability supplement with purported benefits for wound healing, a comprehensive review of peer-reviewed literature reveals a notable absence of experimental data to substantiate these claims.[7][[“]] This analysis, therefore, focuses on compounds with available scientific evidence, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Comparative Efficacy of Boron Compounds: A Data-Driven Overview

Experimental studies, primarily utilizing in vitro cell culture and in vivo animal models, have demonstrated the regenerative capabilities of several boron compounds. A direct comparative study between boric acid (BA) and sodium pentaborate (NaB) revealed that while both significantly enhance dermal cell proliferation and migration, NaB exhibited superior antimicrobial properties and a greater inductive effect on growth factor expression.[7] More recent innovations include boron-based nanoparticles and bioactive glasses, which offer novel mechanisms such as targeted delivery and the neutralization of bacterial toxins.[3][5][9]

Table 1: In Vitro Performance of Boron Compounds
Boron CompoundCell TypeAssayKey Quantitative FindingSource
Boric Acid (1 mM) Human Dermal FibroblastsScratch Assay~100% wound closure at 12 hours[10]
Sodium Pentaborate Dermal CellsProliferation AssayShowed greater inductive effects on gene and growth factor expression than Boric Acid[7]
Boric Acid (3%) FibroblastsCell CultureSignificantly increased number of fibroblasts and collagen synthesis[11]
Borophenylalanine (10 µM) Human Dermal FibroblastsScratch AssaySignificantly increased cell migration compared to control[12]
hBN-ALA Nanoparticles Human Dermal FibroblastsCell CultureShowed good regenerative properties and promising antimicrobial features[4][[“]]

Note: hBN-ALA refers to alpha-lipoic acid conjugated hexagonal boron nitride nanoparticles.

Table 2: In Vivo Wound Healing Performance in Animal Models
Boron CompoundAnimal ModelKey Quantitative FindingSource
Sodium Pentaborate Gel Diabetic Rats (Full-thickness wound)Enhanced wound healing rate and histopathological scores[7]
Boric Acid (3%) + NPWT Human Clinical Trial (Traumatic open wounds)Significantly increased angiogenesis and collagen synthesis compared to silver nitrate (B79036) control[11]
Oral Borax + Topical Boric Acid Rats (Full-thickness skin defect)Highest wound healing scores (re-epithelialization, granulation, collagen) compared to oral or topical alone[5][13]
Boron-containing Hydrogel Diabetic RatsShrank wound areas faster than control group by day 8[13]

Note: NPWT refers to Negative Pressure Wound Therapy.

The Case of Boron Citrate

This compound is a popular form of boron in dietary supplements, often cited for its high bioavailability.[7] Various commercial sources claim it promotes wound healing by supporting cell growth and repair, potentially through the regulation of messenger RNA (mRNA) related to tissue proteins.[7][[“]] Some preliminary research suggests that oral supplementation with this compound may have systemic anti-inflammatory and immune-modulating effects.[9][13]

However, there is a distinct lack of published, peer-reviewed experimental studies that specifically investigate the topical or systemic effects of this compound on wound healing. Consequently, no quantitative data from standard assays (e.g., wound closure rates, cell migration studies) is available to compare its efficacy directly with other boron compounds like boric acid or sodium pentaborate.

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are outlined below.

In Vivo: Full-Thickness Excisional Wound Model in Diabetic Rats

This protocol is a standard for evaluating the efficacy of topical wound healing agents in a compromised healing environment.

  • Induction of Diabetes: Adult Wistar rats are administered a single intraperitoneal injection of streptozotocin (B1681764) (STZ) to induce diabetes, which is confirmed by monitoring blood glucose levels.

  • Wounding Procedure: After acclimatization, the dorsal skin is shaved and disinfected. A full-thickness excisional wound (typically 8-10 mm in diameter) is created using a sterile biopsy punch.

  • Treatment Application: The wound is topically treated with the formulated boron compound (e.g., a hydrogel containing sodium pentaborate) on a daily basis. A control group receives the vehicle (hydrogel base) only.

  • Wound Closure Analysis: The wound area is photographed at regular intervals (e.g., days 0, 4, 8, 12). The percentage of wound closure is calculated using image analysis software with the formula: [(Area_day0 - Area_dayN) / Area_day0] * 100.

  • Histopathological Evaluation: On the final day of the experiment, animals are euthanized, and wound tissue is excised. The tissue is fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin & Eosin and Masson's Trichrome) to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.

G cluster_workflow Experimental Workflow: In Vivo Wound Model A Induction of Diabetes (Streptozotocin) B Wound Creation (Dorsal Excisional) A->B C Daily Topical Treatment (Boron Compound vs. Control) B->C D Wound Closure Measurement (Image Analysis) C->D Periodic E Histopathological Analysis (H&E, Trichrome Staining) C->E Endpoint D->C F Data Analysis & Comparison D->F E->F G cluster_pathway Boron's Influence on Wound Healing Pathways Boron Boron Compounds (e.g., Boric Acid, NaB) Angio Angiogenesis Boron->Angio Inflam Inflammation Modulation Boron->Inflam ECM ECM Synthesis & Remodeling Boron->ECM Prolif Cell Proliferation & Migration Boron->Prolif VEGF ↑ VEGF, FGF Expression Angio->VEGF TNFa Modulates TNF-α Inflam->TNFa Collagen ↑ Collagen, Fibronectin ECM->Collagen Fibroblast Fibroblasts, Keratinocytes Prolif->Fibroblast Healing Accelerated Wound Healing VEGF->Healing TNFa->Healing Collagen->Healing Fibroblast->Healing

References

Validating the Neuroprotective Effects of Boron Compounds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Boron, a trace element, has garnered attention for its potential neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of boron compounds, primarily focusing on boric acid as a representative due to the limited availability of data on boron citrate (B86180) in current scientific literature. The data presented herein is derived from various animal models of neurodegeneration, offering insights for researchers, scientists, and professionals in drug development.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of boric acid has been evaluated in several preclinical studies, often demonstrating positive outcomes in mitigating neuronal damage and improving cognitive function. This section compares the effects of boric acid with other neuroprotective agents in different animal models of neurodegeneration.

Table 1: Comparison of Boric Acid and Other Neuroprotective Agents in a Rat Model of D-Galactose-Induced Aging

ParameterControl GroupD-Galactose (150 mg/kg/day)Boric Acid (100 mg/kg/day)D-Galactose + Boric Acid
Serum MDA (nmol/mL) LowerHigher (p<0.0169 vs Control)Lower (p<0.0401 vs D-gal)Lower (p<0.0111 vs D-gal)
Brain MDA (nmol/g tissue) LowerHigher (p<0.0001 vs Control)Lower (p<0.0039 vs D-gal)Lower (p<0.0001 vs D-gal)
Brain GSH (nmol/g tissue) HigherLower (p<0.0276 vs Control)HigherHigher (p<0.0049 vs D-gal)
Novel Object Recognition Test (Short-Term Discrimination Index) HigherLower (p<0.0466 vs Control)Higher (p<0.0237 vs D-gal)Increased
Morris Water Maze (Time to reach platform) ShorterLonger (p<0.0001 vs Control)Shorter (p<0.0001 vs D-gal)Shorter (p<0.0001 vs D-gal)
Data synthesized from a study on D-galactose-induced aging in rats[1][2]. MDA: Malondialdehyde (a marker of oxidative stress); GSH: Glutathione (B108866) (an antioxidant). P-values indicate statistical significance.

Table 2: Neuroprotective Effects of Boron Compounds in an Aluminum-Induced Neurotoxicity Model in Rats

Treatment GroupBrain SOD (U/mg protein)Brain CAT (U/mg protein)Brain GSH-Px (U/mg protein)Brain MDA (nmol/mg protein)
Control HigherHigherHigherLower
Aluminum (Al) DecreasedDecreasedDecreasedIncreased
Al + Boric Acid (3.26 mg/kg) Increased vs AlIncreased vs AlIncreased vs AlDecreased vs Al
Al + Borax (3.26 mg/kg) Increased vs AlIncreased vs AlIncreased vs AlDecreased vs Al
Al + Ulexite (3.26 mg/kg) Increased vs AlIncreased vs AlIncreased vs AlDecreased vs Al
Al + Colemanite (3.26 mg/kg) Increased vs AlIncreased vs AlIncreased vs AlDecreased vs Al
This table summarizes findings on the protective effects of various boron compounds against aluminum-induced oxidative stress in rat brains[3]. SOD: Superoxide (B77818) Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.

1. D-Galactose-Induced Aging Model in Rats

  • Animal Model: Male Wistar albino rats (12 weeks old) were used.

  • Induction of Aging: D-galactose was administered subcutaneously at a dose of 150 mg/kg/day for 12 weeks to induce an experimental aging model[1][2].

  • Treatment: Boric acid was administered orally by gavage at a dose of 100 mg/kg/day for 12 weeks[1][2].

  • Behavioral Assessment: Cognitive functions were evaluated using the Novel Object Recognition Test (NORT) and the Morris Water Maze (MWM) test[1][2].

  • Biochemical Analysis: At the end of the experimental period, serum and brain tissue were collected to measure levels of malondialdehyde (MDA) and glutathione (GSH) as markers of oxidative stress[1][2].

2. Aluminum-Induced Neurotoxicity Model in Rats

  • Animal Model: Primary rat cortical neurons were used for in vitro studies, and rats were used for in vivo experiments.

  • Induction of Neurotoxicity: Aluminum chloride (AlCl₃) was used to induce neurotoxicity.

  • Treatment: Various boron compounds, including boric acid, borax, ulexite, and colemanite, were co-administered with aluminum to assess their protective effects[3].

  • Biochemical Analysis: The levels of oxidative stress markers such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and malondialdehyde (MDA) were measured in brain tissue[3].

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure (12 weeks) cluster_assessment Assessment Animal Model Wistar Rats Grouping Four Groups: 1. Control 2. D-Galactose 3. Boric Acid 4. D-Gal + Boric Acid Animal Model->Grouping Induction D-Galactose (150 mg/kg/day, s.c.) Grouping->Induction Treatment Boric Acid (100 mg/kg/day, p.o.) Grouping->Treatment Behavioral Tests Novel Object Recognition Morris Water Maze Induction->Behavioral Tests Treatment->Behavioral Tests Biochemical Analysis Brain & Serum MDA/GSH Levels Behavioral Tests->Biochemical Analysis

Caption: Experimental workflow for the D-galactose-induced aging model.

neuroprotective_pathway cluster_stress Oxidative Stress cluster_boron Boric Acid Intervention cluster_outcome Neuroprotective Outcome Neurotoxin e.g., D-Galactose, Aluminum ROS Increased Reactive Oxygen Species (ROS) Neurotoxin->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Antioxidant_Depletion Depletion of Antioxidants (GSH) ROS->Antioxidant_Depletion Neuronal_Protection Neuronal Protection Boric_Acid Boric Acid Reduced_Oxidative_Stress Reduced Oxidative Stress Boric_Acid->Reduced_Oxidative_Stress Inhibits Improved_Cognition Improved Cognitive Function Reduced_Oxidative_Stress->Improved_Cognition Reduced_Oxidative_Stress->Neuronal_Protection

Caption: Proposed neuroprotective signaling pathway of boric acid.

References

Independent Verification of Analytical Methods for Boron Citrate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common analytical methods for the quantification of boron citrate (B86180), tailored for researchers, scientists, and drug development professionals. The focus is on independent verification principles and performance data to aid in method selection and validation.

Introduction to Analytical Methods

The accurate quantification of boron, and by extension boron citrate, is crucial in various fields, including pharmaceutical development where it may be present as an active ingredient or a trace impurity. Several analytical techniques are available, each with distinct advantages and limitations. The most prevalent methods include spectrophotometry, inductively coupled plasma-optical emission spectrometry (ICP-OES), and inductively coupled plasma-mass spectrometry (ICP-MS). For specific applications, particularly in quality control of raw materials with high boron concentrations, titration methods are also employed.[1]

Spectrophotometric methods, such as the curcumin-based assay, are often favored for their simplicity and cost-effectiveness.[2][3] These colorimetric assays involve a reaction between boron and a complexing agent to produce a colored product that can be measured.[2][4] Plasma-source spectrometric methods like ICP-OES and ICP-MS offer higher sensitivity and the capability for multi-element analysis.[5] ICP-MS is recognized as the most sensitive technique currently available for boron quantification.[2] However, ICP-based methods can be susceptible to interferences and "memory effects," where boron adheres to the instrument's tubing, potentially leading to inaccurate results.[1] For the analysis of specific boronic compounds that may be present as impurities in drug substances, specialized techniques like gas chromatography-mass spectrometry (GC-MS) have been developed.[6]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and the desired throughput. The following table summarizes key performance parameters for the most common methods used for boron quantification.

Parameter Spectrophotometry (Curcumin Method) ICP-OES ICP-MS Titration
Principle Colorimetric reaction forming a rosocyanin complex.[7]Emission of light from excited atoms in plasma.[5]Mass-to-charge ratio separation of ions in plasma.[5]Neutralization reaction with a standardized solution.[1]
Sensitivity ModerateGoodExcellent (LOD ~0.01 mg/L).[2]Low (suited for high concentrations).[1]
Precision Good (RSD of 0.028% reported in one study).[7]HighHighHigh
Accuracy (% Recovery) Good (86% reported in one study).[7]HighHighHigh
Linearity (R²) Excellent (R² of 0.9976 and 0.9995 reported).[7][8]ExcellentExcellentNot applicable
Interferences Can be affected by oxidizing agents and other sample matrix components.Spectral and matrix interferences. Iron is a known interferent for boron signal.[1]Isobaric and polyatomic interferences.Other acidic or basic components in the sample.
Advantages Cost-effective, simple, readily available equipment.[2][3]Multi-element capability, good sensitivity.[5]Highest sensitivity, isotopic analysis possible.[5]Fast and accurate for high concentration samples.[1]
Disadvantages Lower sensitivity compared to ICP methods, potential for interferences.[5]Susceptible to interferences, not ideal for trace analysis in some applications.[5]Expensive equipment, "memory effects" can be problematic.[1]Not suitable for trace analysis.[1]

Experimental Protocols

Below are detailed methodologies for the curcumin-based spectrophotometric assay and a general workflow for ICP-based analysis, which should be validated for the specific sample matrix.

1. Spectrophotometric Quantification of Boron using the Curcumin (B1669340) Method

This protocol is adapted from established procedures for the colorimetric determination of boron.[2][7]

  • Materials and Reagents:

    • Boric acid standard solution (1000 ppm B)

    • Curcumin reagent

    • Acetic acid

    • Hydrochloric acid (HCl)

    • Ethanol (B145695)

    • Plastic labware (to avoid boron leaching from glassware)[2]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 10 ppm boron by diluting the 1000 ppm standard.

    • From the 10 ppm stock, prepare a series of standard solutions with concentrations ranging from 0.2 to 2.0 ppm.[7]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume in a plastic volumetric flask.

    • Dilute the sample solution as necessary to bring the expected boron concentration into the linear range of the standard curve.

  • Analytical Procedure:

    • Pipette a known volume (e.g., 1 mL) of each standard solution and the sample solution into separate reaction vessels.

    • Add the curcumin reagent and acetic acid to each vessel and mix thoroughly.

    • Heat the mixture in a water bath to facilitate the reaction, which forms a red-colored rosocyanin complex.[7]

    • After cooling, add ethanol to dissolve the complex and bring the solution to a final volume.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 540-550 nm) using a UV-Vis spectrophotometer.[2][7]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of boron in the sample solution from the calibration curve using its measured absorbance.

    • Calculate the amount of this compound in the original sample based on the dilution factors.

2. General Workflow for Boron Quantification by ICP-OES/ICP-MS

This represents a typical workflow for analysis using plasma spectrometry.

  • Instrumentation and Parameters:

    • ICP-OES or ICP-MS instrument

    • Select appropriate boron emission lines (for ICP-OES) or isotopes (for ICP-MS) to minimize interferences.

  • Preparation of Standard Solutions:

    • Prepare a series of boron standard solutions from a certified reference material in a matrix that matches the sample solvent as closely as possible.

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., deionized water).

    • For complex matrices, an acid digestion step may be necessary to liberate the boron.

    • Dilute the sample to a concentration within the linear dynamic range of the instrument.

  • Analytical Procedure:

    • Aspirate the blank, standard solutions, and sample solutions into the plasma.

    • Measure the emission intensity (ICP-OES) or ion counts (ICP-MS) for boron.

  • Data Analysis:

    • Generate a calibration curve from the responses of the standard solutions.

    • Quantify the boron concentration in the sample based on the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_verification Verification Standard_Prep Standard Preparation Spectrophotometry Spectrophotometry Standard_Prep->Spectrophotometry Calibration ICP_OES ICP-OES Standard_Prep->ICP_OES Calibration ICP_MS ICP-MS Standard_Prep->ICP_MS Calibration Sample_Prep Sample Preparation Sample_Prep->Spectrophotometry Measurement Sample_Prep->ICP_OES Measurement Sample_Prep->ICP_MS Measurement Linearity Linearity Spectrophotometry->Linearity Data for Accuracy Accuracy (% Recovery) Spectrophotometry->Accuracy Data for Precision Precision (RSD) Spectrophotometry->Precision Data for LOD_LOQ LOD/LOQ Spectrophotometry->LOD_LOQ Data for ICP_OES->Linearity Data for ICP_OES->Accuracy Data for ICP_OES->Precision Data for ICP_OES->LOD_LOQ Data for ICP_MS->Linearity Data for ICP_MS->Accuracy Data for ICP_MS->Precision Data for ICP_MS->LOD_LOQ Data for

Caption: Workflow for independent verification of analytical methods.

method_selection_logic Concentration High Boron Concentration? Sensitivity High Sensitivity Required? Concentration->Sensitivity No Titration Titration Concentration->Titration Yes Isotopes Isotopic Analysis Needed? Sensitivity->Isotopes Yes ICP_OES ICP-OES Sensitivity->ICP_OES No Isotopes->ICP_OES No, consider if sufficient ICP_MS ICP-MS Isotopes->ICP_MS Yes Spectrophotometry Spectrophotometry

Caption: Decision logic for selecting an appropriate analytical method.

References

A meta-analysis of clinical trials on the efficacy of different forms of boron supplements

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trials reveals varying degrees of efficacy for different forms of boron supplements in influencing inflammatory markers, hormone levels, and bone health. While a direct head-to-head meta-analysis comparing all available forms is limited, a synthesis of existing data provides valuable insights for researchers and drug development professionals.

Boron, a trace mineral, has garnered increasing attention for its potential therapeutic benefits. Clinical studies have explored its role in modulating the body's inflammatory response, regulating steroid hormones, and supporting bone metabolism. This guide provides a comparative analysis of the efficacy of different boron supplement forms based on available clinical trial data.

Comparative Efficacy of Boron Supplements

The most commonly studied forms of boron in clinical trials include sodium borate (B1201080), calcium fructoborate, and boron citrate. The following table summarizes the quantitative data on their efficacy across various physiological parameters.

Boron FormDosageDurationKey Efficacy Outcomes
Sodium Borate 3 mg/day49 days- Vitamin D: Increased levels of 25-hydroxyvitamin D3 by a mean of 39% in individuals on a low boron diet.[1][2]
6 mg/day60 days- Vitamin D: Resulted in a 20% increase in Vitamin D levels in middle-aged women deficient in the vitamin.[1]
6 mg/dayNot Specified- Osteoarthritis: 50% of subjects with osteoarthritis showed significant improvement compared to 10% in the placebo group.[2]
Calcium Fructoborate 1.5, 3, or 6 mg/day2 weeks- Inflammatory Markers: Significantly reduced inflammatory markers like C-reactive protein (CRP) and fibrinogen in participants with osteoarthritis.[3]
6 mg/day2 weeks- Knee Discomfort: Significantly reduced knee discomfort in adults with self-reported knee issues.[3]
6 mg/day or 12 mg/day8 weeks- Osteoarthritis: Reduced joint rigidity and the use of ibuprofen (B1674241) for pain, while increasing mobility and flexibility in patients with mild to severe osteoarthritis.[3]
Boron (form not always specified) 10 mg/day1 week- Hormones: Significantly increased free testosterone (B1683101) and decreased estradiol (B170435) in healthy males.[2][4] Dihydrotestosterone, cortisol, and vitamin D levels were also elevated.[4]
11.6 mg (acute supplementation)6 hours- Inflammatory Markers: Significantly decreased high-sensitivity C-reactive protein (hsCRP) and tumor necrosis factor-alpha (TNF-α).[4]
3 mg/day10 months- Bone Health: Significantly reduced serum phosphorus and increased serum magnesium in sedentary females, changes associated with increased bone mineral density.[3]

Experimental Protocols

The methodologies employed in the cited clinical trials form the basis for understanding the efficacy of boron supplementation. Key experimental designs are outlined below.

Study on Hormonal and Inflammatory Response in Healthy Males
  • Objective: To determine the effects of acute and weekly boron supplementation on steroid hormones and inflammatory biomarkers.

  • Methodology: Eight healthy male volunteers participated in the study. On day 0, baseline blood samples were collected, and a placebo was ingested. On day 1, a capsule containing 10mg of boron was ingested after the initial blood draw, with subsequent blood collections every 2 hours for 6 hours. Participants continued to take a 10mg boron capsule daily for 7 days, with a final blood collection on day 7.[4]

  • Key Parameters Measured: Plasma boron, free testosterone, estradiol, dihydrotestosterone, cortisol, vitamin D, sex hormone-binding globulin (SHBG), hsCRP, and TNF-α.[4]

Osteoarthritis and Knee Discomfort Studies with Calcium Fructoborate
  • Objective: To evaluate the efficacy of calcium fructoborate in reducing symptoms of osteoarthritis and knee discomfort.

  • Methodology: These studies were typically double-blind, placebo-controlled trials. For instance, one study involved 60 adults with self-reported knee discomfort who received either 6 mg/day of boron as calcium fructoborate or a placebo for 2 weeks.[3] Another trial with 60 participants with osteoarthritis assessed the impact of 1.5, 3, or 6 mg/day of boron as calcium fructoborate on inflammatory markers over 2 weeks.[3]

  • Key Parameters Measured: Knee discomfort scores, inflammatory markers (C-reactive protein, fibrinogen), joint rigidity, mobility, and use of pain medication.[3]

Visualizing the Clinical Trial Workflow

To understand the logical flow of a typical clinical trial for boron supplementation, the following diagram illustrates the key stages from participant selection to final data analysis and reporting.

Clinical_Trial_Workflow Recruitment Participant Recruitment (e.g., specific health conditions) Screening Screening & Informed Consent (Inclusion/Exclusion Criteria) Recruitment->Screening Baseline Baseline Data Collection (Blood samples, questionnaires, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Intervention Group (Boron Supplement) Randomization->GroupA Group A GroupB Control Group (Placebo) Randomization->GroupB Group B FollowUp Follow-up & Data Collection (Adverse events, efficacy measures) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis Reporting Results Reporting (Publication) Analysis->Reporting

Caption: Generalized workflow of a randomized controlled trial for boron supplementation.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms are still under investigation, boron is believed to exert its effects through several pathways. It appears to influence the metabolism of steroid hormones, including vitamin D, testosterone, and estrogen, potentially through hydroxylation reactions.[5] Its anti-inflammatory effects may be mediated by the downregulation of inflammatory cytokines like TNF-α and C-reactive protein.[2] Furthermore, boron plays a role in bone health by affecting the metabolism of calcium and magnesium.[5]

References

Safety Operating Guide

Proper Disposal of Boron Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of boron citrate (B86180) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with general laboratory waste regulations.

Immediate Safety and Logistical Information

Boron citrate is not classified as a hazardous waste under the Federal Resource Conservation and Recovery Act (RCRA).[1] However, it is crucial to handle and dispose of it with care to minimize environmental impact and ensure workplace safety. Disposal must always be in accordance with local, state, and federal regulations.[2] For spills, the material should be contained with an inert absorbent material like sand or vermiculite, and then collected into a suitable container for disposal.[2][3] It is recommended to contact a licensed professional waste disposal service for final disposal.[2][4]

Data Presentation

While specific quantitative disposal limits for this compound are not federally mandated, the pH of the waste solution is a critical parameter for safe disposal.

ParameterValue/RangeSource
pH (5% solution)5 - 8[5]
pH (aqueous solution)Slightly acidic[6]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines a recommended procedure for the disposal of aqueous solutions and solid residues of this compound.

Materials
  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Designated chemical waste container, properly labeled.

  • pH indicator strips or a calibrated pH meter.

  • Dilute acid (e.g., 1M Hydrochloric Acid) or dilute base (e.g., 1M Sodium Hydroxide) for neutralization.

  • Inert absorbent material (e.g., sand, vermiculite) for solid waste.

  • Scoop or shovel for solid waste collection.

  • Sealed, labeled container for solid waste.

Procedure for Aqueous this compound Solutions
  • Segregation and Labeling :

    • Collect all aqueous waste containing this compound in a designated, leak-proof container.

    • The container must be clearly labeled with "this compound Waste," the approximate concentration, and the date of accumulation.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]

  • Neutralization :

    • Work in a well-ventilated area, preferably a fume hood.

    • Measure the pH of the this compound solution using a pH strip or meter. While generally having a pH between 5 and 8, verification is essential.[5]

    • If the pH is outside the neutral range of 6-9, adjust it by slowly adding a dilute acid or base.

      • For acidic solutions (pH < 6), add dilute sodium hydroxide (B78521) dropwise while stirring.

      • For basic solutions (pH > 9), add dilute hydrochloric acid dropwise while stirring.

    • Continuously monitor the pH during neutralization. Be cautious as neutralization reactions can generate heat.

  • Final Disposal :

    • Once the solution is neutralized (pH 6-9), securely cap the waste container.

    • Store the container in a designated satellite accumulation area.[7]

    • Arrange for pickup and disposal by a licensed professional waste disposal service.[2][4]

    • Do not pour this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department for non-hazardous, neutralized solutions.

Procedure for Solid this compound Waste and Contaminated Materials
  • Collection :

    • Carefully sweep or scoop solid this compound to avoid creating dust.[3]

    • Place the solid waste into a sealed, durable container.

    • Collect any materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves) in a separate, clearly labeled solid waste container.

  • Labeling and Storage :

    • Label the container with "Solid this compound Waste" and the date.

    • Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal :

    • Arrange for disposal through your institution's hazardous waste management program or a licensed waste disposal contractor.

Mandatory Visualization

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

Boron_Citrate_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste aqueous_waste Aqueous Solution identify_waste->aqueous_waste Liquid solid_waste Solid Residue / Contaminated Materials identify_waste->solid_waste Solid collect_aqueous Collect in Labeled, Segregated Container aqueous_waste->collect_aqueous collect_solid Collect in Sealed, Labeled Container solid_waste->collect_solid check_ph Measure pH collect_aqueous->check_ph neutral_ph Is pH between 6 and 9? check_ph->neutral_ph neutralize Neutralize with Dilute Acid/Base neutral_ph->neutralize No store_aqueous Store in Satellite Accumulation Area neutral_ph->store_aqueous Yes neutralize->check_ph professional_disposal Arrange for Professional Disposal Service store_aqueous->professional_disposal store_solid Store in Satellite Accumulation Area collect_solid->store_solid store_solid->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boron Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Boron citrate (B86180), offering procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

When handling Boron citrate, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.[1][2][3][4]

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[5]
Eye and Face Protection Safety goggles and/or face shieldChemical splash goggles that meet recognized standards (e.g., ANSI Z87.1) are required. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[1][4]
Body Protection Laboratory coatA flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.[4][5]
Respiratory Protection Respirator (if necessary)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for solids) may be required.[2][4]

Hazard Identification and Safety Precautions

This compound is classified as a substance that may damage fertility or the unborn child.[2][3][6][7] It is also a combustible dust, which can form explosive mixtures with air.[1][3][6]

HazardPrecautionary Statement
Health Hazard Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[1][2][3][6][7]
Fire and Explosion Hazard Keep away from heat, sparks, and flame. Prevent dust accumulations to minimize explosion hazards. All equipment used when handling the product must be grounded.[1][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe working environment.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[2][3][6][7]

    • Ensure that a proper eyewash station and safety shower are readily accessible.[7]

    • Put on all required PPE as detailed in the table above.

    • Ensure a chemical fume hood is operational and prepare the workspace within the hood.

  • Handling :

    • Conduct all manipulations of the solid compound, such as weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[4]

    • Use a spatula for transfers to avoid generating dust.[5]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid contact with skin, eyes, and clothing.[1][2]

  • In Case of a Spill :

    • For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container without creating dust.[2]

    • Cover with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[2]

    • Finish cleaning by spreading water on the contaminated surface and dispose of according to legal authority requirements.[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][2][3]
Skin Contact Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]
Eye Contact Flush eyes with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Get medical attention if irritation occurs or persists.[1][6]
Ingestion Do NOT induce vomiting without medical advice. Never give anything by mouth to an unconscious person. Consult a physician if necessary.[1][2][3]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation :

    • Solid Waste : Any unused this compound, as well as contaminated items like gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal :

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][6] The waste should be handled by an approved waste disposal plant.[1]

Logical Workflow for Handling this compound

BoronCitrateHandling Start Start: Prepare for Handling ReadSDS Read and Understand Safety Data Sheet (SDS) Start->ReadSDS DonPPE Don Appropriate Personal Protective Equipment (PPE) ReadSDS->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) DonPPE->PrepareWorkArea Handling Handling this compound (Weighing, Transferring) PrepareWorkArea->Handling Spill Spill Occurs Handling->Spill No WasteDisposal Segregate and Dispose of Waste Properly Handling->WasteDisposal Yes Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Yes Cleanup->WasteDisposal Decontaminate Decontaminate Work Area and Remove PPE WasteDisposal->Decontaminate End End of Procedure Decontaminate->End

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.